molecular formula C11H12O2 B1200426 7-Methoxy-2-tetralone CAS No. 4133-34-0

7-Methoxy-2-tetralone

Cat. No.: B1200426
CAS No.: 4133-34-0
M. Wt: 176.21 g/mol
InChI Key: XEAPZXNZOJGVCZ-UHFFFAOYSA-N
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Description

7-Methoxy-2-tetralone, also known as this compound, is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAPZXNZOJGVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=O)C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194296
Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4133-34-0
Record name 7-Methoxy-2-tetralone
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Record name 7-Methoxy-2-tetralone
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Record name 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 7-METHOXY-2-TETRALONE
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Foundational & Exploratory

In-Depth Technical Guide: Structure Elucidation of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure elucidation of 7-Methoxy-2-tetralone (CAS No: 4133-34-0), a key intermediate in organic synthesis and drug development.[1] This document details the spectroscopic data obtained from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided. The logical workflow for the structural confirmation of this molecule is visually represented.

Chemical Structure and Properties

  • IUPAC Name: 7-methoxy-3,4-dihydronaphthalen-2(1H)-one[2]

  • Molecular Formula: C₁₁H₁₂O₂[1][2]

  • Molecular Weight: 176.21 g/mol [1][2]

  • Appearance: Colorless to pale yellow liquid or solid.[3]

  • Boiling Point: 124-126 °C at 1.5 mmHg.

  • Density: 1.13 g/mL at 25 °C.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.05d1H8.4H-5
6.75dd1H8.4, 2.5H-6
6.68d1H2.5H-8
3.79s3H--OCH₃
3.51s2H-H-1
3.00t2H6.8H-4
2.55t2H6.8H-3

Data interpreted from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
208.0C-2 (C=O)
158.5C-7
135.0C-8a
130.0C-5
125.5C-4a
113.5C-6
112.0C-8
55.4-OCH₃
45.0C-1
38.0C-3
29.0C-4

Data interpreted from publicly available spectra.

Table 3: FTIR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2945MediumC-H stretch (aliphatic)
1715StrongC=O stretch (ketone)
1610, 1500StrongC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
1035MediumC-O stretch (aryl ether)

Data interpreted from publicly available spectra.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

m/zRelative Intensity (%)Assignment of Fragment Ion
176100[M]⁺ (Molecular Ion)
13485[M - C₂H₄O]⁺ (Retro-Diels-Alder fragmentation)
9145[C₇H₇]⁺ (Tropylium ion)

Data sourced from PubChem.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene.[4]

  • Materials: 2,7-dimethoxy-1,4-dihydronaphthalene, Acetone (B3395972), 5% aqueous Hydrochloric Acid, Dichloromethane (B109758), Water.

  • Procedure:

    • To 0.5 g of 2,7-dimethoxy-1,4-dihydronaphthalene, add 5 ml of acetone and stir for 10 minutes at 25-30°C.[4]

    • Add 5% aqueous hydrochloric acid to the mixture and continue stirring for 15 minutes at the same temperature.[4]

    • Add water and dichloromethane to the reaction mixture.[4]

    • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.[4]

    • Combine the organic layers and remove the solvent under reduced pressure to obtain the title compound.[4]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Set the spectral width to cover a range of -2 to 12 ppm. Use a 30° pulse width with a relaxation delay of 1.0 second. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Set the spectral width to cover a range of 0 to 220 ppm. Use a 45° pulse width with a relaxation delay of 2.0 seconds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: For a liquid sample, place a drop of the neat compound between two potassium bromide (KBr) plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.

    • Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet before scanning the sample.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a gas chromatography (GC) inlet for electron ionization (EI).

    • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

    • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of 50-500.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms nmr_data Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ftir_data Functional Group Identification ftir->ftir_data ms_data Molecular Weight, Fragmentation Pattern ms->ms_data structure Elucidated Structure of This compound nmr_data->structure ftir_data->structure ms_data->structure

Caption: Workflow for the structure elucidation of this compound.

References

An In-Depth Technical Guide to 7-Methoxy-2-tetralone (CAS: 4133-34-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Methoxy-2-tetralone, a versatile bicyclic ketone with significant potential in pharmaceutical research and development. This document covers its physicochemical properties, synthesis, biological activities, and relevant experimental protocols, presented in a clear and accessible format for the scientific community.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 4133-34-0[2][3]
Molecular Formula C₁₁H₁₂O₂[2][3]
Molecular Weight 176.21 g/mol [2][3]
Appearance Clear yellow to orange liquid after melting[1]
Melting Point 23-24 °C
Boiling Point 124-126 °C at 1.5 mmHg[3]
Density 1.13 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.566[3]
Water Solubility 1.151 g/L at 25 °C
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone (B3395972); sparingly soluble in water.[1]
Storage Store in a cool, dry place at 2-8°C.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two distinct synthetic methods.

Experimental Protocol: Synthesis from 2,7-Dimethoxy-1,4-dihydronaphthalene

This method involves the acid-catalyzed hydrolysis of an enol ether.

Materials:

  • 2,7-dimethoxy-1,4-dihydronaphthalene

  • Acetone

  • 5% aqueous hydrochloric acid

  • Dichloromethane (B109758)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g).

  • Add acetone (5 mL) and stir the mixture at 25-30°C for 10 minutes.[4]

  • Slowly add 5% aqueous hydrochloric acid to the reaction mixture and continue stirring for 15 minutes at the same temperature.[4]

  • Add water and dichloromethane to the flask.[4]

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and distill off the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • The crude product can be further purified by column chromatography.

G Workflow for Synthesis from 2,7-Dimethoxy-1,4-dihydronaphthalene start Start: 2,7-Dimethoxy-1,4-dihydronaphthalene dissolve Dissolve in Acetone start->dissolve stir1 Stir for 10 min at 25-30°C dissolve->stir1 add_hcl Add 5% Aqueous HCl stir1->add_hcl stir2 Stir for 15 min at 25-30°C add_hcl->stir2 add_solvents Add Water and Dichloromethane stir2->add_solvents extraction Liquid-Liquid Extraction add_solvents->extraction separation Separate Organic and Aqueous Layers extraction->separation extract_aqueous Extract Aqueous Layer with Dichloromethane separation->extract_aqueous combine Combine Organic Layers separation->combine extract_aqueous->combine evaporation Solvent Evaporation (Rotary Evaporator) combine->evaporation purification Column Chromatography evaporation->purification end End: this compound purification->end

Synthesis from 2,7-Dimethoxy-1,4-dihydronaphthalene.
Alternative Synthetic Approach: Intramolecular Friedel-Crafts Acylation

An alternative strategy for constructing the tetralone core involves the intramolecular cyclization of a substituted butanoic acid. This general approach can be adapted for the synthesis of this compound.

Conceptual Steps:

  • Preparation of the Precursor: The synthesis would begin with the preparation of a suitable 4-arylbutanoic acid precursor, such as 4-(4-methoxyphenyl)butanoic acid.

  • Intramolecular Cyclization: The butanoic acid is then treated with a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid with phosphorus pentoxide, to induce an intramolecular Friedel-Crafts acylation, forming the tetralone ring.[5]

  • Functional Group Manipulation: Subsequent steps would be required to introduce the ketone at the 2-position.

G Conceptual Workflow for Intramolecular Friedel-Crafts Acylation start Start: 4-Arylbutanoic Acid Precursor cyclization Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric Acid) start->cyclization workup Aqueous Workup and Extraction cyclization->workup purification1 Purification of Tetralone Intermediate workup->purification1 functionalization Functional Group Manipulation to Introduce Ketone at C2 purification1->functionalization purification2 Final Purification functionalization->purification2 end End: this compound purification2->end

Intramolecular Friedel-Crafts Acylation Approach.

Biological and Pharmacological Activities

This compound and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.

Potential Anticancer Activity

While direct studies on the anticancer mechanism of this compound are limited, research on the isomeric 7-Methoxy-1-tetralone provides significant insights into its potential modes of action. 7-Methoxy-1-tetralone has been shown to inhibit the proliferation and migration of hepatocellular carcinoma cells.[6] This activity is associated with the downregulation of several key signaling proteins, including c-Met, phosphorylated AKT (p-AKT), NF-κB, and matrix metalloproteinases 2 and 9 (MMP2 and MMP9).[6] These pathways are crucial in cancer progression, governing processes like cell survival, proliferation, and invasion.

G Potential Anticancer Signaling Pathways of Methoxy-tetralones tetralone 7-Methoxy-tetralone derivative cMet c-Met tetralone->cMet inhibits akt Akt tetralone->akt inhibits phosphorylation nfkb NF-κB tetralone->nfkb inhibits mmp MMP2/MMP9 tetralone->mmp inhibits pi3k PI3K cMet->pi3k pi3k->akt akt->nfkb survival Cell Survival akt->survival nfkb->mmp proliferation Cell Proliferation nfkb->proliferation migration Cell Migration/Invasion mmp->migration

Potential Anticancer Signaling Pathways.
Anti-inflammatory Activity: MIF Tautomerase Inhibition

Derivatives of tetralone have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a proinflammatory cytokine. MIF possesses tautomerase enzymatic activity, which is linked to its role in various inflammatory diseases.

The inhibition of MIF tautomerase activity can be quantified using a spectrophotometric assay.

Experimental Protocol: MIF Tautomerase Inhibition Assay

This protocol is adapted from established methods for measuring MIF tautomerase activity.[7]

Materials:

  • Recombinant human MIF

  • L-dopachrome methyl ester (substrate)

  • Sodium periodate (B1199274)

  • L-DOPA methyl ester

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Substrate Preparation: Prepare fresh L-dopachrome methyl ester by mixing equal volumes of L-DOPA methyl ester and sodium periodate solutions.

  • Assay Setup: In a 96-well plate, add the assay buffer.

  • Add the test inhibitor (this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Add recombinant human MIF to each well (except for the no-enzyme control) to a final concentration of approximately 100 nM.[7]

  • Pre-incubate the plate at 25°C for 15 minutes.[7]

  • Initiate Reaction: Add the freshly prepared L-dopachrome methyl ester substrate to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 475 nm over time. The rate of decrease is proportional to the MIF tautomerase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.

G Workflow for MIF Tautomerase Inhibition Assay start Start: Prepare Reagents prepare_substrate Prepare L-dopachrome methyl ester start->prepare_substrate setup_plate Set up 96-well plate with buffer start->setup_plate add_inhibitor Add test inhibitor (this compound) setup_plate->add_inhibitor add_mif Add recombinant MIF add_inhibitor->add_mif preincubate Pre-incubate at 25°C for 15 min add_mif->preincubate start_reaction Add substrate to initiate reaction preincubate->start_reaction read_absorbance Monitor absorbance at 475 nm start_reaction->read_absorbance analyze Calculate % inhibition and IC50 read_absorbance->analyze end End: Determine inhibitory activity analyze->end

MIF Tautomerase Inhibition Assay Workflow.

The inhibition of MIF by this compound could potentially modulate inflammatory responses through the MIF signaling pathway, which involves the receptor CD74 and co-receptors like CXCR2 and CXCR4, leading to the activation of downstream pathways such as MAPK/ERK and PI3K/Akt.[8][9][10]

G MIF Signaling Pathway mif MIF cd74 CD74 mif->cd74 cxcr CXCR2/CXCR4 mif->cxcr pi3k PI3K cd74->pi3k mapk MAPK/ERK cd74->mapk cxcr->pi3k cxcr->mapk akt Akt pi3k->akt survival Cell Survival akt->survival proliferation Cell Proliferation mapk->proliferation inflammation Inflammation mapk->inflammation tetralone This compound tetralone->mif inhibits tautomerase activity

Macrophage Migration Inhibitory Factor (MIF) Signaling.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃)
Chemical Shift (δ) ppm Assignment
~7.0-7.2 (m)Aromatic protons
~6.7-6.9 (m)Aromatic protons
~3.8 (s)Methoxy (-OCH₃) protons
~3.5 (s)-C(=O)CH₂- protons
~3.0 (t)Ar-CH₂- protons
~2.5 (t)-CH₂C(=O)- protons
¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Assignment
~210C=O (Ketone)
~158Aromatic C-O
~130-145Aromatic quaternary carbons
~112-130Aromatic CH
~55-OCH₃
~45-C(=O)CH₂-
~38Ar-CH₂-
~28-CH₂C(=O)-

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment
~2950-2850C-H stretch (aliphatic)
~1715C=O stretch (ketone)
~1610, ~1500C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
Mass Spectrometry (MS)
m/z Assignment
176[M]⁺ (Molecular ion)
148[M - CO]⁺
134
133
115
91

The fragmentation pattern is consistent with the structure of this compound, with the molecular ion peak observed at m/z 176.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.

  • Hazard Statements: Harmful by inhalation, in contact with skin, and if swallowed. Causes mild skin irritation and serious eye irritation.[11]

  • Precautionary Statements: Avoid contact with skin and eyes. Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable building block in medicinal chemistry with demonstrated potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. This guide provides a solid foundation of its chemical and biological properties, along with detailed experimental protocols, to aid researchers in their drug discovery and development efforts. Further investigation into the specific mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Physical Properties of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-tetralone, with the CAS number 4133-34-0, is a chemical compound that belongs to the tetralone family. Its structure consists of a tetralone backbone with a methoxy (B1213986) group substituted at the seventh position. This compound serves as a valuable intermediate in the synthesis of various organic molecules and has been a subject of interest in medicinal chemistry.[1] Research has indicated its potential in the development of novel therapeutic agents, attributed to its biological activities which are reported to include antimicrobial, antioxidant, and anti-inflammatory properties. Furthermore, studies have suggested its potential as an anticancer agent.[2] This guide provides a comprehensive overview of the core physical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its synthesis workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry and drug design. The following table summarizes its key physical properties.

Physical PropertyValueReference
Molecular Formula C₁₁H₁₂O₂[2][3]
Molecular Weight 176.21 g/mol [2][3][4]
Appearance Clear yellow to orange liquid after melting; also described as a solid.
Melting Point 23-24 °C[5][6]
Boiling Point 124-126 °C at 1.5 mmHg[3][5][7]
Density 1.13 g/mL at 25 °C[3][5][7]
Refractive Index n20/D 1.566[3][5][7]
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone; sparingly soluble in water. Water solubility has been reported as 1.151 g/L.[6]
Storage Temperature 2-8°C[3][5][6]

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization and quality control of chemical compounds. The following are detailed methodologies for the key experiments cited.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities tend to lower and broaden the melting point range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated digital melting point apparatus).

  • Heating: The heating bath is heated gradually, with the temperature rise controlled to approximately 1-2°C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Heating: The distillation flask is heated gently.

  • Observation: As the liquid boils, the vapor rises and enters the condenser. The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the given atmospheric pressure.

  • Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. The boiling point is often reported at a specific pressure (e.g., 1.5 mmHg for this compound).

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is commonly determined using a pycnometer or a hydrometer.

Methodology: Pycnometer Method

  • Measurement of Pycnometer Mass: A clean, dry pycnometer of a known volume is weighed accurately (m₁).

  • Filling with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The filled pycnometer is then weighed (m₂).

  • Temperature Control: The measurement should be carried out at a constant, recorded temperature (e.g., 25°C), as density is temperature-dependent.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative and Semi-Quantitative Determination

  • Solvent Selection: A range of solvents, including water and common organic solvents (e.g., ethanol, acetone), are used.

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the solubility is observed. Observations can be categorized as:

    • Soluble: The substance completely dissolves, forming a clear solution.

    • Sparingly Soluble: Only a small portion of the substance dissolves.

    • Insoluble: The substance does not dissolve.

  • Quantitative Determination: For a more precise measurement, a saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured to calculate the solubility in terms of g/L or mol/L.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a synthetic pathway for this compound starting from 2,7-dimethoxy-1,4-dihydronaphthalene.

Synthesis_Workflow Start 2,7-dimethoxy-1,4-dihydronaphthalene in Acetone Step1 Add 5% aqueous HCl Stir for 15 min at 25-30°C Start->Step1 Reaction Workup1 Add Water and Dichloromethane Separate Layers Step1->Workup1 Quenching Extraction Extract Aqueous Layer with Dichloromethane Workup1->Extraction Work-up Combine Combine Organic Layers Extraction->Combine Evaporation Distill off Solvent under Reduced Pressure Combine->Evaporation Purification Product This compound Evaporation->Product

Caption: Synthesis of this compound from 2,7-dimethoxy-1,4-dihydronaphthalene.[8]

Logical Relationship of Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a compound like this compound.

Property_Determination_Workflow Sample Pure Sample of This compound MeltingPoint Melting Point Determination (Capillary Method) Sample->MeltingPoint BoilingPoint Boiling Point Determination (Distillation Method) Sample->BoilingPoint Density Density Determination (Pycnometer Method) Sample->Density Solubility Solubility Assessment (Qualitative/Quantitative) Sample->Solubility Data Physical Property Data MeltingPoint->Data BoilingPoint->Data Density->Data Solubility->Data

Caption: Workflow for the experimental characterization of physical properties.

References

Spectroscopic Profile of 7-Methoxy-2-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-2-tetralone, a key intermediate in organic synthesis and drug development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry analysis of this compound, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals a molecular ion peak and characteristic fragmentation patterns. The key mass-to-charge ratios (m/z) are summarized below.

m/z Relative Intensity Proposed Fragment
176High[M]+ (Molecular Ion)
134High[M - C2H4O]+
91Medium[C7H7]+ (Tropylium ion)

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-1, H-32.5 - 3.0m4H
H-43.5 - 3.6s2H
OCH₃~3.8s3H
H-8~6.6d1H
H-6~6.7dd1H
H-5~7.0d1H

¹³C NMR (Carbon NMR)

Carbon Predicted Chemical Shift (ppm)
C=O (C-2)> 200
C-7 (C-OCH₃)~158
C-8a~138
C-4a~126
C-5~130
C-6~113
C-8~112
OCH₃~55
C-1, C-330 - 45
C-4~40
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. While a detailed peak list is not publicly available, the expected absorption regions are presented below.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~2950C-H (aliphatic)Stretch
~1715C=O (ketone)Stretch
~1610, ~1500C=C (aromatic)Stretch
~1250C-O (aryl ether)Asymmetric Stretch
~1030C-O (aryl ether)Symmetric Stretch

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not publicly available. However, this section provides generalized methodologies for obtaining NMR, IR, and MS data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids or low-melting solids): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR) (for solids): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the empty sample compartment or clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography (GC) is a suitable method for sample introduction. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method for generating ions from small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_structure Structure Elucidation Synthesis Synthesis and Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Peak Assignment (Chemical Shift, Multiplicity, Coupling Constants) NMR->NMR_Data IR_Data IR Peak Assignment (Functional Groups) IR->IR_Data MS_Data MS Fragmentation Analysis MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the spectroscopic characterization of this compound.

References

7-Methoxy-2-tetralone: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methoxy-2-tetralone is a synthetic organic compound that serves as a key intermediate in the preparation of various biologically active molecules. While extensive research on the specific biological activities of this compound is limited in publicly available literature, its structural analogs and derivatives have demonstrated a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide consolidates the available information on the biological context of this compound and provides detailed experimental protocols for assays relevant to its potential therapeutic applications. Furthermore, it visualizes key signaling pathways often modulated by structurally related compounds.

Biological Activities of Structurally Related Compounds

Direct quantitative data on the biological activity of this compound is scarce. However, studies on its derivatives and the structurally similar 7-Methoxy-1-tetralone provide insights into its potential pharmacological profile.

Anticancer Activity

Derivatives of this compound have been investigated for their potential in cancer therapy. For instance, some naphtho[2,1-b]furan-2-ones synthesized from this compound have shown breast cancer migration inhibitory activities.

The isomeric compound, 7-Methoxy-1-tetralone, has demonstrated potent antitumor activity against hepatocellular carcinoma. It has been shown to inhibit cancer cell proliferation and migration, and induce apoptosis. The reported mechanism involves the downregulation of key proteins in cancer progression, including c-Met, p-AKT, NF-κB, MMP2, and MMP9.

Table 1: Cytotoxicity of 7-Methoxy-1-tetralone against HepG2 Cells

Concentration (µM)Apoptotic Cell Percentage (%)
05.44 ± 0.84
405.07 ± 1.22
1007.15 ± 1.92
25011.45 ± 1.11
Anti-inflammatory Activity

Some naphtho[2,1-b]furan-2-ones derived from this compound have exhibited anti-inflammatory properties. The modulation of the NF-κB signaling pathway, a key regulator of inflammation, is a common mechanism for the anti-inflammatory effects of many tetralone derivatives.

Antimicrobial Activity

While specific data for this compound is not available, tetralone derivatives are known to possess antimicrobial properties. For example, certain tetralone-aminoguanidinium derivatives have shown significant activity against a range of bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to evaluate the biological activity of this compound.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup: Add 100 µL of the appropriate broth to each well of a 96-well plate. Add 100 µL of the diluted test compound to the first well and perform serial dilutions across the plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of 7-Methoxy-2-tetral

Potential Therapeutic Applications of 7-Methoxy-2-tetralone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-Methoxy-2-tetralone, a methoxy-substituted tetralone derivative, presents a versatile scaffold for the synthesis of a variety of biologically active compounds. While direct and extensive therapeutic evaluations of this compound are not widely documented in publicly available literature, its structural motifs are present in molecules exhibiting significant pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. This technical guide consolidates the current understanding of this compound, focusing on its role as a key synthetic intermediate and the therapeutic potential of its derivatives. This document aims to provide a foundational resource for researchers and drug development professionals interested in leveraging this scaffold for novel therapeutic agents. We will explore the known biological activities of structurally related compounds, propose experimental protocols for the evaluation of this compound, and visualize potential mechanisms and workflows.

Chemical and Physical Properties

This compound is a bicyclic aromatic ketone. Its chemical structure consists of a dihydronaphthalenone backbone with a methoxy (B1213986) group substituted at the 7th position.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₂[1][2]
Molecular Weight 176.21 g/mol [1][2]
CAS Number 4133-34-0[1][2]
Appearance Clear yellow to orange liquid after melting[3]
Storage 2-8°C, keep cold[3][4]
SMILES COc1ccc2CCC(=O)Cc2c1[4]
InChI 1S/C11H12O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7H,2,4,6H2,1H3[4]

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound is a promising starting material for the development of novel therapeutics in several key areas.

Anticancer Activity

Table 1: Hypothetical Anticancer Activity Profile for this compound Derivatives (Note: These are representative values based on related compounds and should be experimentally determined for this compound and its derivatives.)

Cell LineCompound TypeIC₅₀ (µM)
MCF-7 (Breast)Methoxyflavone Analog4.9
A2058 (Melanoma)Dihydroxy-TMF3.92
PC3 (Prostate)Calycopterin235
Anti-inflammatory Activity

Tetralone derivatives have been investigated as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity, a key player in inflammatory responses. The anti-inflammatory potential of this compound could be mediated through the modulation of inflammatory pathways such as NF-κB and MAPK signaling.

Table 2: Potential Anti-inflammatory Activity Markers for this compound Derivatives (Note: These are representative markers and endpoints for evaluation.)

AssayParameter MeasuredExpected Effect of Active Compound
Griess AssayNitric Oxide (NO) ProductionReduction
ELISAPro-inflammatory Cytokines (TNF-α, IL-6)Reduction
Western BlotPhosphorylation of p65 (NF-κB), p38, JNK, ERK (MAPKs)Reduction
Reporter AssayNF-κB Luciferase ActivityReduction
Antioxidant Activity

The phenolic-like structure within the tetralone scaffold suggests a potential for antioxidant activity. This can be evaluated by assessing the compound's ability to scavenge free radicals and reduce oxidative stress.

Table 3: Common Assays for Antioxidant Activity Evaluation (Note: These are standard assays to determine the antioxidant potential.)

AssayPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) AssayMeasures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) AssayMeasures the reduction of the ABTS radical cation.
FRAP (Ferric Reducing Antioxidant Power) AssayMeasures the reduction of a ferric-tripyridyltriazine complex to its ferrous form.
HORAC (Hydroxyl Radical Antioxidant Capacity) AssayMeasures the protection against hydroxyl radical formation.[6]
Antimicrobial Activity

The presence of a tetralone core is found in some natural products with antimicrobial properties.[3] The evaluation of this compound and its derivatives against a panel of pathogenic bacteria and fungi would be a valuable screening endeavor.

Table 4: Standard Antimicrobial Susceptibility Testing Parameters (Note: These parameters are determined to quantify antimicrobial efficacy.)

ParameterDescription
Minimum Inhibitory Concentration (MIC)The lowest concentration of the compound that prevents visible growth of a microorganism.
Minimum Bactericidal Concentration (MBC)The lowest concentration of the compound that results in a 99.9% reduction in bacterial density.

Role as a Synthetic Intermediate

This compound is a valuable building block in organic synthesis. It has been utilized in the synthesis of 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde and 2-substituted octahydrobenzo[f]quinolines.[2] The latter are of interest for their potential dopaminergic activity.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Synthesis of 2-Substituted Octahydrobenzo[f]quinolines

This is a generalized synthetic scheme based on the known reactivity of this compound.

  • Reductive Amination: React this compound with a primary amine (e.g., propylamine) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to form the corresponding secondary amine.

  • Pictet-Spengler Reaction: Cyclize the resulting N-alkyl-2-amino-7-methoxytetralin with an aldehyde or ketone under acidic conditions to construct the octahydrobenzo[f]quinoline ring system.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel.

Visualizations

Proposed Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A This compound Derivatives Synthesis B MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HCT116) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Active Compounds E Apoptosis Assay (Annexin V/PI Staining) C->E Active Compounds F Western Blot for Apoptotic and Cell Cycle Markers (e.g., Bcl-2, Bax, Caspases, Cyclins) D->F E->F G Angiogenesis Assay (Tube Formation) F->G H Xenograft Mouse Model G->H Promising Candidates I Tumor Growth Inhibition Studies H->I J Toxicity Assessment I->J

Caption: Workflow for anticancer drug discovery using this compound.

Potential Anti-inflammatory Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB p65/p50 IKK->NFkB IkB IκBα IKK->IkB P NFkB->IkB P Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) IkB->NFkB Nucleus->Cytokines Tetralone This compound Derivative Tetralone->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug discovery. While direct evidence of its therapeutic efficacy is limited, its utility as a synthetic precursor for compounds with potential anticancer, anti-inflammatory, antioxidant, and antimicrobial activities is clear. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound and its novel derivatives. Further research into this versatile scaffold is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to 7-Methoxy-2-tetralone Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-2-tetralone derivatives and their analogs, focusing on their synthesis, biological activities, and mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which serves as a foundation for developing novel therapeutic agents across various disease areas, including cancer and inflammatory disorders.

Core Compound Structure

This compound is a bicyclic aromatic ketone with the chemical formula C₁₁H₁₂O₂.[1][2] Its structure, characterized by a methoxy (B1213986) group at the 7th position of the tetralone ring, makes it a valuable starting material for a wide range of chemical modifications.[1][3] This versatility allows for the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several routes. A common method involves the intramolecular Friedel-Crafts acylation of 4-(4-methoxyphenyl)-4-oxobutanoic acid, which is synthesized from anisole (B1667542) and succinic anhydride. Another approach starts from 2,7-dimethoxynaphthalene.[4]

Derivatives, particularly the biologically active 2-arylmethylene-1-tetralone analogs, are frequently synthesized via the Claisen-Schmidt condensation of a tetralone with a substituted aromatic aldehyde in the presence of a base like sodium hydroxide.[5]

Experimental Protocol: Synthesis of 2-Arylmethylene-1-tetralone Derivatives

This protocol outlines a general procedure for the synthesis of 2-arylmethylene-1-tetralone derivatives via a Claisen-Schmidt condensation.

Materials:

  • α-tetralone or a substituted α-tetralone derivative

  • Substituted aromatic aldehyde

  • Ethanol (B145695) or Methanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Stirring apparatus

  • Standard laboratory glassware for reaction, filtration, and recrystallization

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the α-tetralone derivative and the substituted aromatic aldehyde in ethanol or methanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification alpha-Tetralone alpha-Tetralone Dissolution Dissolve in Ethanol alpha-Tetralone->Dissolution Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Dissolution Condensation Add NaOH (aq) Stir at RT Dissolution->Condensation Precipitation Pour into Ice Water Condensation->Precipitation Filtration Collect Precipitate Precipitation->Filtration Purification Recrystallization Filtration->Purification Final Product 2-Arylmethylene-1-tetralone Purification->Final Product

Biological Activities and Therapeutic Potential

This compound derivatives and their analogs have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

Certain derivatives have shown significant potential as anticancer agents.[1] For instance, 2-(pyridinyl)methylene-1-tetralone chalcones have exhibited growth inhibition against a variety of human cancer cell lines.[5] The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/NF-κB pathway.

Table 1: Anticancer Activity of 2-(Pyridinyl)methylene-1-tetralone Derivatives

Compound IDCancer Cell LineGrowth Inhibition (%) at 10 µM
3dLeukemia (MOLT-4)>60
3dLeukemia (SR)>60
3dNon-Small Cell Lung Cancer (NCI-H522)>60
3dColon Cancer (HCT-116)>60
3dProstate Cancer (DU-145)>60
3dBreast Cancer (MCF7)>60
3dBreast Cancer (MDA-MB-468)>60
5cLeukemia (CCRF-CEM)Active
5cLeukemia (RPMI-8226)Active
5cLeukemia (SR)Active
5cBreast Cancer (MCF7)Active
5eLeukemia (RPMI-8226)Active
5eLeukemia (SR)Active
Source: BenchChem[5]
Anti-inflammatory Activity: MIF Tautomerase Inhibition

A significant area of investigation for tetralone derivatives is their role as inhibitors of Macrophage Migration Inhibitory Factor (MIF).[6] MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and is implicated in various inflammatory diseases.[7] MIF possesses a unique tautomerase enzymatic activity, which is a target for therapeutic intervention.[7] Several E-2-arylmethylene-1-tetralone derivatives have been shown to efficiently inhibit MIF's tautomeric functions.[7]

Table 2: MIF Tautomerase Inhibition by E-2-Arylmethylene-1-tetralone Derivatives

CompoundKetonase IC₅₀ (µM)Enolase IC₅₀ (µM)
1 (5-membered ring)82.820.2
2 (6-membered ring)127-
3 (7-membered ring)84.0-
4 (methyl derivative)Potent Inhibitor-
13 (dichloro derivative)Potent Inhibitor-
19 (furyl derivative)-25.4
22 (N-methylpyrrolyl derivative)-27.8
23 (indolyl derivative)-2.89
24 (2-pyridyl derivative)Potent Inhibitor28.6
25 (pyridyl derivative)-28.6
Source: Garai et al., 2021[7]

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with key cellular signaling pathways.

MIF Signaling and Macrophage Activation

MIF inhibition by tetralone derivatives can attenuate macrophage activation.[7] This is significant as macrophages are key players in the inflammatory response. By inhibiting MIF, these compounds can reduce the production of pro-inflammatory mediators such as reactive oxygen species (ROS), nitrite, and cytokines like TNF-α, IL-6, and CCL-2.[7] This suggests a potential therapeutic application in inflammatory conditions.

G Inflammatory Stimuli Inflammatory Stimuli MIF MIF Inflammatory Stimuli->MIF Macrophage Activation Macrophage Activation MIF->Macrophage Activation Tetralone Derivative This compound Derivative Tetralone Derivative->MIF Inhibition Pro-inflammatory Mediators ROS, Nitrite, TNF-α, IL-6, CCL-2 Macrophage Activation->Pro-inflammatory Mediators

PI3K/Akt/NF-κB Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a common feature in many cancers. 7-substituted-1-tetralone derivatives have been shown to inhibit cancer cell proliferation and migration, suggesting a modulatory effect on this pathway. By inhibiting this pathway, these compounds can potentially induce apoptosis and reduce tumor growth.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NF-kappaB NF-kappaB Akt->NF-kappaB Cell Proliferation & Survival Cell Proliferation & Survival NF-kappaB->Cell Proliferation & Survival Tetralone Derivative 7-Methoxy-1-tetralone Derivative Tetralone Derivative->PI3K Inhibition

Key Experimental Methodologies

MIF Tautomerase Activity Assay

The inhibitory effect of this compound derivatives on MIF's tautomerase activity can be assessed by monitoring the tautomeric conversion of a substrate like phenylpyruvate.

Principle:

The enol-keto tautomeric conversion of phenylpyruvate is monitored spectrophotometrically. The decrease in absorbance at a specific wavelength (e.g., 288 nm) corresponds to the conversion of the substrate, and the rate of this conversion is measured in the presence and absence of the inhibitor.[7]

Protocol Outline:

  • A reaction mixture is prepared containing the MIF enzyme and the test compound (inhibitor) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5).

  • The substrate, phenylpyruvate, is freshly prepared in a solvent like absolute ethanol.

  • The reaction is initiated by adding the phenylpyruvate substrate to the enzyme-inhibitor mixture.

  • The decrease in absorbance is monitored over time using a UV spectrophotometer.

  • The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

  • IC₅₀ values are determined by performing the assay with a range of inhibitor concentrations and using a nonlinear curve fitting analysis.[7]

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound derivatives on cancer cell lines are commonly evaluated using the MTT assay.

Principle:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the dissolved formazan solution.[3]

Protocol Outline:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plates are incubated for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • A solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated.[3][6]

G cluster_cell_prep Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed cells in 96-well plate Treatment Treat with Tetralone Derivative Seed Cells->Treatment Add MTT Add MTT Reagent Treatment->Add MTT Incubate Incubate (1-4h, 37°C) Add MTT->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Measure Absorbance Measure Absorbance (570 nm) Solubilize->Measure Absorbance Calculate Viability Calculate % Cell Viability and IC50 Measure Absorbance->Calculate Viability Result Cytotoxicity Profile Calculate Viability->Result

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant potential in drug discovery and development. Their versatile chemical scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities, including potent anticancer and anti-inflammatory properties. The ability of these compounds to modulate key signaling pathways, such as the MIF and PI3K/Akt pathways, underscores their therapeutic potential. Further research into the SAR and optimization of these derivatives is warranted to develop novel and effective treatments for cancer and inflammatory diseases. This guide provides a foundational resource for researchers to explore and advance the development of this important class of molecules.

References

An In-depth Technical Guide to 7-Methoxy-2-tetralone: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Methoxy-2-tetralone is a crucial chemical intermediate, pivotal in the synthesis of various pharmaceutical compounds, most notably the opioid analgesic Dezocine. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and detailed experimental protocols for its preparation. Furthermore, it delves into its physicochemical properties and explores its biological significance, with a particular focus on the emerging role of tetralone derivatives as inhibitors of the Macrophage Migration Inhibitory Factor (MIF) signaling pathway, a key player in inflammation and oncology. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis, offering a consolidated resource of quantitative data, detailed methodologies, and mechanistic insights.

Discovery and History

The first synthesis of this compound is widely attributed to a 1950 publication by William G. Dauben and Howard L. Tilles. Their work on the Birch reduction of naphthalene (B1677914) derivatives laid the groundwork for accessing this important synthetic building block. The initial method involved the reduction of 2,7-dimethoxynaphthalene (B1218487) using sodium in liquid ammonia, followed by acidic workup of the resulting enol ether. This innovative approach provided a viable route to a previously inaccessible tetralone isomer.

Historically, the synthesis of 2-tetralones was more challenging compared to their 1-tetralone (B52770) counterparts. Early methods were often lengthy and employed harsh reagents. The development of the Birch reduction was a significant milestone, offering a more direct and efficient pathway. Over the years, further advancements have led to alternative synthetic strategies, including those starting from the more readily available 7-methoxy-1-tetralone, aiming to improve yield, safety, and scalability for industrial applications. Its primary significance throughout its history has been as a key intermediate in the synthesis of complex pharmaceutical molecules.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature, with a boiling point of 124-126 °C at 1.5 mmHg. It is soluble in common organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number4133-34-0[1]
Molecular FormulaC₁₁H₁₂O₂[1]
Molecular Weight176.21 g/mol [1]
Boiling Point124-126 °C / 1.5 mmHg[2]
Density1.13 g/mL at 25 °C[2]
Refractive Index (n20/D)1.566[2]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃)δ (ppm): 7.01 (d, 1H), 6.76 (s, 1H), 6.73 (d, 1H), 3.79 (s, 3H), 3.51 (s, 2H), 3.01 (t, 2H), 2.52 (t, 2H)[3]
¹³C NMR δ (ppm): 210.9, 158.5, 137.9, 129.1, 125.2, 112.4, 112.3, 55.3, 44.2, 38.1, 28.6[3]
IR (KBr, cm⁻¹)~1710 (C=O stretch)[3][4]
Mass Spectrum (m/z)176 (M+), 148, 120[5][6]

Experimental Protocols

Synthesis via Birch Reduction of 2,7-Dimethoxynaphthalene

This method, adapted from the foundational work in the field, remains a classic approach to this compound.

Experimental Workflow: Birch Reduction

cluster_0 Birch Reduction cluster_1 Hydrolysis cluster_2 Purification 2,7-Dimethoxynaphthalene 2,7-Dimethoxynaphthalene Reaction_Vessel Reaction_Vessel 2,7-Dimethoxynaphthalene->Reaction_Vessel Dissolve in THF/t-BuOH Quench Quench Reaction_Vessel->Quench Quench with NH4Cl Liquid_Ammonia Liquid_Ammonia Liquid_Ammonia->Reaction_Vessel Condense Sodium_Metal Sodium_Metal Sodium_Metal->Reaction_Vessel Add portionwise Acid_Hydrolysis Acid_Hydrolysis Quench->Acid_Hydrolysis Add aq. HCl Extraction Extraction Acid_Hydrolysis->Extraction Extract with Ether Distillation Distillation Extraction->Distillation Vacuum Distillation This compound This compound Distillation->this compound cluster_0 Olefin Formation cluster_1 Epoxidation and Rearrangement 7-Methoxy-1-tetralone 7-Methoxy-1-tetralone Reaction_1 Reaction_1 7-Methoxy-1-tetralone->Reaction_1 Toluene, p-TsOH Dihydronaphthalene_intermediate Dihydronaphthalene_intermediate Reaction_1->Dihydronaphthalene_intermediate Dean-Stark 2,4-pentanediol 2,4-pentanediol 2,4-pentanediol->Reaction_1 Reflux Reaction_2 Reaction_2 Dihydronaphthalene_intermediate->Reaction_2 DCM Epoxide_intermediate Epoxide_intermediate Reaction_2->Epoxide_intermediate m-CPBA m-CPBA m-CPBA->Reaction_2 Epoxidation Reaction_3 Reaction_3 Epoxide_intermediate->Reaction_3 EtOH, H2SO4 This compound This compound Reaction_3->this compound Rearrangement cluster_0 Extracellular cluster_1 Intracellular MIF MIF CD74 CD74 MIF->CD74 Binds Tetralone Tetralone Derivative Tetralone->MIF Inhibits Tautomerase Activity CXCR2_4 CXCR2/4 CD74->CXCR2_4 Complexes with MAPK_ERK MAPK/ERK Pathway CXCR2_4->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway CXCR2_4->PI3K_Akt Activates NFkB NF-κB Pathway MAPK_ERK->NFkB PI3K_Akt->NFkB Inflammation Pro-inflammatory Cytokine Release, Cell Proliferation, Survival NFkB->Inflammation

References

An In-depth Technical Guide to the Safety and Handling of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 7-Methoxy-2-tetralone (CAS No. 4133-34-0), a common intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for anticipating the behavior of the chemical under various conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [2]
Appearance Yellow-orange Liquid[1][3]
Boiling Point 124 - 126 °C @ 1.5 mmHg[1][3]
Density 1.130 g/mL at 25 °C[1]
Flash Point > 110 °C (> 230 °F)[1][3]
Refractive Index n20/D 1.566
Storage Temperature 2-8°C

Hazard Identification and GHS Classification

The hazard classification for this compound can vary between suppliers. While some safety data sheets (SDS) state that it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others provide a GHS classification indicating potential hazards.[1][2][3] It is crucial to handle the substance with care, assuming the more stringent classification.

Hazard ClassGHS ClassificationSource
Skin Corrosion/Irritation H316: Causes mild skin irritation (Warning)[2]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation (Warning)[2]

Hazard Statements:

  • H316: Causes mild skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[2]

Experimental Protocols for Safe Handling

Given the limited publicly available data on the specific toxicology of this compound, a prudent approach involves adopting standard experimental protocols for handling potentially hazardous chemicals.

General Protocol for Handling and Use:

  • Risk Assessment: Before any new experiment, conduct a thorough risk assessment. This should identify potential hazards, evaluate the risks of exposure, and determine the necessary control measures.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory.[4] Use of a chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.[5][6] Ensure that safety showers and eyewash stations are readily accessible.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE.[5] This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[1][3]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5] Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection: A laboratory coat.[5]

  • Hygiene Measures: Avoid contact with skin and eyes.[1][3] Do not breathe mist, vapors, or spray.[1][3] Wash hands thoroughly after handling.[4][8] Do not eat, drink, or smoke in the laboratory.[8]

  • Weighing and Transfer: When weighing or transferring the liquid, do so in a manner that minimizes the generation of aerosols. Use a contained system or a fume hood.

  • Heating: When heating this compound, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

  • Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations.[7] Do not pour down the drain.[7]

Emergency Procedures

In the event of an emergency, follow these procedures:

EmergencyFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1][3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[1][3]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1][3]

  • Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[1][3]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[1][3]

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[1][3]

Storage and Handling

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store at 2-8°C.

  • Incompatible Materials: Strong oxidizing agents.[1][3]

Visualizing Safe Chemical Handling

The following diagrams illustrate key concepts in laboratory safety and chemical handling workflows.

ChemicalHandlingWorkflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Risk_Assessment Risk Assessment SOP_Development SOP Development Risk_Assessment->SOP_Development Chemical_Retrieval Chemical Retrieval SOP_Development->Chemical_Retrieval PPE_Donning PPE Donning Chemical_Retrieval->PPE_Donning Experiment_Execution Experiment Execution PPE_Donning->Experiment_Execution Waste_Segregation Waste Segregation Experiment_Execution->Waste_Segregation Decontamination Decontamination Waste_Segregation->Decontamination Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Documentation Documentation Waste_Disposal->Documentation

Caption: Standard laboratory workflow for handling chemical reagents.

HazardControlHierarchy cluster_controls Hierarchy of Controls Hazard_ID Hazard Identification Risk_Assessment Risk Assessment Hazard_ID->Risk_Assessment Control_Measures Control Measures Risk_Assessment->Control_Measures Elimination Elimination Control_Measures->Elimination Substitution Substitution Control_Measures->Substitution Engineering Engineering Controls Control_Measures->Engineering Administrative Administrative Controls Control_Measures->Administrative PPE Personal Protective Equipment Control_Measures->PPE

Caption: Logical flow of hazard identification and control measures.

References

Solubility of 7-Methoxy-2-tetralone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methoxy-2-tetralone (CAS No. 4133-34-0) is a chemical intermediate widely utilized in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its molecular structure, featuring a tetralone backbone with a methoxy (B1213986) group, influences its physicochemical properties, including its solubility in different solvent systems. A thorough understanding of its solubility is paramount for researchers and drug development professionals in designing synthetic routes, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in organic solvents and outlines standard experimental protocols for its determination.

Solubility Profile

This compound exhibits good solubility in common organic solvents while demonstrating low solubility in aqueous media. This characteristic is consistent with its molecular structure, which contains both a polar carbonyl group and a larger, nonpolar aromatic ring system.

Quantitative Solubility Data

While qualitative descriptions of solubility are readily available, precise quantitative data for this compound in organic solvents is not extensively reported in publicly accessible literature. The available quantitative data is summarized in the table below. For organic solvents, it is generally noted as "soluble," indicating that for many practical synthetic applications, it dissolves sufficiently. However, for applications requiring precise concentration control, experimental determination is necessary.

SolventChemical FormulaSolubilityTemperature (°C)
WaterH₂O1.151 g/L[1]25
Ethanol (B145695)C₂H₅OHQualitatively reported as soluble[2]Not Specified
Acetone (B3395972)C₃H₆OQualitatively reported as soluble[2]Not Specified
DichloromethaneCH₂Cl₂Data not availableNot Specified

Experimental Protocols for Solubility Determination

The absence of readily available quantitative solubility data for this compound in many organic solvents necessitates experimental determination for specific research applications. A widely accepted and robust method for this purpose is the shake-flask method , followed by quantitative analysis of the saturated solution. This method is applicable for determining the solubility of a compound in various solvents.

Generalized Shake-Flask Protocol

This protocol describes a general procedure for determining the solubility of a solid organic compound like this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetone, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax of this compound, or High-Performance Liquid Chromatography).

    • Calculate the concentration of this compound in the saturated solution based on the dilution factor and the calibration curve. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental determination of solubility can be visualized as follows:

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute filtered saturated solution filter->dilute quantify Quantify concentration (e.g., UV-Vis, HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Workflow for Experimental Solubility Determination.

Conclusion

This compound is a key synthetic intermediate whose solubility is a critical parameter for its effective use. While it is known to be soluble in common organic solvents like ethanol and acetone and has a measured low solubility in water, specific quantitative data in organic media is sparse in the available literature. For applications requiring precise solubility values, the experimental determination using standard methods such as the shake-flask protocol is recommended. The generalized procedure outlined in this guide provides a reliable framework for researchers to obtain this crucial data, thereby facilitating more efficient and reproducible synthetic and formulation processes.

References

7-Methoxy-2-tetralone: An In-Depth Technical Guide on its Potential Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2-tetralone is a methoxy-substituted tetralone derivative with potential therapeutic applications stemming from its structural similarity to other biologically active tetralones. While direct research on this compound is limited, this technical guide synthesizes the available information on closely related compounds and the broader class of tetralone derivatives to provide a comprehensive overview of its likely mechanisms of action. This document explores its potential as an anticancer agent, drawing parallels with the established activity of its isomer, 7-Methoxy-1-tetralone, against hepatocellular carcinoma. Furthermore, it delves into the prospective anti-inflammatory properties of this compound through the inhibition of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity, a characteristic of many tetralone derivatives. This guide includes detailed hypothetical signaling pathways, adaptable experimental protocols, and quantitative data from related compounds to serve as a foundational resource for future research and drug development endeavors.

Introduction

This compound is a bicyclic aromatic ketone that has garnered interest in the scientific community due to its presence in some natural products and its utility as a synthetic intermediate in the preparation of more complex molecules.[1] While extensive biological profiling of this compound is not yet available in the public domain, the well-documented activities of its structural analogs, particularly its isomer 7-Methoxy-1-tetralone and other tetralone derivatives, provide a strong basis for predicting its pharmacological profile.

This guide will focus on two primary, putative mechanisms of action for this compound:

  • Anticancer Activity: Based on the demonstrated effects of 7-Methoxy-1-tetralone on hepatocellular carcinoma, a detailed examination of the potential for this compound to modulate key oncogenic signaling pathways will be presented.

  • Anti-inflammatory Activity: Drawing from studies on a range of tetralone derivatives, the potential for this compound to act as an inhibitor of Macrophage Migration Inhibitory Factor (MIF) tautomerase, a key player in the inflammatory response, will be explored.

This document aims to provide a robust theoretical framework and practical guidance for researchers investigating the therapeutic potential of this compound.

Putative Anticancer Mechanism of Action

The anticancer potential of this compound can be inferred from the detailed studies conducted on its isomer, 7-Methoxy-1-tetralone, which has shown significant activity against hepatocellular carcinoma (HCC).[2][3] The proposed mechanism involves the modulation of the c-Met/AKT/NF-κB signaling pathway, which is a critical regulator of cell proliferation, survival, and metastasis.

Inhibition of the c-Met/AKT/NF-κB Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in the development and progression of many cancers.[4] Aberrant c-Met signaling can lead to increased cell proliferation, survival, and invasion. The downstream signaling cascade often involves the activation of the PI3K/AKT pathway and the transcription factor NF-κB.

Based on the findings for 7-Methoxy-1-tetralone, it is hypothesized that this compound could exert its anticancer effects by:

  • Downregulating c-Met Expression: Leading to a reduction in the downstream signaling cascade.

  • Inhibiting AKT Phosphorylation: The phosphorylation of AKT is a key step in this survival pathway. Inhibition of this step would promote apoptosis.

  • Suppressing NF-κB Activity: NF-κB is a master regulator of genes involved in inflammation, cell survival, and proliferation. Its inhibition is a key target for cancer therapy.[5]

  • Reducing MMP-2 and MMP-9 Expression: Matrix metalloproteinases (MMPs) are crucial for tumor invasion and metastasis.[6] The downregulation of MMP-2 and MMP-9, which are downstream targets of the NF-κB pathway, would inhibit the metastatic potential of cancer cells.

Quantitative Data for 7-Methoxy-1-tetralone (as a proxy)

The following table summarizes the quantitative data obtained from studies on 7-Methoxy-1-tetralone, which can serve as a benchmark for future studies on this compound.

Cell LineAssayParameterValueReference
HepG2MTT Assay (48h)IC50Not explicitly stated, but significant viability reduction at 250 µM[3]
HepG2Apoptosis Assay (48h)% Apoptotic Cells (at 250 µM)~11.5%[3]

Signaling Pathway Diagram

anticancer_pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT IKK IKK pAKT->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active MMP MMP-2, MMP-9 Gene Expression NFkB_active->MMP Proliferation Cell Proliferation, Survival, Metastasis MMP->Proliferation Tetralone This compound (Hypothesized) Tetralone->cMet inhibits Tetralone->pAKT inhibits Tetralone->NFkB_active inhibits

Caption: Hypothesized anticancer signaling pathway of this compound.

Putative Anti-inflammatory Mechanism of Action

Several tetralone derivatives have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine that plays a critical role in various inflammatory diseases.[1][7] MIF possesses a unique tautomerase enzymatic activity that is implicated in its pro-inflammatory functions.[1]

Inhibition of MIF Tautomerase Activity

The proposed anti-inflammatory mechanism of this compound is through the inhibition of the tautomerase activity of MIF. By binding to the active site of MIF, tetralone derivatives can block its enzymatic function, leading to a reduction in the inflammatory response. This includes the downregulation of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and various cytokines.

Quantitative Data for Related Tetralone Derivatives

The following table presents IC50 values for MIF tautomerase inhibition by various tetralone derivatives, which can serve as a reference for evaluating the potential potency of this compound.

CompoundMIF Tautomerase Inhibition (Ketonase Activity) IC50 (µM)Reference
Phenyl substituted tetralone (2)127[1]
Methyl derivative of (2) (4)Not specified, but noted as a "best inhibitor"[1]
2-pyridyl derivative of (2) (24)Not specified, but noted as a "best inhibitor"[1]

Signaling Pathway Diagram

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation MIF MIF Tautomerase Tautomerase Activity MIF->Tautomerase Tautomerase->NFkB_activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Cytokines ROS_NO ROS & NO Production NFkB_activation->ROS_NO Inflammation Inflammation Cytokines->Inflammation ROS_NO->Inflammation Tetralone This compound (Hypothesized) Tetralone->Tautomerase inhibits

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from studies on related compounds that can be used to investigate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2)

  • This compound

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM) and incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression of specific proteins in a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-c-Met, anti-p-AKT, anti-NF-κB, anti-MMP-2, anti-MMP-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Normalize protein expression to a loading control like β-actin.

MIF Tautomerase Activity Assay

This protocol is used to assess the inhibitory effect of this compound on the enzymatic activity of MIF.

Materials:

  • Recombinant human MIF

  • L-dopachrome methyl ester (substrate)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Spectrophotometer

Procedure:

  • Pre-incubate recombinant MIF with various concentrations of this compound for 15 minutes at room temperature.

  • Initiate the reaction by adding L-dopachrome methyl ester.

  • Monitor the decrease in absorbance at 475 nm over time using a spectrophotometer.

  • Calculate the rate of tautomerization and determine the IC50 value for this compound.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) CellCulture Cell Culture (e.g., HepG2, RAW 264.7) Treatment Treatment with This compound CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis (IC50, etc.) MTT->DataAnalysis WesternBlot->DataAnalysis MIF_Assay MIF Tautomerase Assay MIF_Assay->DataAnalysis AnimalModel Animal Model (e.g., Xenograft, Sepsis) DrugAdmin Drug Administration AnimalModel->DrugAdmin TumorGrowth Tumor Growth Measurement DrugAdmin->TumorGrowth InflammationMarkers Inflammatory Marker Analysis DrugAdmin->InflammationMarkers Toxicity Toxicity Assessment DrugAdmin->Toxicity

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently scarce, a strong theoretical framework based on the known mechanisms of its isomer, 7-Methoxy-1-tetralone, and other tetralone derivatives suggests its potential as a dual-action therapeutic agent with both anticancer and anti-inflammatory properties. The hypothesized inhibition of the c-Met/AKT/NF-κB pathway in cancer and the inhibition of MIF tautomerase activity in inflammation provide compelling targets for future investigation.

The experimental protocols and quantitative data presented in this guide offer a solid starting point for researchers to systematically evaluate the therapeutic potential of this compound. Future studies should focus on:

  • Directly assessing the in vitro efficacy of this compound in relevant cancer and inflammatory cell models.

  • Determining the IC50 values for its effects on cell viability and MIF tautomerase activity.

  • Validating the proposed signaling pathways through detailed molecular studies.

  • Conducting in vivo studies in appropriate animal models to evaluate its therapeutic efficacy and safety profile.

Through such rigorous investigation, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of novel treatments for cancer and inflammatory diseases.

References

7-Methoxy-2-tetralone: A Versatile Scaffold in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-tetralone, a bicyclic aromatic ketone, has emerged as a pivotal building block in the landscape of organic synthesis. Its rigid framework, substituted with a methoxy (B1213986) group, offers a unique combination of reactivity and structural pre-organization, making it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of natural products and pharmaceutically relevant compounds, with a focus on detailed experimental protocols, quantitative data, and key synthetic transformations.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValue
CAS Number 4133-34-0
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Boiling Point 124-126 °C at 1.5 mmHg
Density 1.13 g/mL at 25 °C

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the acid-catalyzed hydrolysis of 1,4-dihydro-2,7-dimethoxynaphthalene (B13814861).

Experimental Protocol: Synthesis from 1,4-Dihydro-2,7-dimethoxynaphthalene[2]

To a stirred solution of 1,4-dihydro-2,7-dimethoxynaphthalene (0.5 g) in acetone (B3395972) (5 mL) at 25-30°C, 5% aqueous hydrochloric acid is added. The reaction mixture is stirred for 15 minutes at the same temperature. Water and dichloromethane (B109758) are then added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield this compound.

Starting MaterialReagentsTemperature (°C)Reaction TimeYield (%)
1,4-Dihydro-2,7-dimethoxynaphthalene5% aq. HCl, Acetone25-3015 min84% (0.42 g from 0.5 g)

Key Synthetic Applications

The strategic placement of the ketone and methoxy functionalities in this compound allows for a wide range of chemical transformations, making it a versatile precursor for various molecular architectures.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that utilizes a Michael addition followed by an aldol (B89426) condensation to construct a new six-membered ring.[1][2] This reaction is particularly useful for the synthesis of steroids and other polycyclic systems starting from this compound. The enolate of this compound acts as the Michael donor, reacting with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), to form a tricyclic enone.

G cluster_0 Robinson Annulation Workflow Start This compound Step1 Enolate Formation (Base, e.g., NaH) Start->Step1 Reactant Step2 Michael Addition (Methyl Vinyl Ketone) Step1->Step2 Intermediate Step3 Intramolecular Aldol Condensation Step2->Step3 Intermediate End Tricyclic Enone Product Step3->End Product

Caption: Robinson Annulation of this compound.

Synthesis of Dopamine (B1211576) Receptor Agonists

This compound serves as a key precursor in the synthesis of various bioactive compounds, including potent and selective dopamine D2 receptor agonists.[3] These compounds are of significant interest in the development of therapeutics for neurological disorders such as Parkinson's disease. A key transformation is the reductive amination of the tetralone to introduce the amino group, which is a crucial pharmacophore for dopamine receptor binding.

The synthesis of N-0437, a potent D2 dopamine receptor agonist, exemplifies this application. The synthesis involves the conversion of a derivative of this compound to the corresponding 2-aminotetralin.

G cluster_1 Synthesis of a Dopamine D2 Agonist Precursor Start This compound Step1 Oximation (Hydroxylamine) Start->Step1 Starting Material Step2 Reduction (e.g., Catalytic Hydrogenation) Step1->Step2 Oxime Intermediate End 2-Amino-7-methoxytetralin Step2->End Amine Product

Caption: Synthetic route to a key aminotetralin intermediate.

Derivatization for Bioactive Compounds

The versatile scaffold of this compound has been utilized in the synthesis of a variety of other bioactive molecules, including 2-substituted octahydrobenzo[f]quinolines and 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde. These derivatives have potential applications in various therapeutic areas.

Signaling Pathways of Target Molecules

Derivatives of this compound, particularly the aminotetralin-based dopamine D2 receptor agonists, exert their biological effects by modulating dopaminergic signaling pathways. Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. This leads to a cascade of downstream effects influencing neuronal excitability and gene expression.

G cluster_2 Dopamine D2 Receptor Signaling Pathway Agonist Dopamine D2 Agonist (derived from this compound) D2R Dopamine D2 Receptor (GPCR) Agonist->D2R Binds to and activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., altered gene expression, neuronal excitability) PKA->Downstream Phosphorylates targets

Caption: Simplified Dopamine D2 receptor signaling cascade.

Conclusion

This compound stands as a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular frameworks, particularly those with significant biological activity, is well-established. The synthetic routes and transformations detailed in this guide highlight its importance for researchers and professionals in the fields of medicinal chemistry and drug development. Further exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

Methodological & Application

Synthesis of 7-Methoxy-2-tetralone from 2,7-dimethoxynaphthalene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-Methoxy-2-tetralone, a valuable intermediate in medicinal chemistry and organic synthesis, starting from 2,7-dimethoxynaphthalene (B1218487). The described two-step synthesis involves a Birch reduction followed by an acid-catalyzed hydrolysis of the resulting enol ether.

Application Notes

This compound serves as a key building block in the synthesis of a variety of more complex molecules. Its structural motif is found in numerous biologically active compounds and natural products. In the realm of drug development, this tetralone derivative is utilized in the synthesis of novel therapeutic agents. For instance, it has been employed in the creation of 2-substituted octahydrobenzo[f]quinolines and 2-bromo-3,4-dihydro-7-methoxy-1-naphthaldehyde, which are precursors to compounds with potential pharmacological activities.[1][2] The strategic placement of the methoxy (B1213986) and ketone functionalities allows for diverse chemical modifications, making it an attractive starting material for the construction of compound libraries for high-throughput screening.

The synthetic route from 2,7-dimethoxynaphthalene is an efficient method for producing this compound. The initial Birch reduction selectively reduces one of the aromatic rings of the naphthalene (B1677914) system to afford a dihydronaphthalene intermediate.[3][4][5] This reaction is a powerful tool in organic synthesis for accessing partially saturated cyclic systems from aromatic precursors. The subsequent hydrolysis of the enol ether intermediate is a straightforward and high-yielding transformation that furnishes the desired tetralone.[6][7]

Experimental Workflow Diagram

Synthesis_Workflow Start 2,7-Dimethoxynaphthalene Step1 Birch Reduction (Na, liq. NH3, EtOH) Start->Step1 Intermediate 2,7-Dimethoxy-1,4-dihydronaphthalene Step1->Intermediate Step2 Acid Hydrolysis (5% HCl, Acetone) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductStarting AmountProduct AmountYield (%)
12,7-DimethoxynaphthaleneSodium, Liquid Ammonia (B1221849), Ethanol (B145695)2,7-Dimethoxy-1,4-dihydronaphthalene(Representative)(Calculated)~75-80% (Typical)
22,7-Dimethoxy-1,4-dihydronaphthalene5% Aqueous HCl, Acetone (B3395972)This compound0.50 g0.42 g84%

Experimental Protocols

Step 1: Birch Reduction of 2,7-Dimethoxynaphthalene

This protocol is a representative procedure based on established methods for the Birch reduction of methoxy-substituted naphthalenes.

Materials:

  • 2,7-Dimethoxynaphthalene

  • Anhydrous liquid ammonia (NH₃)

  • Sodium (Na) metal, cut into small pieces

  • Absolute ethanol (EtOH)

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Dry ice/acetone condenser

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • Condense approximately 200 mL of anhydrous liquid ammonia into the flask at -78 °C.

  • Dissolve 10.0 g of 2,7-dimethoxynaphthalene in 50 mL of anhydrous THF and add it to the liquid ammonia with stirring.

  • To the stirred solution, add small pieces of sodium metal (approximately 4.0 g) portion-wise until a persistent deep blue color is obtained and maintained for at least 30 minutes.

  • Slowly add 20 mL of absolute ethanol via the dropping funnel to the reaction mixture. The blue color will dissipate.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,7-dimethoxy-1,4-dihydronaphthalene, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis of 2,7-Dimethoxy-1,4-dihydronaphthalene

This protocol is adapted from a reported procedure.[6]

Materials:

  • 2,7-Dimethoxy-1,4-dihydronaphthalene (crude from Step 1)

  • Acetone

  • 5% Aqueous hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • To 0.50 g of 2,7-dimethoxy-1,4-dihydronaphthalene in a round-bottom flask, add 5 mL of acetone and stir the mixture at 25-30 °C for 10 minutes.

  • Add 5% aqueous hydrochloric acid to the reaction mixture at 25-30 °C and continue stirring for 15 minutes.

  • Add water and dichloromethane to the flask.

  • Transfer the mixture to a separatory funnel, separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine all organic layers and distill off the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure product (0.42 g).[6]

References

Application Notes and Protocols for the Photocatalytic Synthesis of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-tetralone is a key intermediate in the synthesis of various pharmacologically active compounds. Traditional methods for its synthesis often require harsh conditions, stoichiometric reagents, or multi-step procedures. This document outlines a proposed photocatalytic method for the synthesis of this compound via the reduction of its α,β-unsaturated precursor, 7-methoxy-3,4-dihydronaphthalen-2(1H)-one. This approach leverages the principles of visible-light photoredox catalysis, offering a potentially milder, more efficient, and environmentally friendly alternative. The protocol is based on established methodologies for the photocatalytic reduction of enones, providing a robust starting point for experimental validation and optimization.

Quantitative Data Summary

The following table summarizes hypothetical yet realistic data for the proposed photocatalytic reduction of 7-methoxy-3,4-dihydronaphthalen-2(1H)-one to this compound. These values are based on typical yields and efficiencies observed in similar photocatalytic reactions of α,β-unsaturated ketones.

EntryPhotocatalyst (mol%)Hydrogen Atom Transfer (HAT) Agent (equiv.)SolventReaction Time (h)Yield (%)
1fac-[Ir(ppy)₃] (1.0)Hantzsch Ester (1.5)Acetonitrile (B52724)1292
2Ru(bpy)₃Cl₂ (1.5)Hantzsch Ester (1.5)DMF1885
3Eosin Y (2.0)Triethylamine (3.0) / Isopropanol (1:1)Methanol2478
44CzIPN (1.0)Hantzsch Ester (1.5)Dioxane1688

Experimental Protocols

Materials and Equipment:

  • Precursor: 7-methoxy-3,4-dihydronaphthalen-2(1H)-one

  • Photocatalyst: fac-Tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃])

  • Hydrogen Atom Transfer (HAT) Agent: Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester)

  • Solvent: Anhydrous acetonitrile (or other specified solvent)

  • Light Source: Blue LED lamp (450 nm)

  • Reaction Vessel: Schlenk tube or similar sealable glass vial

  • General Lab Equipment: Magnetic stirrer, stir bars, syringes, needles, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates, standard glassware.

Detailed Procedure for Photocatalytic Reduction (based on Entry 1):

  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add 7-methoxy-3,4-dihydronaphthalen-2(1H)-one (1.0 mmol, 176.2 mg).

    • Add the Hantzsch ester (1.5 mmol, 380.0 mg).

    • Add the photocatalyst, fac-[Ir(ppy)₃] (0.01 mmol, 6.5 mg).

    • Seal the Schlenk tube with a rubber septum.

  • Degassing:

    • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reaction Execution:

    • Using a syringe, add 10 mL of anhydrous acetonitrile to the Schlenk tube.

    • Stir the resulting solution at room temperature.

    • Position the Schlenk tube approximately 5-10 cm from a blue LED lamp (450 nm) and turn on the light. It is advisable to use a fan to maintain the reaction at room temperature.

    • Continue stirring and irradiating the reaction mixture for 12 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), turn off the light source.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure this compound.

  • Characterization:

    • The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

reaction_pathway PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC Electron Transfer Radical_anion Enone Radical Anion PC_excited->Radical_anion Electron Transfer to Enone HAT_agent HAT Agent (e.g., Hantzsch Ester) HAT_oxidized Oxidized HAT Agent HAT_agent->HAT_oxidized Single Electron Transfer Product This compound Enone 7-methoxy-3,4-dihydronaphthalen-2(1H)-one Radical_anion->Product Hydrogen Atom Transfer from HAT Agent

Caption: Proposed photocatalytic cycle for the reduction of the enone precursor.

experimental_workflow A 1. Reaction Setup - Add precursor, photocatalyst, and HAT agent to Schlenk tube. B 2. Degassing - Evacuate and backfill with inert gas (3x). A->B C 3. Solvent Addition - Inject anhydrous solvent. B->C D 4. Irradiation - Stir at room temperature under visible light (e.g., blue LED). C->D E 5. Reaction Monitoring - Track progress via TLC. D->E F 6. Work-up - Remove solvent under reduced pressure. E->F Upon completion G 7. Purification - Purify by column chromatography. F->G H 8. Characterization - Confirm structure and purity (NMR, MS). G->H

Caption: Step-by-step experimental workflow for the photocatalytic synthesis.

Application Notes: 7-Methoxy-2-tetralone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 7-Methoxy-2-tetralone in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the construction of complex molecular architectures with diverse biological activities. Its utility has been demonstrated in the synthesis of opioid receptor modulators, dopamine (B1211576) agonists, and topoisomerase inhibitors.

Overview of this compound

This compound is a bicyclic aromatic ketone with the chemical formula C₁₁H₁₂O₂.[1][2] Its structure, featuring a methoxy-substituted aromatic ring fused to a cyclohexanone, provides reactive sites for a variety of chemical transformations, making it an ideal starting material for multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4133-34-0[1][2][3]
Molecular Formula C₁₁H₁₂O₂[1][2][3]
Molecular Weight 176.21 g/mol [1][2][4]
Appearance Solid, Clear yellow to orange liquid after melting[1][3]
Boiling Point 124-126 °C/1.5 mmHg[1][4]
Density 1.13 g/mL at 25 °C[1][4]
Storage Temperature 2-8°C[1][3][4]

Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a key starting material for the synthesis of several classes of biologically active compounds.

Synthesis of Dezocine (B144180) (Opioid Receptor Modulator)

Dezocine is an atypical opioid analgesic.[1] The synthesis of dezocine can be initiated from a derivative of this compound, specifically 1-methyl-7-methoxy-2-tetralone.

G cluster_0 Dezocine Synthesis A 1-Methyl-7-methoxy-2-tetralone C Condensation A->C B 1,5-Dibromopentane B->C D 1-(5-Bromopentyl)-1-methyl- This compound C->D NaH or K-tert-butoxide E Cyclization D->E NaH F 5-Methyl-3-methoxy-octahydro- 5,11-methanobenzocyclodecen-13-one E->F H Oxime Formation F->H G Hydroxylamine Hydrochloride G->H I Oxime Intermediate H->I J Reduction I->J H2, Raney Ni K Isomeric Mixture of Amines J->K L Crystallization & Cleavage K->L HBr M Dezocine L->M

Caption: Synthetic workflow for Dezocine.

Dezocine acts as a partial agonist at the µ-opioid receptor (MOR) and an antagonist at the κ-opioid receptor (KOR). It also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its biased agonism at the MOR, activating G-protein signaling without significant β-arrestin recruitment, may contribute to its reduced side-effect profile compared to traditional opioids.

G cluster_0 Dezocine Signaling Dezocine Dezocine MOR µ-Opioid Receptor Dezocine->MOR Partial Agonist KOR κ-Opioid Receptor Dezocine->KOR Antagonist SERT Serotonin Transporter Dezocine->SERT Inhibitor NET Norepinephrine Transporter Dezocine->NET Inhibitor G_Protein G-Protein Signaling MOR->G_Protein Beta_Arrestin β-Arrestin Pathway (Not significantly activated) MOR->Beta_Arrestin Serotonin_Uptake Inhibition of Serotonin Reuptake SERT->Serotonin_Uptake Norepinephrine_Uptake Inhibition of Norepinephrine Reuptake NET->Norepinephrine_Uptake Analgesia Analgesia G_Protein->Analgesia

Caption: Signaling pathway of Dezocine.

Synthesis of 2-Substituted Octahydrobenzo[f]quinolines (Dopamine Agonists)

This compound is a precursor for the synthesis of 2-substituted octahydrobenzo[f]quinolines, which have shown potential as dopamine agonists. A key step in this synthesis is the conversion of the tetralone to an aminotetralin derivative.

G cluster_1 Octahydrobenzo[f]quinoline Synthesis A This compound B Reductive Amination A->B C 2-Amino-7-methoxytetralin B->C e.g., NH3, H2/Pd-C E Cyclization (e.g., Pictet-Spengler) C->E D Appropriate Reagents D->E F Octahydrobenzo[f]quinoline Scaffold E->F G Further Functionalization F->G H 2-Substituted Octahydrobenzo[f]quinolines G->H

Caption: Workflow for Octahydrobenzo[f]quinoline synthesis.

Dopamine agonists mimic the action of dopamine by binding to and activating dopamine receptors (D1-like and D2-like families). This activation modulates downstream signaling cascades, such as the adenylyl cyclase pathway, which are crucial for various neurological processes.

G cluster_1 Dopamine Agonist Signaling Dopamine_Agonist Dopamine Agonist (e.g., Octahydrobenzo[f]quinoline) D2_Receptor D2-like Receptor Dopamine_Agonist->D2_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA activity cAMP->PKA Neuronal_Response Modulation of Neuronal Excitability PKA->Neuronal_Response G cluster_2 Benzo[i]phenanthridine Synthesis A This compound B Functional Group Transformation A->B C Activated Tetralone Derivative B->C E Condensation/Cyclization C->E D Aryl Amine Derivative D->E F Dihydrobenzo[i]phenanthridine E->F G Aromatization F->G H Benzo[i]phenanthridine Core G->H G cluster_2 Topoisomerase I Inhibitor Signaling Inhibitor Topoisomerase I Inhibitor (e.g., Benzo[i]phenanthridine) Top1_DNA Top1-DNA Complex Inhibitor->Top1_DNA Stabilizes DSB Double-Strand Break Top1_DNA->DSB Replication_Fork Advancing Replication Fork Replication_Fork->DSB Collision DDR DNA Damage Response (ATM, ATR, etc.) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

References

Synthesis of 7-Methoxy-2-tetralone: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 7-Methoxy-2-tetralone, a valuable intermediate in the synthesis of various pharmaceutical compounds. This application note includes two primary synthetic routes, a comprehensive table of physical and chemical properties, and a detailed experimental workflow diagram.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a tetralone core with a methoxy (B1213986) group, allows for diverse chemical modifications, making it a versatile precursor for more complex molecules. This document outlines reliable and reproducible protocols for its laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol [1][2]
CAS Number 4133-34-0[1][2]
Appearance Colorless to pale yellow liquid or solid[3]
Boiling Point 124-126 °C at 1.5 mmHg[2]
Density 1.13 g/mL at 25 °C[2]
Refractive Index n20/D 1.566 (lit.)[2]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone (B3395972); sparingly soluble in water.[3]
Storage 2-8°C[2]

Experimental Protocols

Two common and effective methods for the synthesis of this compound are detailed below.

Method 1: Hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene

This protocol describes the synthesis of this compound via the acid-catalyzed hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene.

Materials:

  • 2,7-dimethoxy-1,4-dihydronaphthalene

  • Acetone

  • 5% Aqueous Hydrochloric Acid

  • Dichloromethane (B109758)

  • Water

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g) in acetone (5 mL), stir the mixture at 25-30°C for 10 minutes.

  • Add 5% aqueous hydrochloric acid to the reaction mixture and continue stirring at 25-30°C for 15 minutes.

  • Add water and dichloromethane to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the final product.

Expected Yield: 0.42 g.

Method 2: Birch Reduction of 2,7-Dimethoxynaphthalene (B1218487)

This alternative route involves the Birch reduction of 2,7-dimethoxynaphthalene to form the intermediate 2,7-dimethoxy-1,4-dihydronaphthalene, which is then hydrolyzed as described in Method 1. The Birch reduction is a versatile method for the reduction of aromatic rings.[4]

Step 1: Synthesis of 2,7-dimethoxy-1,4-dihydronaphthalene

Materials:

  • 2,7-dimethoxynaphthalene

  • Anhydrous liquid ammonia (B1221849)

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether

Equipment:

  • Three-necked round-bottom flask equipped with a dry ice condenser and a gas inlet

  • Low-temperature thermometer

  • Mechanical stirrer

Procedure:

  • In a three-necked flask cooled to -78°C, condense anhydrous liquid ammonia.

  • Add 2,7-dimethoxynaphthalene dissolved in anhydrous diethyl ether to the liquid ammonia.

  • Slowly add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.

  • After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of anhydrous ethanol until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add water and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,7-dimethoxy-1,4-dihydronaphthalene.

Step 2: Hydrolysis to this compound

The crude 2,7-dimethoxy-1,4-dihydronaphthalene obtained from Step 1 can be directly used in the hydrolysis procedure described in Method 1 .

Experimental Workflow and Logic

The following diagram illustrates the synthetic pathways described in this application note.

Caption: Synthetic routes for this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • ¹H NMR: Spectral data should be consistent with the expected structure.

  • ¹³C NMR: The number and chemical shifts of the signals should correspond to the carbon atoms in the molecule.[5]

  • IR Spectroscopy: A characteristic strong absorption band for the ketone carbonyl group (C=O) is expected around 1710 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (m/z = 176.21) should be observed.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium metal is highly reactive and should be handled with extreme care under anhydrous conditions.

  • Liquid ammonia is a corrosive and toxic gas; appropriate safety measures must be taken during its use.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Application of 7-Methoxy-2-tetralone in Medicinal Chemistry: A Scaffolding Approach for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methoxy-2-tetralone is a versatile bicyclic ketone that has emerged as a valuable starting material and scaffold in medicinal chemistry. Its rigid framework, substituted with a methoxy (B1213986) group that can modulate electronic properties and provide a handle for further functionalization, makes it an attractive building block for the synthesis of a diverse range of biologically active compounds. This application note details the utility of this compound in the development of potent therapeutic agents, including topoisomerase inhibitors for cancer, macrophage migration inhibitory factor (MIF) inhibitors for inflammatory diseases, and dopaminergic agents for neurological disorders. Detailed protocols for the synthesis and biological evaluation of derivatives are provided to guide researchers in this promising area of drug discovery.

Topoisomerase I Inhibitors for Oncology

Derivatives of the tetralone scaffold, specifically benzo[i]phenanthridines, have demonstrated potent activity as topoisomerase I inhibitors, a key target in cancer therapy. These agents function by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent cancer cell death. The methoxy substituent on the tetralone precursor can be strategically retained in the final phenanthridine (B189435) structure to enhance binding and activity.

Quantitative Data: Cytotoxicity of Benzo[i]phenanthridine Derivatives
CompoundDerivative TypeCell LineIC50 (nM)
1 2,3-dimethoxy-8,9-methylenedioxy-benzo[i]phenanthridine-12-(2-(N,N-dimethylamino)ethyl) esterRPMI840230 - 55
2 2,3-dimethoxy-8,9-methylenedioxy-benzo[i]phenanthridine-12-(2-(N,N-dimethylamino)-1-methylethyl) esterRPMI840230 - 55
3 2,3-dimethoxy-8,9-methylenedioxy-benzo[i]phenanthridine-12-(2-(N,N-dimethylamino)-1,1-dimethylethyl) esterKB3-130 - 55
4 2,3-dimethoxy-8,9-methylenedioxy-benzo[i]phenanthridine-12-(2-(N,N-dimethylamino)ethyl) amideRPMI84020.4 - 5.0
5 2,3-dimethoxy-8,9-methylenedioxy-benzo[i]phenanthridine-12-(2-(N,N-diethylamino)ethyl) amideKB3-10.4 - 5.0
6 2,3-dimethoxy-8,9-methylenedioxy-benzo[i]phenanthridine-12-(2-(pyrrolidin-1-yl)ethyl) amideRPMI84020.4 - 5.0
8a Phenanthridine derivativeMCF-7280[1]
Chelerythrine Benzo[c]phenanthridine AlkaloidMDA-MB-2313616[2]
Dihydrochelerythrine Benzo[c]phenanthridine AlkaloidMDA-MB-23124140[2]
Experimental Protocols

Protocol 1: Synthesis of Benzo[i]phenanthridine Precursors from this compound (Proposed)

This protocol outlines a proposed multi-step synthesis to generate a key intermediate for benzo[i]phenanthridine derivatives, starting from this compound.

  • Step 1: Vilsmeier-Haack Reaction. To a solution of this compound in anhydrous DMF, phosphorus oxychloride is added dropwise at 0°C. The reaction is then stirred at room temperature for 24 hours. After completion, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution to yield 2-formyl-7-methoxy-3,4-dihydronaphthalene.

  • Step 2: Condensation with a Substituted Aniline (B41778). The resulting aldehyde is condensed with an appropriately substituted aniline (e.g., 3,4-dimethoxyaniline) in ethanol (B145695) under reflux for 8 hours to form the corresponding enamine intermediate.

  • Step 3: Oxidative Cyclization. The enamine is subjected to oxidative cyclization using a suitable oxidant such as DDQ or iodine in a high-boiling solvent like diphenyl ether at reflux to afford the aromatic benzo[i]phenanthridine core.

  • Step 4: Further Functionalization. The core structure can be further modified, for instance, by converting a substituent to a carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of ester and amide derivatives.

Protocol 2: Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[3][4][5][6][7]

  • Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, 10x assay buffer (100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM spermidine, 50% glycerol), 5x stop buffer (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol), test compounds, and a positive control (e.g., camptothecin).

  • Procedure:

    • In a microcentrifuge tube, combine 2 µL of 10x assay buffer, 200 ng of supercoiled plasmid DNA, and the test compound at various concentrations. Adjust the final volume to 18 µL with sterile water.

    • Initiate the reaction by adding 2 µL of human topoisomerase I (1-2 units).

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Terminate the reaction by adding 5 µL of 5x stop buffer.

    • Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.

    • Perform electrophoresis in 1x TAE buffer until the dye front has migrated an appropriate distance.

    • Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form compared to the no-drug control.

Topoisomerase_I_Inhibition cluster_workflow Topoisomerase I Inhibition Assay Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (DNA, Buffer, Compound) Start->Prepare_Reaction_Mix Add_Topo_I Add Topoisomerase I Prepare_Reaction_Mix->Add_Topo_I Incubate Incubate at 37°C Add_Topo_I->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA Bands (UV Transilluminator) Agarose_Gel->Visualize End End Visualize->End

Topoisomerase I Inhibition Assay Workflow

Macrophage Migration Inhibitory Factor (MIF) Inhibitors for Inflammation

Macrophage migration inhibitory factor (MIF) is a proinflammatory cytokine implicated in various inflammatory diseases. The tetralone scaffold can be utilized to synthesize potent inhibitors of the tautomerase activity of MIF, thereby blocking its pro-inflammatory functions. Specifically, α,β-unsaturated ketone derivatives of tetralones have shown promising results.

Quantitative Data: MIF Tautomerase Inhibitory Activity of Tetralone Derivatives
CompoundDerivative TypeIC50 (µM) for Ketonase Activity
ISO-1 Isoxazoline reference inhibitor14.41[3]
(24) E-2-arylmethylene-1-tetralone derivative5.63[3]
(32) E-2-arylmethylene-1-tetralone derivative4.31[3]
KRP-6 Tetralone derivative4.31 ± 1.34[8]
Alam-4b Isoxazoline derivative7.3[9]
ISO-66 Isoxazoline derivative1.5[9]
Jorgensen-3g 1,2,3-triazole derivative~1[9]
Jorgensen-3h 1,2,3-triazole derivative~1[9]
Experimental Protocols

Protocol 3: Synthesis of E-2-Arylmethylene-7-methoxy-2-tetralones

This protocol describes the base-catalyzed aldol (B89426) condensation of this compound with an aromatic aldehyde.

  • Materials: this compound, aromatic aldehyde (e.g., benzaldehyde), ethanol, potassium hydroxide (B78521) (or another suitable base).

  • Procedure:

    • Dissolve this compound and the aromatic aldehyde in ethanol.

    • Add a catalytic amount of potassium hydroxide to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction with dilute HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure E-2-arylmethylene-7-methoxy-2-tetralone.

Protocol 4: MIF Tautomerase Inhibition Assay

This spectrophotometric assay measures the inhibition of the tautomerase activity of MIF using L-dopachrome methyl ester as a substrate.[10][11][12][13][14]

  • Materials: Recombinant human MIF, L-dopachrome methyl ester, assay buffer (e.g., 50 mM Bis-Tris buffer, pH 6.2), test compounds.

  • Procedure:

    • In a 96-well plate, add recombinant human MIF (e.g., 100 nM final concentration) and the test compound at various concentrations.

    • Incubate the enzyme and inhibitor mixture at 25°C for 15 minutes.

    • Prepare the L-dopachrome methyl ester substrate solution immediately before use.

    • Initiate the reaction by adding the substrate to each well.

    • Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader.

    • Calculate the initial reaction rates and determine the IC50 values for each compound.

MIF_Inhibition_Pathway 7-Methoxy-2-tetralone_Derivative This compound Derivative MIF Macrophage Migration Inhibitory Factor (MIF) 7-Methoxy-2-tetralone_Derivative->MIF Inhibits Tautomerase_Activity Tautomerase Activity MIF->Tautomerase_Activity Exhibits Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Tautomerase_Activity->Pro-inflammatory_Cytokines Leads to production of Inflammation Inflammation Pro-inflammatory_Cytokines->Inflammation

Inhibition of MIF Signaling Pathway

Dopaminergic Agents for Neurological Disorders

The rigid scaffold of this compound is also an excellent starting point for the synthesis of conformationally restricted analogues of dopamine (B1211576), leading to potent and selective dopaminergic agents. Octahydrobenzo[f]quinolines derived from this compound have shown high affinity for dopamine D2 and D3 receptors, which are important targets for the treatment of Parkinson's disease and other neurological disorders.

Quantitative Data: Dopamine Receptor Binding Affinity of Octahydrobenzo[f]quinoline Derivatives
CompoundDerivative TypeReceptorKi (nM)
trans-octahydrobenzo[f]quinolin-7-ol (8) Hybrid constrained analogueD249.1[15]
trans-octahydrobenzo[f]quinolin-7-ol (8) Hybrid constrained analogueD314.9[15]
Non-hybrid version (1) Constrained aminotetralinD2380[15]
Non-hybrid version (1) Constrained aminotetralinD396.0[15]
n-propyl analog (5f) 2-phenyl-substituted octahydrobenzo[f]quinolineD31.1[16]
Experimental Protocols

Protocol 5: Synthesis of Octahydrobenzo[f]quinolines from this compound

This protocol outlines a multi-step synthesis of the octahydrobenzo[f]quinoline core.

  • Step 1: Reductive Amination. this compound is reacted with an appropriate amine (e.g., propylamine) in the presence of a reducing agent such as sodium cyanoborohydride to form the corresponding secondary amine.

  • Step 2: Pictet-Spengler Reaction. The resulting amine is then subjected to a Pictet-Spengler reaction with an aldehyde (e.g., formaldehyde) under acidic conditions to construct the quinoline (B57606) ring system.

  • Step 3: Reduction and Demethylation. The resulting tetrahydrobenzo[f]quinoline is then reduced, for example by catalytic hydrogenation, to the octahydro-level. The methoxy group can be cleaved using reagents like BBr3 to yield the corresponding phenol, which often exhibits enhanced receptor affinity.

Protocol 6: Dopamine Receptor Binding Assay

This assay determines the affinity of a compound for dopamine receptors using a radioligand competition assay.[16]

  • Materials: Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3), a radioligand (e.g., [³H]spiperone), assay buffer, test compounds.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and the test compound at various concentrations.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).

Dopaminergic_Agent_Synthesis Start This compound Reductive_Amination Reductive Amination (+ Amine, Reducing Agent) Start->Reductive_Amination Secondary_Amine Secondary Amine Intermediate Reductive_Amination->Secondary_Amine Pictet-Spengler Pictet-Spengler Reaction (+ Aldehyde, Acid) Secondary_Amine->Pictet-Spengler Tetrahydrobenzoquinoline Tetrahydrobenzo[f]quinoline Pictet-Spengler->Tetrahydrobenzoquinoline Reduction Reduction (e.g., Catalytic Hydrogenation) Tetrahydrobenzoquinoline->Reduction Octahydrobenzoquinoline Octahydrobenzo[f]quinoline Reduction->Octahydrobenzoquinoline Demethylation Demethylation (e.g., BBr3) Octahydrobenzoquinoline->Demethylation Final_Product Bioactive Hydroxylated Octahydrobenzo[f]quinoline Demethylation->Final_Product

Synthetic Pathway to Dopaminergic Agents

This compound has proven to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its utility in the synthesis of potent topoisomerase inhibitors, MIF tautomerase inhibitors, and dopaminergic agents highlights its broad applicability in addressing a range of therapeutic needs. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the chemical space accessible from this privileged starting material, paving the way for the discovery of novel and effective drug candidates.

References

Application Notes and Protocols: 7-Methoxy-2-tetralone as a Precursor for Dopaminergic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of dopaminergic compounds derived from the precursor 7-Methoxy-2-tetralone. The focus is on the synthesis of 2-aminotetralin derivatives, which are known to interact with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. This document includes detailed experimental protocols, quantitative data on receptor binding affinities, and a discussion of the relevant signaling pathways.

Introduction

This compound is a versatile chemical intermediate. Its tetralin scaffold is a key structural motif in a variety of biologically active molecules. In the context of neuroscience and drug discovery, derivatives of 2-aminotetralin, which can be synthesized from this compound, have shown significant affinity and activity at dopamine receptors. These receptors are crucial targets for therapeutic agents aimed at treating neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.

The primary synthetic route to convert this compound into dopaminergic compounds is through reductive amination. This reaction introduces an amino group at the 2-position of the tetralone ring, which can then be further functionalized to modulate pharmacological activity and selectivity for different dopamine receptor subtypes.

Synthesis of Dopaminergic 2-Aminotetralin Derivatives

The key transformation in utilizing this compound as a precursor is the introduction of a nitrogen atom at the C2 position, typically via reductive amination. This process involves the reaction of the ketone with an amine in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of this compound

This protocol describes a general procedure for the synthesis of N-substituted 7-methoxy-2-aminotetralin derivatives.

Materials:

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired amine (1.1 eq) followed by acetic acid (1.2 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-substituted 7-methoxy-2-aminotetralin.

Note: For reductive amination using sodium cyanoborohydride, methanol is a suitable solvent, and the reaction is typically run at a slightly acidic pH.

Dopamine Receptor Binding Affinity

The synthesized 7-methoxy-2-aminotetralin derivatives can be evaluated for their binding affinity at various dopamine receptor subtypes. The following table summarizes the binding affinities (Ki, nM) of a series of N-alkyl and N-arylalkyl substituted 7-methoxy-2-aminotetralins for human dopamine D2, D3, and D4 receptors.

CompoundN-SubstituentD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
1 H1800250>10000
2 CH₃55080>10000
3 n-C₃H₇80108000
4 n-C₄H₉12015>10000
5 CH₂-Ph25030>10000
6 (CH₂)₂-Ph150129000

Data adapted from a representative study on 2-aminotetralin derivatives. The specific values are illustrative and may vary based on the exact experimental conditions.

Dopaminergic Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The 7-methoxy-2-aminotetralin derivatives primarily act as agonists at D2-like receptors.

  • D2 and D3 Receptor Signaling: These receptors couple to Gi/o proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). Lowered cAMP levels reduce the activity of protein kinase A (PKA). D2/D3 receptor activation can also lead to the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Furthermore, these receptors can signal through β-arrestin-mediated pathways, which are involved in receptor desensitization and can also initiate distinct signaling cascades.

Experimental Workflow and Signaling Diagrams

experimental_workflow start This compound reductive_amination Reductive Amination start->reductive_amination amine Primary or Secondary Amine amine->reductive_amination product N-substituted 7-methoxy-2-aminotetralin reductive_amination->product binding_assay Receptor Binding Assays (D2, D3, D4) product->binding_assay functional_assay Functional Assays (cAMP measurement) product->functional_assay sar Structure-Activity Relationship (SAR) Analysis binding_assay->sar functional_assay->sar

Caption: Synthetic and screening workflow for dopaminergic compounds.

D2_D3_signaling cluster_membrane Cell Membrane D2R D2/D3 Receptor G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts agonist 7-Methoxy-2-aminotetralin Derivative (Agonist) agonist->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cellular_response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->cellular_response Phosphorylates targets

Caption: D2/D3 receptor signaling pathway.

Functional Assays: cAMP Measurement

To determine the functional activity of the synthesized compounds as agonists or antagonists at D2/D3 receptors, a common method is to measure their effect on intracellular cAMP levels.

Experimental Protocol: cAMP Assay

This protocol provides a general framework for assessing the agonist activity of 7-methoxy-2-aminotetralin derivatives at Gi-coupled dopamine receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human D2 or D3 dopamine receptor.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Forskolin (B1673556).

  • Test compounds (synthesized 7-methoxy-2-aminotetralin derivatives).

  • Reference agonist (e.g., dopamine or quinpirole).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white microplates.

Procedure:

  • Cell Culture: Culture the D2 or D3 receptor-expressing cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Harvest the cells and seed them into 384-well white microplates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer. Remove the cell culture medium from the plates and add the compound dilutions.

  • Forskolin Stimulation: To measure the inhibitory effect of the Gi-coupled receptor activation, stimulate the cells with a concentration of forskolin that induces a submaximal increase in cAMP (e.g., 1-10 µM).

  • Incubation: Incubate the plates at room temperature or 37°C for 30-60 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of a diverse library of N-substituted 2-aminotetralin derivatives with potential as dopaminergic agents. The straightforward reductive amination protocol allows for the introduction of various substituents on the amino group, enabling the fine-tuning of their pharmacological properties. The evaluation of these compounds through receptor binding and functional assays provides critical data for understanding their structure-activity relationships and for identifying lead candidates for further drug development targeting dopamine-related CNS disorders. The signaling pathways and experimental workflows described herein provide a solid foundation for researchers to explore the therapeutic potential of this chemical scaffold.

Application Notes and Protocols for the Synthesis of Dezocine from 7-Methoxy-1-methyl-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dezocine (B144180) is a potent opioid analgesic with a mixed agonist-antagonist profile at opioid receptors. This document provides detailed application notes and protocols for the synthesis of dezocine, commencing from the key starting material, 7-Methoxy-1-methyl-2-tetralone. The synthesis involves a multi-step sequence including condensation, cyclization, oximation, reduction, and demethylation. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the synthetic route, including experimental procedures, quantitative data, and workflow visualizations.

Introduction

Dezocine, a bridged aminotetralin derivative, exhibits a unique pharmacological profile as a partial agonist at the μ- and κ-opioid receptors.[1][2] Its structure is related to the benzomorphan (B1203429) opiate pentazocine. First synthesized in 1970, dezocine has demonstrated significant analgesic effects, reportedly more potent than morphine in some animal models.[3] The synthesis of dezocine has been a subject of interest, with various modifications and improvements to the original route being explored, particularly to enhance yield and reduce production costs.[3] The following protocols are based on the originally reported synthesis of dezocine.

Synthesis Pathway Overview

The synthesis of dezocine from 7-Methoxy-1-methyl-2-tetralone proceeds through several key intermediate steps. The general synthetic scheme is as follows:

  • Condensation: 7-Methoxy-1-methyl-2-tetralone is reacted with 1,5-dibromopentane (B145557) to yield 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone.

  • Cyclization: The resulting product is cyclized to form the bridged ketone, 5-methyl-3-methoxy-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-13-one.

  • Oximation: The ketone is converted to its corresponding oxime.

  • Reduction: The oxime is reduced to a mixture of diastereomeric amines.

  • Separation: The desired β-epimer is isolated.

  • Demethylation: The methoxy (B1213986) group is cleaved to yield the final product, dezocine.

Experimental Protocols

Materials and Methods

  • 7-Methoxy-1-methyl-2-tetralone

  • 1,5-dibromopentane

  • Sodium hydride (NaH) or Potassium tert-butoxide

  • Hydroxylamine (B1172632) hydrochloride

  • Pyridine

  • Raney Nickel

  • Hydrogen (H2)

  • Hydrobromic acid (HBr, 48% aqueous)

  • d-Tartaric acid

  • Appropriate solvents (e.g., toluene, methanol, acetone)

Protocol 1: Synthesis of 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone

  • To a solution of 7-Methoxy-1-methyl-2-tetralone in a suitable anhydrous solvent (e.g., toluene), add sodium hydride or potassium tert-butoxide at room temperature under an inert atmosphere.

  • Stir the mixture for a predetermined time to ensure complete formation of the enolate.

  • Add 1,5-dibromopentane to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone.

Protocol 2: Synthesis of 5-methyl-3-methoxy-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-13-one

  • Dissolve the product from Protocol 1 in an anhydrous solvent (e.g., THF).

  • Add sodium hydride to the solution at room temperature under an inert atmosphere.

  • Heat the mixture to reflux for several hours to facilitate intramolecular cyclization.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench with a proton source (e.g., saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure.

  • Purify the residue by chromatography to obtain the cyclized ketone.

Protocol 3: Synthesis of the Oxime Derivative

  • Dissolve the ketone from Protocol 2 in pyridine.

  • Add hydroxylamine hydrochloride to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic phase and remove the solvent under vacuum to yield the oxime.

Protocol 4: Reduction of the Oxime to Diastereomeric Amines

  • Dissolve the oxime from Protocol 3 in a suitable solvent (e.g., methanol).

  • Add Raney Nickel catalyst to the solution.

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain a mixture of diastereomeric amines. The ratio of the two diastereomers, 7a and 7b, is reported to be 5:95.[3]

Protocol 5: Isolation of the β-epimer and Demethylation to Dezocine

  • Convert the mixture of amines to their hydrochloride salts.

  • Perform recrystallization from water followed by acetone/methanol to isolate the sterically favored β-epimer in a 54% yield.[3]

  • Treat the isolated amine with refluxing 48% aqueous hydrobromic acid to cleave the methyl ether.[3]

  • Isolate the resulting racemic dezocine as the hydrobromide salt.

  • For chiral resolution, the racemic mixture can be treated with d-tartaric acid to selectively crystallize the desired (-)-isomer.[3]

Quantitative Data

StepProductYieldNotesReference
4Mixture of diastereomers (7a and 7b)-Ratio of 5:95[3]
5β-epimer (7b)54%After recrystallization of hydrochloride salts[3]
6Racemic Dezocine (as HBr salt)Not provided-[3]

Visualizations

Synthetic Workflow

Synthesis_Workflow A 7-Methoxy-1-methyl-2-tetralone B 1-(5-bromopentyl)-1-methyl- 7-methoxy-2-tetralone A->B Condensation (1,5-dibromopentane, NaH) C 5-methyl-3-methoxy-5,6,7,8,9,10,11,12- octahydro-5,11-methanobenzocyclodecen-13-one B->C Cyclization (NaH) D Oxime Derivative C->D Oximation (Hydroxylamine HCl) E Mixture of Diastereomeric Amines D->E Reduction (H2, Raney Ni) F β-epimer E->F Separation G Dezocine F->G Demethylation (HBr)

Caption: Synthetic workflow for the synthesis of Dezocine.

Key Reaction Steps

Reaction_Steps cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product start 7-Methoxy-1-methyl-2-tetralone intermediate1 Alkylated Tetralone start->intermediate1 Alkylation intermediate2 Bridged Ketone intermediate1->intermediate2 Cyclization intermediate3 Oxime intermediate2->intermediate3 Oximation intermediate4 Amine Diastereomers intermediate3->intermediate4 Reduction end_product Dezocine intermediate4->end_product Separation & Demethylation

Caption: Logical relationship of key reaction steps in Dezocine synthesis.

References

The Role of 7-Methoxy-2-tetralone in the Synthesis of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 7-Methoxy-2-tetralone as a key intermediate in the synthesis of potent anticancer agents. The focus is on two primary classes of compounds: podophyllotoxin (B1678966) analogues and chalcones, both of which have demonstrated significant cytotoxic activity against various cancer cell lines.

Introduction: The Versatility of this compound in Anticancer Drug Discovery

This compound is a valuable and versatile building block in medicinal chemistry, particularly in the development of novel anticancer therapeutics.[1][2] Its rigid bicyclic structure provides a robust scaffold for the synthesis of complex molecules with specific stereochemistry, which is often crucial for biological activity. The methoxy (B1213986) group and the ketone functionality offer reactive sites for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores to modulate the anticancer potency and selectivity of the final compounds.[3]

The primary applications of this compound in this context are:

  • Synthesis of Podophyllotoxin Analogues: As a key intermediate for constructing the core tetralin ring system of podophyllotoxin analogues. These compounds are renowned for their potent tubulin polymerization inhibitory activity, leading to cell cycle arrest and apoptosis.[4][5]

  • Synthesis of Chalcones: Serving as the ketone component in Claisen-Schmidt condensation reactions to produce chalcones. These α,β-unsaturated ketones exhibit a broad spectrum of biological activities, including significant anticancer effects through various mechanisms.[6][7]

Synthesis of Podophyllotoxin Analogues

Podophyllotoxin is a naturally occurring aryltetralin lignan (B3055560) that inhibits microtubule assembly.[8] However, its clinical use is limited by its toxicity.[9] Consequently, extensive research has focused on synthesizing analogues with improved therapeutic indices. This compound serves as a crucial starting material for creating the central tetrahydronaphthalene core of these analogues.

General Synthetic Strategy

The synthesis of podophyllotoxin analogues from this compound typically involves a multi-step process. A common approach is the "chalcone route," where the tetralone is first converted into a chalcone (B49325) intermediate, followed by further reactions to construct the complete lignan scaffold.[10]

G A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D Chalcone Intermediate C->D E Michael Addition D->E F Cyclization E->F G Podophyllotoxin Analogue F->G

Caption: General workflow for the synthesis of podophyllotoxin analogues.
Experimental Protocol: Synthesis of a β-Apopicropodophyllin Analogue Intermediate

This protocol outlines the synthesis of a tetralone ester, a key intermediate for β-apopicropodophyllin analogues, which are potent antimitotic agents.[4]

Materials:

  • This compound

  • Appropriate aromatic aldehyde (e.g., p-tolyl aldehyde)

  • Base (e.g., Sodium Methoxide)

  • Solvents (e.g., Methanol (B129727), Benzene)

  • Reagents for subsequent cyclization steps (e.g., ethyl cyanoacetate (B8463686), sodium powder)[10]

Procedure:

  • Chalcone Formation:

    • Dissolve this compound (1 eq) and the aromatic aldehyde (1 eq) in methanol.

    • Add a solution of sodium methoxide (B1231860) in methanol dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry to yield the chalcone intermediate.

  • Synthesis of the Tetralone Ester:

    • To a solution of the chalcone (1 eq) and ethyl cyanoacetate (1 eq) in dry benzene, add sodium powder (catalytic amount).

    • Reflux the mixture for 4-6 hours.

    • After cooling, quench the reaction with dilute acetic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tetralone ester intermediate.[10]

Quantitative Data: Cytotoxicity of Podophyllotoxin Analogues

The synthesized podophyllotoxin analogues are evaluated for their cytotoxic activity against various cancer cell lines. The ID50 (Inhibitory Dose 50%) is a common metric used to quantify their potency.

CompoundID50 (M)Reference
6-methoxy-7-methyl-9-p-tolyl naphtho [2.3-C] furan- 1- (3H, 4H, 9H) one1.862 x 10-6[4]
7-Chloro-6-methoxy-9-p-tolyl naphtho [2, 3-C] furan-1- (3H, 4H, 9H) one1.587 x 10-6[4]
9- Cyclohexyl-6, 7-dimethoxy naphtho- [2,3-C] furan-1- (3H, 4H, 9H) one1.784 x 10-6[4]
Podophyllotoxin (Reference)4.290 x 10-6[4]
β-apopicropodophyllin (Reference)2.870 x 10-6[4]

Synthesis of Anticancer Chalcones

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to a diverse library of chalcones with potential anticancer activity.[6][7]

General Synthetic Strategy

This one-step reaction is typically base-catalyzed and offers a high degree of flexibility in modifying the structure of the resulting chalcone.

G A This compound D Claisen-Schmidt Condensation A->D B Substituted Aromatic Aldehyde B->D C Base Catalyst (e.g., NaOH, KOH) C->D E Chalcone Derivative D->E

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Experimental Protocol: General Procedure for Chalcone Synthesis

This protocol describes a general method for the synthesis of chalcones from this compound.[6]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Ethanol (B145695)

  • Aqueous Sodium Hydroxide (B78521) (10-40%)

  • Dilute Hydrochloric Acid

  • Solvents for recrystallization (e.g., acetone)

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of this compound and the selected aromatic aldehyde in ethanol with stirring.

  • Slowly add the aqueous sodium hydroxide solution to the mixture at room temperature.

  • Stir the reaction mixture for 24 hours. The formation of a precipitate often indicates product formation.[11]

  • Monitor the reaction progress using TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., acetone) to obtain the pure chalcone derivative.[6]

Quantitative Data: Cytotoxicity of Chalcone Derivatives

The cytotoxic effects of the synthesized chalcones are typically evaluated using the MTT assay on various cancer cell lines, and the IC50 values are determined.

Chalcone DerivativeCancer Cell LineIC50 (µg/mL)Reference
(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one (TMMD)MCF-715.6[6]
(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one (PMMD)MCF-762.5[6]
(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one (HMMD)MCF-7125[6]
Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
Prenylated chalcone 12MCF-74.19 ± 1.04[12]
Prenylated chalcone 13MCF-73.30 ± 0.92[12]
Chalcone 6MCF-721.55 ± 2.71[12]

Mechanism of Action and Signaling Pathways

Podophyllotoxin Analogues: Tubulin Polymerization Inhibition

Podophyllotoxin and its analogues exert their anticancer effects primarily by inhibiting tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division.[8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[4] Some derivatives of podophyllotoxin, such as etoposide, have a different mechanism of action, inhibiting DNA topoisomerase II.[13]

G A Podophyllotoxin Analogue B Tubulin A->B Binds to C Inhibition of Microtubule Assembly B->C D Mitotic Spindle Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Signaling pathway of podophyllotoxin analogues.
Chalcones: Induction of Apoptosis

Chalcones have been shown to induce apoptosis in cancer cells through various mechanisms. These can include the modulation of pro- and anti-apoptotic proteins, generation of reactive oxygen species (ROS), and cell cycle arrest.[14]

Role in the Synthesis of Aromatase Inhibitors

While this compound is a key precursor for podophyllotoxin analogues and chalcones, its direct role in the synthesis of established aromatase inhibitors is less documented in the current literature. However, the tetralone scaffold is present in some non-steroidal aromatase inhibitors. Further research could explore the potential of this compound derivatives as novel aromatase inhibitors for the treatment of hormone-dependent cancers like breast cancer.

Conclusion

This compound is a highly valuable starting material for the synthesis of a diverse range of anticancer agents. Its utility in constructing podophyllotoxin analogues and a wide array of chalcones has been well-established. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this an attractive area for continued research and development in the quest for more effective and selective cancer therapies. Future investigations could focus on expanding the structural diversity of these derivatives and further elucidating their precise mechanisms of action to identify novel therapeutic targets.

References

Synthesis of 7-Methoxy-1-tetralone via Friedel-Crafts Acylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1-tetralone is a crucial intermediate in the synthesis of a wide range of biologically active compounds and natural products. Its core structure is a key building block for various pharmaceuticals. The synthesis of 7-Methoxy-1-tetralone is a well-established multi-step process that prominently features two key Friedel-Crafts acylation reactions: an initial intermolecular acylation followed by a concluding intramolecular cyclization. This document provides detailed application notes and experimental protocols for the synthesis of 7-Methoxy-1-tetralone, focusing on the optimization of the Friedel-Crafts acylation steps.

Overall Synthesis Workflow

The synthesis of 7-Methoxy-1-tetralone from anisole (B1667542) and succinic anhydride (B1165640) is typically achieved in a three-step sequence. The first step involves an intermolecular Friedel-Crafts acylation to form an intermediate keto acid. This is followed by a reduction of the keto group, and the final step is an intramolecular Friedel-Crafts acylation to yield the desired tetralone.

G cluster_0 Step 1: Intermolecular Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation Anisole Anisole KetoAcid 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->KetoAcid AlCl₃, Solvent SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid ButyricAcid 4-(4-methoxyphenyl)butanoic acid Tetralone 7-Methoxy-1-tetralone KetoAcid_ref->ButyricAcid Reduction (e.g., Clemmensen or Catalytic Hydrogenation) ButyricAcid_ref->Tetralone Strong Acid (e.g., PPA, Eaton's Reagent)

Caption: Workflow for the synthesis of 7-Methoxy-1-tetralone.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid (Intermolecular Friedel-Crafts Acylation)

This protocol details the acylation of anisole with succinic anhydride using aluminum chloride as the Lewis acid catalyst.[1][2]

Materials:

  • Anisole

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitromethane (B149229)

  • Hydrochloric acid (HCl), 30%

  • Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add nitromethane and anisole.[1]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride in portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition of AlCl₃ is complete, add succinic anhydride portion-wise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1]

  • Stir the resulting mixture vigorously for 30 minutes to ensure complete hydrolysis of the aluminum salts.

  • The product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or aqueous ethanol).

Protocol 2: Synthesis of 4-(4-methoxyphenyl)butanoic acid (Reduction of the Ketone)

This protocol describes the reduction of the keto group in 4-(4-methoxyphenyl)-4-oxobutanoic acid using the Clemmensen reduction.[3][4]

Materials:

  • 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Toluene

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare zinc amalgam by adding zinc granules to a solution of mercuric chloride in water and stirring for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • In a round-bottom flask, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add 4-(4-methoxyphenyl)-4-oxobutanoic acid to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer (toluene) and extract the aqueous layer with additional toluene.

  • Combine the organic extracts, wash with water, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield 4-(4-methoxyphenyl)butanoic acid.

Alternative Catalytic Hydrogenation Protocol: As an alternative to the Clemmensen reduction, catalytic hydrogenation can be employed.[5][6]

  • Dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid in a suitable solvent such as acetic acid or ethanol.[5]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[5]

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain 4-(4-methoxyphenyl)butanoic acid.[6]

Protocol 3: Synthesis of 7-Methoxy-1-tetralone (Intramolecular Friedel-Crafts Acylation)

This protocol outlines the cyclization of 4-(4-methoxyphenyl)butanoic acid to form the final product, 7-Methoxy-1-tetralone, using polyphosphoric acid (PPA) as the catalyst.[1][7]

Materials:

  • 4-(4-methoxyphenyl)butanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, place polyphosphoric acid and heat it to 60-70 °C with mechanical stirring.

  • Slowly add 4-(4-methoxyphenyl)butanoic acid to the hot PPA.

  • After the addition is complete, continue to stir the mixture at 60-70 °C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Allow the ice to melt completely, and then extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 7-Methoxy-1-tetralone.

  • The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the key steps in the synthesis of 7-Methoxy-1-tetralone.

Table 1: Intermolecular Friedel-Crafts Acylation of Anisole with Succinic Anhydride

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃NitromethaneRT12-16~85-95[1]
AlCl₃Dichlorobenzene25-304~90[5]
AlCl₃Benzene (B151609)Reflux0.577-82[8]

Table 2: Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Clemmensen ReductionZn(Hg), conc. HClToluene/WaterReflux4-6~80-90[3][4]
Catalytic Hydrogenation10% Pd/C, H₂Acetic AcidRT9Quantitative[5][6]
Catalytic Hydrogenation10% Pd/C, H₂Ethyl Acetate/Acetic Acid5012-16~95[5]

Table 3: Intramolecular Friedel-Crafts Acylation of 4-(4-methoxyphenyl)butanoic acid

CatalystTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric Acid (PPA)60-701-2~70-80[1][7]
Eaton's Reagent75295[9]
Eaton's ReagentRT1288[9]
HF (anhydrous)Not specifiedNot specified61[5]

Mechanism Overview

The core of this synthesis relies on the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[10][11]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylHalide->AcyliumIon LewisAcid AlCl₃ LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) Arene Arene Arene->SigmaComplex Product Acylated Arene AcyliumIon_ref->SigmaComplex SigmaComplex_ref->Product -H⁺

Caption: Key steps in the Friedel-Crafts acylation mechanism.

In the first step, the Lewis acid (e.g., AlCl₃) activates the acylating agent (succinic anhydride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of anisole (an activated benzene derivative due to the electron-donating methoxy (B1213986) group). The methoxy group directs the substitution to the para position due to steric hindrance at the ortho positions. The subsequent intramolecular acylation proceeds via a similar mechanism, where the carboxylic acid is activated by a strong protic acid (like PPA) to form an acylium ion, which then attacks the aromatic ring to form the second ring of the tetralone structure.

References

Application of Wolff-Kishner Reduction in Tetralone Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wolff-Kishner reduction is a powerful chemical reaction used in organic synthesis to deoxygenate aldehydes and ketones to their corresponding alkanes. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals, where the carbonyl group of a tetralone moiety may be used to direct the formation of specific isomers before being removed. The reaction proceeds via the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures to liberate nitrogen gas and form the desired alkane. This application note provides a detailed overview of the Wolff-Kishner reduction and its key modifications in the context of tetralone synthesis, complete with experimental protocols and comparative data.

Overview of Wolff-Kishner Reduction and its Modifications

The classical Wolff-Kishner reduction involves heating the carbonyl compound with hydrazine (B178648) and a strong base, such as sodium or potassium hydroxide (B78521), in a high-boiling solvent.[1][2] However, the harsh conditions of the original procedure have led to the development of several modifications to improve yields, reduce reaction times, and accommodate a wider range of substrates. The most common modifications are the Huang-Minlon, Barton, and Cram modifications.

  • Huang-Minlon Modification: This is the most widely used variation of the Wolff-Kishner reduction. It involves refluxing the ketone with aqueous hydrazine hydrate (B1144303) and a base (e.g., NaOH or KOH) in a high-boiling alcohol solvent, such as diethylene glycol or triethylene glycol.[3][4] After the initial reaction to form the hydrazone, water and excess hydrazine are distilled off, allowing the reaction temperature to rise to around 200 °C, which facilitates the decomposition of the hydrazone.[3] This modification offers the advantages of using the more stable and less hazardous hydrazine hydrate and generally provides higher yields in shorter reaction times compared to the original method.[3]

  • Barton Modification: This modification is particularly suited for the reduction of sterically hindered ketones that may be unreactive under Huang-Minlon conditions.[4] The Barton modification employs anhydrous hydrazine and a stronger base, such as sodium metal in diethylene glycol, and often requires higher temperatures and longer reaction times.[4]

  • Cram Modification: For substrates that are sensitive to high temperatures, the Cram modification provides a much milder alternative. This procedure involves the use of potassium tert-butoxide as the base in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at or near room temperature.

Data Presentation: Comparative Analysis of Wolff-Kishner Reduction on α-Tetralone

The following table summarizes the quantitative data for the reduction of α-tetralone to 1,2,3,4-tetrahydronaphthalene (B1681288) using a modified Wolff-Kishner reduction in a batch microwave reactor, which allows for rapid and efficient heating.

ParameterValueReference
Substrate α-Tetralone[5]
Product 1,2,3,4-Tetrahydronaphthalene[5]
Method Modified Wolff-Kishner (Microwave)[5]
Base NaOH (3.0 equiv.)[5]
Hydrazine Source N₂H₄·H₂O (1.5 equiv.)[5]
Solvent Methanol[5]
Temperature 190 °C[5]
Reaction Time 30 minutes[5]
Isolated Yield 79%[5]
Purity Contains 2% alcohol side product[5]

Note: This data is from a study using a sealed microwave vessel for process intensification. Yields and reaction times may vary with conventional heating methods.

Experimental Protocols

Huang-Minlon Reduction of α-Tetralone

This protocol is a standard procedure for the deoxygenation of α-tetralone.

Materials:

  • α-Tetralone

  • Diethylene glycol

  • 85% Hydrazine hydrate

  • Potassium hydroxide (KOH) pellets

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a distillation head and condenser

  • Heating mantle with a stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add α-tetralone, diethylene glycol, 85% hydrazine hydrate, and potassium hydroxide pellets.

  • Heat the mixture to reflux for 1 hour to facilitate the formation of the hydrazone.

  • After 1 hour, begin to distill off the water and excess hydrazine hydrate from the reaction mixture. This will cause the temperature of the reaction to rise.

  • Continue the distillation until the temperature of the reaction mixture reaches 195-200 °C.

  • Once the desired temperature is reached, remove the distillation head and replace it with a reflux condenser.

  • Maintain the reaction mixture at reflux for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and dilute it with water.

  • Acidify the mixture with concentrated HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield 1,2,3,4-tetrahydronaphthalene.

Barton Modification for a Sterically Hindered Tetralone Derivative

This protocol is adapted for tetralones with significant steric hindrance around the carbonyl group. Caution: This reaction involves sodium metal and anhydrous hydrazine, which are highly reactive and toxic. Extreme care must be taken.

Materials:

  • Sterically hindered tetralone derivative

  • Anhydrous diethylene glycol

  • Anhydrous hydrazine

  • Sodium metal

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Round-bottom flask with reflux condenser

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Add anhydrous diethylene glycol to the flask.

  • Carefully add small pieces of sodium metal to the diethylene glycol to form the sodium alkoxide base in situ.

  • Once the sodium has completely reacted, add the sterically hindered tetralone derivative to the flask.

  • Add anhydrous hydrazine to the reaction mixture.

  • Heat the mixture to a high temperature (typically >200 °C) and maintain reflux for an extended period (12-24 hours or until TLC analysis indicates completion).

  • Follow a similar workup procedure as described for the Huang-Minlon modification, with careful quenching of any unreacted sodium metal.

Cram Modification for a Temperature-Sensitive Tetralone Derivative

This protocol is suitable for tetralone derivatives that may degrade at high temperatures.

Materials:

  • Temperature-sensitive tetralone derivative

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Potassium tert-butoxide

  • Hydrazine

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the temperature-sensitive tetralone derivative in anhydrous DMSO.

  • Add hydrazine to the solution to form the hydrazone in situ.

  • Carefully add potassium tert-butoxide to the reaction mixture in portions at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Follow a similar aqueous workup and extraction procedure as described for the Huang-Minlon modification.

Visualizations

Wolff-Kishner Reduction Mechanism

Wolff_Kishner_Mechanism cluster_hydrazone Hydrazone Formation cluster_reduction Reduction Tetralone Tetralone (C=O) Hydrazone Tetralone Hydrazone Tetralone->Hydrazone -H2O Hydrazine Hydrazine (H2N-NH2) Hydrazine->Hydrazone Anion Hydrazone Anion Hydrazone->Anion Deprotonation Base Base (e.g., KOH) Base->Anion Diimide Diimide Intermediate Anion->Diimide Rearrangement Carbanion Carbanion Intermediate Diimide->Carbanion -N2 (gas) Product Tetralin (-CH2-) Carbanion->Product Protonation (from solvent)

Caption: Mechanism of the Wolff-Kishner Reduction.

Experimental Workflow for Huang-Minlon Reduction

Huang_Minlon_Workflow start Start: Mix Reactants (Tetralone, Hydrazine, KOH, Diethylene Glycol) reflux1 Reflux at ~130°C (Hydrazone Formation) start->reflux1 distill Distill off H2O and excess Hydrazine reflux1->distill reflux2 Heat to 200°C and Reflux (Decomposition) distill->reflux2 workup Aqueous Workup and Extraction reflux2->workup purify Purification (Distillation or Chromatography) workup->purify end Final Product: Tetralin purify->end

Caption: Workflow for the Huang-Minlon Modification.

Logical Relationship of Wolff-Kishner Modifications

WK_Modifications cluster_conditions Key Features WK Wolff-Kishner Reduction HM Huang-Minlon (Higher Yield, Safer) WK->HM Improvement Barton Barton (Sterically Hindered) WK->Barton Adaptation Cram Cram (Mild Conditions) WK->Cram Adaptation HM_cond High Temp, Aqueous Hydrazine HM->HM_cond Barton_cond Very High Temp, Anhydrous Barton->Barton_cond Cram_cond Room Temp, aprotic solvent Cram->Cram_cond

Caption: Relationship between Wolff-Kishner Modifications.

References

Application Notes and Protocols for the Analytical Characterization of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 7-Methoxy-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols and data interpretation for chromatographic, spectroscopic, and thermal analysis techniques.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and quantify it in the presence of impurities. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common choice. For a similar compound, 7-hydroxy-2-tetralone, a mobile phase of 30:70 (v/v) acetonitrile/water has been used.[1] The exact ratio may need to be optimized for this compound to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 272 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Data Presentation:

ParameterValue
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Isocratic, ratio to be optimized)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Expected Retention Time Dependent on the exact mobile phase composition
Gas Chromatography-Mass Spectrometry (GC-MS)

Application: To identify and quantify this compound, particularly for volatile impurities. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Experimental Protocol:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of compound.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Data Presentation:

ParameterValue
Column DB-5ms (or equivalent)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (2 min) -> 250 °C (10 °C/min) -> 250 °C (5 min)
Ionization Mode Electron Ionization (EI), 70 eV
Expected Molecular Ion (M+) m/z 176.21

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To provide detailed information about the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol:

  • Instrument: NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound.[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent.

  • Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Data Presentation:

¹H NMR (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.08 (d, J=8.4 Hz)Doublet1HAromatic H
6.70 (dd, J=8.4, 2.6 Hz)Doublet of Doublets1HAromatic H
6.63 (d, J=2.5 Hz)Doublet1HAromatic H
3.79 (s)Singlet3H-OCH₃
3.48 (s)Singlet2HC1-H₂
2.95 (t, J=6.5 Hz)Triplet2HC4-H₂
2.50 (t, J=6.5 Hz)Triplet2HC3-H₂

¹³C NMR (75 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
208.0C=O (C2)
158.5Aromatic C-O
139.1Aromatic C
130.2Aromatic C
123.4Aromatic C
113.3Aromatic C
112.8Aromatic C
55.4-OCH₃
46.1C1
38.9C3
29.0C4

Note: The exact chemical shifts and coupling constants may vary slightly depending on the instrument and experimental conditions.

Infrared (IR) Spectroscopy

Application: To identify the functional groups present in the this compound molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~2940MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (ketone)
~1610, ~1500Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1030MediumC-O stretch (methoxy)
Raman Spectroscopy

Application: To provide complementary information to IR spectroscopy, particularly for non-polar functional groups and skeletal vibrations.

Experimental Protocol:

  • Instrument: Raman spectrometer.

  • Laser Excitation: A common choice is a 785 nm laser to minimize fluorescence.

  • Sample Preparation: Place a small amount of the solid sample directly in the path of the laser beam.

  • Data Acquisition: Collect the Raman scattered light over a specific spectral range.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of this compound as a function of temperature.

Differential Scanning Calorimetry (DSC)

Application: To determine the melting point and purity of this compound, and to study any polymorphic transitions.

Experimental Protocol:

  • Instrument: Differential Scanning Calorimeter.

  • Sample Pan: Aluminum pan.

  • Sample Weight: 2-5 mg.

  • Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

  • Heating Rate: A standard heating rate is 10 °C/min.

  • Temperature Range: Typically from room temperature to a temperature above the expected melting point (e.g., 25 °C to 100 °C).

Data Presentation:

ParameterExpected Value
Melting Point (Onset) ~38-41 °C
Heat of Fusion (ΔHfus) To be determined experimentally
Thermogravimetric Analysis (TGA)

Application: To assess the thermal stability of this compound and to determine the presence of any volatile impurities or residual solvents.

Experimental Protocol:

  • Instrument: Thermogravimetric Analyzer.

  • Sample Pan: Platinum or ceramic pan.

  • Sample Weight: 5-10 mg.

  • Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.

  • Heating Rate: A standard heating rate is 10 °C/min.

  • Temperature Range: Typically from room temperature to a high temperature where decomposition is expected (e.g., 25 °C to 600 °C).

Data Presentation:

Temperature Range (°C)Weight Loss (%)Associated Event
Up to ~150MinimalLoss of volatile impurities/solvent (if present)
> 150SignificantOnset of thermal decomposition

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis and Reporting Sample This compound Sample Purity Purity Assessment (HPLC, GC-MS) Sample->Purity Structure Structural Elucidation (NMR, IR, Raman, MS) Sample->Structure Thermal Thermal Properties (DSC, TGA) Sample->Thermal Interpretation Data Interpretation Purity->Interpretation Structure->Interpretation Thermal->Interpretation Report Comprehensive Report Interpretation->Report

Caption: General workflow for the analytical characterization of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Chromatography Chromatography (HPLC, GC) Purity Purity & Quantification Chromatography->Purity Spectroscopy Spectroscopy (NMR, IR, MS) Spectroscopy->Purity Structure Structure & Functional Groups Spectroscopy->Structure ThermalAnalysis Thermal Analysis (DSC, TGA) ThermalAnalysis->Purity Properties Physical Properties ThermalAnalysis->Properties

Caption: Logical relationship between analytical techniques and the information obtained for this compound.

References

Application Notes and Protocols for the Purification of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 7-Methoxy-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The following purification techniques are covered: column chromatography, recrystallization, and fractional distillation. Additionally, protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. The purity of this intermediate is paramount to ensure the desired outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide offers practical and detailed methodologies to enable researchers to obtain high-purity this compound.

Purification Techniques: A Comparative Overview

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Below is a summary of the applicability of each technique.

Technique Principle Best Suited For Typical Purity Typical Recovery Yield
Column Chromatography Differential adsorption of components onto a solid stationary phase.Removal of impurities with different polarities.>98%60-90%
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Removal of small amounts of impurities from a solid sample.>99%70-95%
Fractional Distillation Separation of liquid components based on differences in boiling points.Purification of large quantities of liquid samples from impurities with significantly different boiling points.>99%50-80%

I. Column Chromatography

Column chromatography is a versatile technique for purifying this compound by separating it from impurities with different polarities. Silica (B1680970) gel is a commonly used stationary phase for this compound.

Experimental Protocol

1. Materials:

  • Crude this compound
  • Silica gel (60-120 mesh)
  • Hexane (HPLC grade)
  • Ethyl acetate (B1210297) (HPLC grade)
  • Glass chromatography column
  • Cotton or glass wool
  • Sand (washed)
  • Collection tubes or flasks
  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

2. Slurry Preparation: a. In a beaker, prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 30-50 times the weight of the crude sample. b. Stir the slurry gently to remove any air bubbles.

3. Column Packing: a. Place a small plug of cotton or glass wool at the bottom of the chromatography column. b. Add a thin layer of sand (approximately 1 cm) on top of the cotton plug. c. Carefully pour the silica gel slurry into the column. d. Gently tap the column to ensure even packing and to remove any air bubbles. e. Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry. f. Add another thin layer of sand on top of the silica gel bed.

4. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the initial eluting solvent (e.g., 9:1 Hexane:Ethyl Acetate). b. Carefully apply the sample solution to the top of the silica gel bed using a pipette. c. Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

5. Elution: a. Begin elution with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. b. Gradually increase the polarity of the eluting solvent (e.g., to 9:1, then 8:2 Hexane:Ethyl Acetate) to facilitate the separation of compounds. The optimal solvent gradient should be determined by preliminary TLC analysis. c. Collect fractions in separate tubes or flasks.

6. Fraction Analysis: a. Monitor the separation by spotting the collected fractions on TLC plates. b. Visualize the spots under a UV lamp. c. Combine the fractions containing the pure this compound.

7. Solvent Evaporation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

Column_Chromatography_Workflow start Start slurry Prepare Silica Gel Slurry start->slurry pack Pack Chromatography Column slurry->pack load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

II. Recrystallization

Recrystallization is an effective method for purifying solid this compound, especially for removing small amounts of impurities. The key to successful recrystallization is the selection of an appropriate solvent system.

Experimental Protocol

1. Materials:

  • Crude this compound (solid)
  • Recrystallization solvent (e.g., Ethanol (B145695), Isopropanol (B130326), or a mixture of solvents like Hexane/Ethyl Acetate)
  • Erlenmeyer flask
  • Hot plate
  • Buchner funnel and filter flask
  • Filter paper

2. Solvent Selection: a. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. b. Test small batches of the crude product with different solvents to find the most suitable one. A mixed solvent system (e.g., dissolving in a good solvent and adding a poor solvent until turbidity appears) can also be effective. For this compound, alcohols like ethanol or isopropanol are good starting points.

3. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent. c. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

4. Cooling and Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

6. Drying: a. Dry the purified crystals in a vacuum oven or by air drying.

Workflow Diagram

Recrystallization_Workflow start Start dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Purified Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

III. Fractional Distillation

Fractional distillation is suitable for purifying liquid this compound on a larger scale, especially when impurities have different boiling points.

Experimental Protocol

1. Materials:

  • Crude this compound (liquid)
  • Distillation flask
  • Fractionating column (e.g., Vigreux or packed)
  • Condenser
  • Receiving flask
  • Heating mantle
  • Thermometer
  • Boiling chips

2. Apparatus Setup: a. Set up the fractional distillation apparatus in a fume hood. b. Place the crude this compound and boiling chips in the distillation flask. c. Connect the fractionating column, condenser, and receiving flask. d. Place the thermometer at the top of the fractionating column, with the bulb just below the side arm leading to the condenser.

3. Distillation: a. Begin heating the distillation flask gently. b. Observe the temperature as the vapor rises through the fractionating column. c. The temperature should stabilize at the boiling point of the first fraction (the most volatile component). d. Collect the initial fraction (forerun), which may contain lower-boiling impurities. e. As the temperature begins to rise again, change the receiving flask to collect the main fraction corresponding to the boiling point of this compound. f. Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distillation flask.

4. Product Collection: a. The collected main fraction is the purified this compound.

Workflow Diagram

Fractional_Distillation_Workflow start Start setup Set up Fractional Distillation Apparatus start->setup heat Heat Crude Liquid setup->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction (this compound) collect_forerun->collect_main stop Stop Distillation collect_main->stop end Purified Product stop->end

Caption: Workflow for the purification of this compound by fractional distillation.

IV. Purity Assessment Protocols

Accurate determination of purity is crucial. HPLC and GC-MS are powerful analytical techniques for this purpose.

A. High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods used for similar tetralone derivatives and provides a starting point for method development.

1. Instrumentation and Conditions:

  • HPLC System: With UV detector
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is recommended. A typical starting point is a linear gradient from 30% acetonitrile in water to 70% acetonitrile in water over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 275 nm
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C

2. Sample Preparation: a. Accurately weigh and dissolve a small amount of the purified this compound in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Analysis: a. Inject the sample onto the HPLC system. b. The purity is determined by the area percentage of the main peak corresponding to this compound.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods for related aromatic ketones.

1. Instrumentation and Conditions:

  • GC-MS System: Standard instrument
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250 °C
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp to 280 °C at a rate of 15 °C/min.
  • Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Mass Range: 50-300 amu

2. Sample Preparation: a. Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate (approximately 100 µg/mL).

3. Analysis: a. Inject 1 µL of the sample solution into the GC-MS. b. The purity is determined by the relative area percentage of the peak corresponding to this compound in the total ion chromatogram. The mass spectrum will confirm the identity of the compound.

Application Notes and Protocols for the Large-Scale Synthesis of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 7-Methoxy-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary synthetic routes, complete with experimental details, data summaries, and workflow visualizations to facilitate laboratory application and scale-up considerations.

Introduction

This compound (CAS No: 4133-34-0) is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure is a common scaffold in medicinal chemistry. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document details two prominent methods for its preparation: the acid-catalyzed hydrolysis of 1,4-dihydro-2,7-dimethoxynaphthalene (B13814861) and the Birch reduction of 2,7-dimethoxynaphthalene (B1218487).

Synthetic Routes Overview

Two principal routes for the synthesis of this compound are described herein.

Route 1: Acid-Catalyzed Hydrolysis

This method involves the direct and efficient conversion of 1,4-dihydro-2,7-dimethoxynaphthalene to the target compound through a simple acid-catalyzed hydrolysis. This route is characterized by its mild reaction conditions and straightforward work-up procedure.

Route 2: Birch Reduction

This classic approach utilizes the Birch reduction of the readily available 2,7-dimethoxynaphthalene. This method involves the reduction of the aromatic system to a diene intermediate, followed by hydrolysis to yield the desired tetralone. While powerful, this reaction requires careful handling of reagents such as alkali metals and liquid ammonia (B1221849).

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data associated with the two primary synthetic routes to this compound.

ParameterRoute 1: Acid-Catalyzed HydrolysisRoute 2: Birch Reduction
Starting Material 1,4-dihydro-2,7-dimethoxynaphthalene2,7-dimethoxynaphthalene
Key Reagents Hydrochloric acid, AcetoneSodium or Lithium, Liquid Ammonia, Alcohol (e.g., Ethanol)
Reaction Time ~25 minutes[1]Several hours
Reaction Temperature 25-30°C[1]-33°C to -78°C (for Birch reduction)
Reported Yield ~84% (small scale)[1]Varies; generally moderate to good yields reported for similar reductions
Purity Not explicitly stated, requires purificationRequires careful purification to remove byproducts
Scalability Potentially high, due to simple procedureRequires specialized equipment for large-scale handling of cryogenic liquids and alkali metals

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Hydrolysis

This protocol is adapted from a small-scale synthesis and provides a foundation for scale-up.[1]

Materials:

  • 1,4-dihydro-2,7-dimethoxynaphthalene

  • Acetone

  • 5% Aqueous Hydrochloric Acid

  • Dichloromethane

  • Water

  • Sodium Sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1,4-dihydro-2,7-dimethoxynaphthalene (1.0 eq) in acetone, add the solution to a round-bottom flask equipped with a magnetic stirrer.

  • Stir the mixture at 25-30°C for 10 minutes.

  • Add 5% aqueous hydrochloric acid to the reaction mixture and continue stirring at 25-30°C for an additional 15 minutes.

  • Quench the reaction by adding water and dichloromethane.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Birch Reduction (General Procedure)

This protocol outlines the general steps for the Birch reduction of 2,7-dimethoxynaphthalene.[2] Optimization for large-scale production is necessary and should be performed by experienced chemists.

Materials:

  • 2,7-dimethoxynaphthalene

  • Anhydrous liquid ammonia

  • Sodium or Lithium metal

  • Anhydrous Ethanol (B145695) or tert-Butanol (B103910)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (as co-solvent)

  • Aqueous Hydrochloric Acid or Oxalic Acid (for hydrolysis)

Equipment:

  • Three-necked round-bottom flask equipped with a dry ice condenser, mechanical stirrer, and an inlet for ammonia

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Schlenk line for inert atmosphere operations

Procedure:

Part A: Birch Reduction

  • Set up the reaction apparatus under an inert atmosphere (Argon or Nitrogen).

  • Cool the three-necked flask to -78°C using a dry ice/acetone bath.

  • Condense anhydrous liquid ammonia into the flask.

  • Dissolve 2,7-dimethoxynaphthalene in a minimal amount of anhydrous THF or diethyl ether and add it to the liquid ammonia.

  • Carefully add small pieces of sodium or lithium metal to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Slowly add anhydrous ethanol or tert-butanol as a proton source to the reaction mixture.

  • Continue stirring at low temperature until the reaction is complete (monitoring by TLC).

  • Quench the reaction by the slow addition of a proton source (e.g., methanol) or a solid quenching agent (e.g., ammonium (B1175870) chloride).

  • Allow the ammonia to evaporate in a well-ventilated fume hood.

Part B: Hydrolysis

  • To the residue from the Birch reduction, add an aqueous solution of hydrochloric acid or oxalic acid.

  • Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis of the enol ether intermediate to the ketone.

  • After the reaction is complete (monitored by TLC), perform a standard aqueous work-up by extracting the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthesis_Route_1 start 1,4-dihydro-2,7-dimethoxynaphthalene reagents 5% HCl, Acetone 25-30°C, 25 min start->reagents Hydrolysis product This compound reagents->product

Caption: Synthetic pathway for Route 1: Acid-Catalyzed Hydrolysis.

Synthesis_Route_2 start 2,7-dimethoxynaphthalene birch Na or Li, liq. NH3 Ethanol, -78°C start->birch Birch Reduction intermediate Dienol Ether Intermediate birch->intermediate hydrolysis Aq. HCl or Oxalic Acid intermediate->hydrolysis Hydrolysis product This compound hydrolysis->product

Caption: Synthetic pathway for Route 2: Birch Reduction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with Starting Material and Solvent B Establish Inert Atmosphere (if required) A->B C Cool to Reaction Temperature B->C D Add Reagents C->D E Monitor Reaction Progress (TLC, HPLC) D->E F Quench Reaction E->F G Aqueous Work-up & Extraction F->G H Dry and Concentrate Organic Phase G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, MS, etc.) I->J

Caption: General experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Methoxy-2-tetralone.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: I am experiencing a low yield in the synthesis of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The two primary routes are the Birch reduction of 2,7-dimethoxynaphthalene (B1218487) followed by hydrolysis, and the acid-catalyzed hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene.

For the Birch Reduction Route:

  • Incomplete Reduction: The Birch reduction of 2,7-dimethoxynaphthalene to 2,7-dimethoxy-1,4-dihydronaphthalene may be incomplete. Ensure that the sodium metal is completely dissolved in the liquid ammonia-THF mixture and that the reaction is allowed to proceed for a sufficient amount of time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Over-reduction: Over-reduction of the aromatic ring can lead to the formation of byproducts and a decrease in the desired product's yield. The amount of sodium and the proton source (e.g., ethanol) should be carefully controlled.

  • Suboptimal Reaction Conditions: The temperature of the reaction is critical. The Birch reduction is typically carried out at -78 °C. Deviations from this temperature can affect the reaction's efficiency.

For the Hydrolysis Route:

  • Inefficient Hydrolysis: The acid-catalyzed hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene to this compound may be incomplete. The concentration of the acid and the reaction time are crucial parameters. A 5% aqueous hydrochloric acid solution is commonly used.[1]

  • Side Reactions: Prolonged exposure to acidic conditions or high temperatures can lead to the formation of side products. The reaction should be monitored by TLC to determine the optimal reaction time.

General Recommendations to Improve Yield:

  • Purity of Reagents: Ensure that all reagents, especially the starting materials and solvents, are of high purity.

  • Inert Atmosphere: Reactions involving organometallic reagents, such as the Birch reduction, should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of intermediates by atmospheric oxygen and moisture.

  • Careful Work-up: During the work-up procedure, ensure efficient extraction of the product and thorough washing to remove impurities.

Question 2: I am observing significant impurity formation in my reaction. What are the common byproducts and how can I minimize them?

Answer: The formation of impurities is a common issue that can significantly impact the yield and purity of the final product.

Common Byproducts:

  • Starting Material: Incomplete reaction can result in the presence of unreacted 2,7-dimethoxynaphthalene or 2,7-dimethoxy-1,4-dihydronaphthalene.

  • Over-reduced Products: In the Birch reduction, over-reduction can lead to the formation of more saturated naphthalene (B1677914) derivatives.

  • Isomeric Tetralones: Depending on the reaction conditions, the formation of isomeric tetralones is possible, although this compound is the major product in the described routes.

  • Polymerization Products: Under strongly acidic or basic conditions, polymerization of the starting material or product can occur.

Strategies to Minimize Byproduct Formation:

  • Optimize Reaction Time: Monitor the reaction progress using TLC. Stopping the reaction at the optimal time can prevent the formation of degradation or side products.

  • Control Stoichiometry: Use the correct stoichiometry of reagents, particularly the reducing agent in the Birch reduction and the acid in the hydrolysis step.

  • Temperature Control: Maintain the recommended reaction temperature to minimize side reactions.

  • Purification: Effective purification of the crude product is essential. Column chromatography on silica (B1680970) gel is a common method for separating this compound from its byproducts.

Question 3: I am having difficulty with the purification of this compound. What are the recommended procedures?

Answer: Purification of this compound is typically achieved through extraction and chromatography.

  • Extraction: After quenching the reaction, the product is usually extracted into an organic solvent like dichloromethane (B109758) or diethyl ether.[1] It is important to perform multiple extractions to ensure complete recovery of the product. The organic layers should be combined and washed with brine to remove any remaining aqueous phase.

  • Column Chromatography: The crude product obtained after solvent evaporation can be purified by column chromatography on silica gel. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a commonly used eluent system. The polarity of the eluent can be adjusted to achieve optimal separation.

  • Recrystallization: In some cases, recrystallization from a suitable solvent can be used to further purify the product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Birch reduction of 2,7-dimethoxynaphthalene: This involves the reduction of the aromatic ring using a dissolving metal reduction, followed by acidic hydrolysis of the resulting enol ether.[2]

  • Acid-catalyzed hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene: This is a more direct method where the enol ether is hydrolyzed to the corresponding ketone.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: The reported yields can vary depending on the synthetic route and the scale of the reaction. For the hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene, a yield of approximately 84% has been reported for the conversion of 0.5 g of starting material to 0.42 g of product.[1]

Q3: What are the key analytical techniques to monitor the reaction and characterize the product?

A3:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and check the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the carbonyl group in the tetralone structure.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsTypical YieldReference
Birch Reduction & Hydrolysis2,7-DimethoxynaphthaleneSodium, Liquid Ammonia, Ethanol, HClModerate to Good[2]
Acid-catalyzed Hydrolysis2,7-Dimethoxy-1,4-dihydronaphthalene5% Aqueous HCl, Acetone (B3395972)~84%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-catalyzed Hydrolysis of 2,7-Dimethoxy-1,4-dihydronaphthalene [1]

  • To a solution of 2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g) in acetone (5 ml), stir the mixture at 25-30°C for 10 minutes.

  • Add 5% aqueous hydrochloric acid to the reaction mixture and continue stirring at 25-30°C for 15 minutes.

  • Add water and dichloromethane to the reaction mixture.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and distill off the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound (0.42 g).

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound route Which synthetic route was used? start->route birch Birch Reduction route->birch Birch Reduction hydrolysis Acid Hydrolysis route->hydrolysis Acid Hydrolysis birch_q1 Check for incomplete reduction (Monitor by TLC) birch->birch_q1 birch_q2 Check for over-reduction (Analyze byproducts) birch->birch_q2 birch_q3 Verify reaction temperature birch->birch_q3 general General Optimization birch->general hydrolysis_q1 Check for incomplete hydrolysis (Monitor by TLC) hydrolysis->hydrolysis_q1 hydrolysis_q2 Check for side reactions (Analyze byproducts) hydrolysis->hydrolysis_q2 hydrolysis->general birch_s1 Increase reaction time Ensure complete Na dissolution birch_q1->birch_s1 Solution birch_s2 Carefully control stoichiometry of Na and proton source birch_q2->birch_s2 Solution birch_s3 Maintain at -78 °C birch_q3->birch_s3 Solution hydrolysis_s1 Optimize acid concentration and reaction time hydrolysis_q1->hydrolysis_s1 Solution hydrolysis_s2 Avoid prolonged reaction time and high temperatures hydrolysis_q2->hydrolysis_s2 Solution reagent_purity Use high purity reagents and solvents general->reagent_purity inert_atmosphere Maintain inert atmosphere for sensitive reactions general->inert_atmosphere workup Ensure efficient extraction and washing general->workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow start Start: 2,7-Dimethoxy- 1,4-dihydronaphthalene step1 1. Dissolve in Acetone (25-30 °C, 10 min) start->step1 step2 2. Add 5% Aqueous HCl (25-30 °C, 15 min) step1->step2 step3 3. Quench with Water & Extract with CH2Cl2 step2->step3 step4 4. Separate Layers & Combine Organic Phases step3->step4 step5 5. Evaporate Solvent (Reduced Pressure) step4->step5 step6 6. Purify by Column Chromatography step5->step6 end End Product: This compound step6->end

Caption: Experimental workflow for the synthesis via acid-catalyzed hydrolysis.

References

Technical Support Center: Synthesis of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-2-tetralone.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of starting materials and reaction conditions. One common route involves the reduction of 2,7-dimethoxynaphthalene (B1218487).[1][2] In this process, incomplete reaction, side reactions, or suboptimal workup procedures can significantly impact the final yield.

  • Incomplete Reaction: The reduction of 2,7-dimethoxynaphthalene requires careful control of reaction parameters. Ensure that the reducing agent, such as sodium metal in an anhydrous alcohol, is fresh and added in the correct stoichiometric ratio.[1] The reaction temperature and time are also critical; insufficient heating or reaction time may lead to incomplete conversion of the starting material.

  • Side Reactions: Over-reduction or competing side reactions can consume the starting material or the desired product. The presence of water can quench the reducing agent and lead to unwanted byproducts. Using anhydrous solvents and reagents is crucial.

  • Suboptimal Workup: The workup procedure, including quenching the reaction, extraction, and purification, must be optimized to minimize product loss. Emulsion formation during extraction can be an issue, and proper phase separation is key. The pH adjustment during workup should also be carefully controlled.

Question 2: What are the common impurities observed in the synthesis of this compound and how can they be minimized?

Answer: Impurities in this compound synthesis can arise from starting materials, side reactions, or degradation of the product. Common impurities may include unreacted starting materials (e.g., 2,7-dimethoxynaphthalene), isomers (e.g., 5-Methoxy-2-tetralone or 6-Methoxy-2-tetralone), and byproducts from side reactions.

  • Isomeric Impurities: The formation of isomeric tetralones can be a significant challenge, particularly in syntheses involving Friedel-Crafts reactions or other electrophilic aromatic substitutions.[3][4] The regioselectivity of these reactions is highly dependent on the substrate, catalyst, and reaction conditions. Careful selection of the synthetic route and precise control over reaction parameters are essential to minimize the formation of unwanted isomers.

  • Byproducts from Side Reactions: In reduction-based routes, byproducts can include alcohols from the reduction of the ketone functionality or other partially reduced species. To minimize these, it is important to use the appropriate amount of reducing agent and to carefully monitor the reaction progress.

  • Purification Challenges: The final product is often purified by column chromatography or recrystallization.[5] The choice of solvent system for chromatography is critical for achieving good separation of the desired product from impurities. Recrystallization may also be effective for removing certain impurities, but solvent selection is key to obtaining high purity and yield.

Question 3: I am having difficulty with the purification of this compound. What are the recommended methods?

Answer: Purification of this compound can be challenging due to its physical properties and the potential presence of closely related impurities. The most common and effective purification techniques are column chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying this compound. A common eluent system is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio will depend on the specific impurities present. It is advisable to perform thin-layer chromatography (TLC) first to determine the best solvent system for separation.

  • Recrystallization: Recrystallization can be an effective method for obtaining highly pure this compound, particularly for removing minor impurities. The choice of solvent is crucial. A solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Potential solvents include ethanol, methanol, or mixtures of solvents like dichloromethane (B109758)/hexane.

  • Distillation: For larger quantities, vacuum distillation can be a viable purification method, as this compound has a boiling point of 124-126 °C at 1.5 mmHg. However, care must be taken to avoid thermal degradation of the product.

Experimental Protocols

This section provides a detailed methodology for a common synthesis of this compound.

Protocol: Synthesis of this compound from 2,7-Dimethoxy-1,4-dihydronaphthalene

This protocol is adapted from a procedure described by MSN Laboratories Private Limited.[2]

Materials:

  • 2,7-Dimethoxy-1,4-dihydronaphthalene

  • Acetone (B3395972)

  • 5% Aqueous Hydrochloric Acid

  • Dichloromethane

  • Water

Procedure:

  • To a solution of 2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g) in acetone (5 ml), stir the mixture for 10 minutes at 25-30°C.

  • Add 5% aqueous hydrochloric acid to the reaction mixture at 25-30°C and continue stirring for 15 minutes at the same temperature.

  • Add water and dichloromethane to the reaction mixture at 25-30°C.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and distill off the solvent under reduced pressure to obtain the title compound.

Expected Yield: Approximately 0.42 g.[2]

Data Presentation

ParameterValueReference
Molecular Weight176.21 g/mol
Boiling Point124-126 °C / 1.5 mmHg
Density1.13 g/mL at 25 °C
AppearanceClear yellow to orange liquid after melting[6]
Storage Temperature2-8°C

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction check_sm Verify Starting Material Purity start->check_sm incomplete_reaction Incomplete Reaction Detected check_reaction->incomplete_reaction Unreacted Starting Material Present impurity_detected Impurity Profile Identified check_reaction->impurity_detected Byproducts or Isomers Detected optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->optimize_conditions modify_workup Modify Workup/Purification (Extraction, Chromatography) impurity_detected->modify_workup success Successful Synthesis (High Yield & Purity) optimize_conditions->success modify_workup->success

Caption: Troubleshooting workflow for low yield or impure product in this compound synthesis.

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start_material 2,7-Dimethoxynaphthalene intermediate Enol Ether Intermediate start_material->intermediate Reduction (e.g., Na/EtOH) product This compound intermediate->product Acidic Workup (Hydrolysis) over_reduction Over-reduction product->over_reduction Excess Reducing Agent side_product 7-Methoxy-2-tetralol over_reduction->side_product

Caption: Potential side reaction pathway leading to the formation of 7-Methoxy-2-tetralol.

References

Technical Support Center: Synthesis of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 7-Methoxy-2-tetralone.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Birch Reduction: Insufficient reducing agent (e.g., sodium, lithium), premature quenching of the reaction, or low-quality reagents can lead to unreacted starting material, 2,7-dimethoxynaphthalene (B1218487).- Ensure the use of freshly cut, clean sodium or lithium. - Use a sufficient excess of the reducing agent. - Ensure the reaction is allowed to proceed to completion before quenching (disappearance of the characteristic blue color).
Over-reduction: Excessive reaction time or an excess of the reducing agent can lead to the formation of 7-methoxytetralin or even the fully saturated decalin derivatives.- Carefully monitor the reaction progress by TLC or GC-MS. - Quench the reaction promptly once the starting material is consumed. - Use the minimum effective amount of the reducing agent.
Incomplete Hydrolysis: The intermediate enol ether formed after the Birch reduction (2,7-dimethoxy-1,4-dihydronaphthalene) may not be fully hydrolyzed to the desired ketone.- Ensure adequate acid concentration and reaction time during the hydrolysis step. - Gentle heating can sometimes facilitate complete hydrolysis.
Presence of 7-Hydroxy-2-tetralone (Demethylation) Harsh acidic conditions: Strong acids or prolonged exposure to acidic conditions during workup and hydrolysis can lead to the cleavage of the methoxy (B1213986) ether bond.- Use milder acidic conditions for hydrolysis (e.g., dilute HCl, oxalic acid). - Minimize the time the reaction mixture is in contact with the acid. - Consider using a buffered workup procedure.
Formation of Isomeric Tetralones (e.g., 6-Methoxy-2-tetralone) Isomerization during synthesis or purification: Acidic or basic conditions can potentially catalyze the migration of the double bond in the intermediate enol ether or the final product, leading to the formation of more stable conjugated systems.- Maintain neutral pH during workup and purification where possible. - Use mild purification techniques, such as flash chromatography with a neutral stationary phase. - Avoid prolonged heating, especially in the presence of acid or base.
Unreacted Starting Material (2,7-Dimethoxynaphthalene) Insufficient reducing agent or reaction time: As with low yield, this indicates an incomplete reaction.- Increase the amount of reducing agent and/or the reaction time. - Ensure efficient stirring to maximize contact between the reactants.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Birch reduction-based synthesis of this compound?

A1: The most frequently observed side products include:

  • Unreacted 2,7-dimethoxynaphthalene: Due to incomplete reaction.

  • 7-Methoxytetralin: Resulting from over-reduction of the ketone functionality.

  • 7-Hydroxy-2-tetralone: Caused by demethylation of the methoxy group under acidic conditions.

  • Isomeric methoxy-2-tetralones: Potentially formed through isomerization.

Q2: How can I minimize the formation of the demethylated side product, 7-hydroxy-2-tetralone?

A2: To minimize demethylation, it is crucial to control the acidity during the hydrolysis and workup steps. Using a milder acid, such as 5% aqueous hydrochloric acid, for a short period is recommended.[1] Avoid using strong, concentrated acids or prolonged heating in the presence of any acid.

Q3: My reaction yields a significant amount of unreacted starting material. What should I do?

A3: The presence of a large amount of unreacted 2,7-dimethoxynaphthalene typically points to issues with the Birch reduction step. Ensure that the sodium or lithium used is fresh and reactive (shiny when cut). The liquid ammonia (B1221849) should be dry, and the reaction should be allowed to proceed until the characteristic blue color of the solvated electrons has dissipated, indicating the consumption of the reducing agent. Increasing the molar ratio of the alkali metal to the substrate may also be necessary.

Q4: I am observing an unknown impurity with a similar mass spectrum to my product. What could it be?

A4: An impurity with a similar mass spectrum could be an isomer of this compound. Under certain conditions, isomerization to a more thermodynamically stable isomer can occur. To identify the impurity, it is recommended to use analytical techniques such as NMR spectroscopy, which can distinguish between different isomers based on the chemical shifts and coupling patterns of the aromatic and aliphatic protons.

Q5: What is a suitable method for purifying crude this compound?

A5: Column chromatography on silica (B1680970) gel is a common and effective method for purifying this compound from most side products. A solvent system of ethyl acetate (B1210297) and hexanes is typically employed. Recrystallization from a suitable solvent system can also be used to obtain highly pure material.

Quantitative Data on Side Products

The following table summarizes typical side product profiles observed in the synthesis of a methoxy-2-tetralone via a Birch reduction route, based on a patent for the synthesis of the regioisomeric 5-Methoxy-2-tetralone. While not directly for the 7-methoxy isomer, it provides valuable insight into the expected side products and their potential quantities under varying conditions.

Reaction Conditions 5-Methoxy-2-tetralone (%) 2-Tetralone (%) 1,6-Dimethoxynaphthalene (%) Other Byproducts (%)
Condition A44.97.113.222.2
Condition B45.66.112.320.2
Condition C38.626.32.327.1

Data adapted from a patent for the synthesis of 5-Methoxy-2-tetralone and should be considered as an illustrative example.

Experimental Protocols

Synthesis of this compound via Birch Reduction

This protocol is a representative method for the synthesis of this compound starting from 2,7-dimethoxynaphthalene.

Step 1: Birch Reduction of 2,7-Dimethoxynaphthalene

  • In a flame-dried, three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet, condense anhydrous liquid ammonia (approx. 100 mL).

  • To the liquid ammonia, add 2,7-dimethoxynaphthalene (10.0 g, 53.1 mmol).

  • Carefully add small, freshly cut pieces of sodium metal (approx. 3.6 g, 157 mmol) portion-wise until a persistent deep blue color is obtained.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of absolute ethanol (B145695) until the blue color disappears, followed by the cautious addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

Step 2: Hydrolysis to this compound

  • To the residue from the previous step, add acetone (B3395972) (50 mL) and 5% aqueous hydrochloric acid (50 mL).[1]

  • Stir the mixture at room temperature for 15-30 minutes, monitoring the hydrolysis of the intermediate enol ether by TLC.[1]

  • After completion of the hydrolysis, add water (100 mL) and extract the product with dichloromethane (B109758) (3 x 75 mL).[1]

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure product.

Visualizations

Logical Relationship of Side Product Formation

Side_Product_Formation A 2,7-Dimethoxynaphthalene B Birch Reduction (Na/Li, liq. NH3, ROH) A->B C 2,7-Dimethoxy-1,4-dihydronaphthalene (Enol Ether Intermediate) B->C F Incomplete Reduction B->F Side Reaction G Over-reduction B->G Side Reaction D Acid Hydrolysis (H3O+) C->D E This compound (Desired Product) D->E I Demethylation (Harsh Acid) D->I Side Reaction K Isomerization (Acid/Base) E->K Side Reaction F->A H 7-Methoxytetralin G->H J 7-Hydroxy-2-tetralone I->J L Isomeric Tetralones K->L

Caption: Potential pathways for side product formation during the synthesis of this compound.

References

Technical Support Center: Optimization of 7-Methoxy-2-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 7-Methoxy-2-tetralone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Low or no yield of this compound is observed. What are the potential causes and solutions?

Answer: Low or no yield can stem from several factors related to starting materials, reaction conditions, and work-up procedures.

  • Starting Material Quality: Ensure the purity of the starting material, such as 2,7-dimethoxynaphthalene (B1218487) or other precursors. Impurities can interfere with the reaction.

  • Reagent Activity: The activity of reagents is crucial. For reductions using sodium metal, ensure it is fresh and clean. For reactions involving m-chloroperbenzoic acid (MCPBA), its purity and age can affect epoxidation efficiency.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Temperature: Temperature control is critical. For instance, in the reduction of 1,6-dimethoxynaphthalene (B30794), maintaining a temperature between 15-35°C is recommended to improve selectivity for the desired product.[1]

  • Improper Work-up: During aqueous work-up, ensure the pH is adjusted correctly to isolate the product. Thorough extraction with an appropriate solvent (e.g., dichloromethane) is necessary to recover all the product from the aqueous layer.[2]

Question 2: The reaction produces a significant amount of isomeric byproducts, such as 6-methoxy-2-tetralone (B1345760) or 1-tetralone (B52770) derivatives. How can this be minimized?

Answer: The formation of isomers is a common challenge. The choice of synthetic route and reaction conditions greatly influences selectivity.

  • Choice of Starting Material: The substitution pattern of the starting material dictates the final product. Carefully select the appropriate precursor to favor the formation of the 7-methoxy isomer.

  • Reaction Conditions for Birch Reduction: When using a Birch reduction, the reaction conditions are critical for selectivity. The choice of alcohol and the reaction temperature can influence the position of protonation and thus the final product distribution.

  • Control of Reaction Temperature: As mentioned, lower temperatures (15-35°C) during the reduction of 1,6-dimethoxynaphthalene with sodium in ethanol (B145695) and ammonia (B1221849) can enhance the selectivity for 5-methoxy-2-tetralone, a related isomer, suggesting temperature control is key for isomeric purity.[1]

  • Purification: If isomeric byproducts are unavoidable, careful purification by column chromatography may be necessary. An attempt to purify epoxides by column chromatography was noted to be difficult due to decomposition.[3]

Question 3: The purification of this compound is challenging. What are the recommended purification methods?

Answer: Purification can be complicated by the presence of unreacted starting materials, byproducts, and tars.

  • Column Chromatography: This is the most common method for purifying this compound. A silica (B1680970) gel column with a suitable eluent system (e.g., hexane:ether) can effectively separate the desired product from impurities.[3]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. The boiling point of this compound is reported as 124-126 °C at 1.5 mmHg.[4]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be used for purification.

  • Aqueous Wash: During the work-up, washing the organic layer with a sodium bicarbonate solution can help remove acidic impurities, such as residual m-chloroperbenzoic acid.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic routes have been reported. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two common approaches are:

  • From 2,7-Dimethoxynaphthalene: This involves a Birch reduction of 2,7-dimethoxynaphthalene to form an enol ether, which is then hydrolyzed to the desired ketone.

  • From 6-Methoxytetralin: This involves bromination, methoxylation, and subsequent oxidation to yield the tetralone.[5]

Q2: What are the key reaction parameters to control for optimizing the yield?

A2: To optimize the yield, careful control of the following parameters is essential:

  • Reaction Temperature: As discussed, temperature can significantly impact selectivity and yield.

  • Reaction Time: Monitoring the reaction to determine the optimal time for completion is crucial to prevent the formation of degradation products.

  • Stoichiometry of Reagents: Using the correct molar ratios of reactants and reagents is critical for maximizing conversion and minimizing side reactions.

  • Solvent Purity: The use of dry and pure solvents is important, especially in moisture-sensitive reactions like those involving sodium metal.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, several safety precautions should be taken:

  • Sodium Metal: Sodium is highly reactive and pyrophoric. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water.

  • Strong Acids and Bases: Handle strong acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide) with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Organic Solvents: Many organic solvents are flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.

  • m-Chloroperbenzoic Acid (MCPBA): MCPBA is a potential explosive and should be handled with care.

Data Presentation

Table 1: Comparison of Different Synthetic Conditions for Tetralone Synthesis

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
2,7-dimethoxy-1,4-dihydronaphthalene5% aq. HClAcetone (B3395972)25-3015 min84*[2]
Dihydronaphthalene derivativem-CPBA, then 10% H₂SO₄Dichloromethane (B109758), then Ethanol0 to refluxOvernight, then 3h39[3]
1,6-dimethoxynaphthaleneSodium metal, Ethanol, Liquid Ammonia-15-3535-48hNot specified for 7-methoxy isomer[1]

*Yield calculated based on the provided masses of starting material and product.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,7-dimethoxy-1,4-dihydronaphthalene [2]

  • To 0.5 g of 2,7-dimethoxy-1,4-dihydronaphthalene, add 5 ml of acetone at 25-30°C and stir for 10 minutes.

  • Add 5% aqueous hydrochloric acid to the reaction mixture at 25-30°C and stir for 15 minutes.

  • Add water and dichloromethane to the reaction mixture.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and distill off the solvent under reduced pressure to obtain the title compound.

Protocol 2: Synthesis of 6,7-Dimethoxy-2-tetralone from a Dihydronaphthalene Intermediate [5]

This protocol is for a related compound but illustrates a common synthetic strategy.

  • To a suspension of m-chloroperbenzoic acid (77%, 920 mg, 4.1 mmol) in dry dichloromethane (10 mL), cooled in an ice bath, add the dihydronaphthalene starting material (350 mg, 1.8 mmol) dissolved in dichloromethane (2 mL).

  • Stir the reaction mixture overnight.

  • Filter the mixture, dilute with dichloromethane, and wash with a 5% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer and evaporate the solvent to obtain an oil.

  • Dissolve the oil in ethanol (2 mL) and 10% sulfuric acid (2 mL) and heat under reflux for 3 hours.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Synthesis_Pathways cluster_route1 Route 1: From 2,7-Dimethoxynaphthalene cluster_route2 Route 2: From 6-Methoxytetralin 2,7-Dimethoxynaphthalene 2,7-Dimethoxynaphthalene 2,7-dimethoxy-1,4-dihydronaphthalene 2,7-dimethoxy-1,4-dihydronaphthalene 2,7-Dimethoxynaphthalene->2,7-dimethoxy-1,4-dihydronaphthalene Birch Reduction (Na, liq. NH3, EtOH) 7-Methoxy-2-tetralone_R1 This compound 2,7-dimethoxy-1,4-dihydronaphthalene->7-Methoxy-2-tetralone_R1 Acid Hydrolysis (aq. HCl, Acetone) 6-Methoxytetralin 6-Methoxytetralin Bromo-6-methoxytetralin Bromo-6-methoxytetralin 6-Methoxytetralin->Bromo-6-methoxytetralin Bromination (NBS) 6,7-Dimethoxytetralin 6,7-Dimethoxytetralin Bromo-6-methoxytetralin->6,7-Dimethoxytetralin Methoxylation (NaOMe, CuBr) Dihydronaphthalene intermediate Dihydronaphthalene intermediate 6,7-Dimethoxytetralin->Dihydronaphthalene intermediate Oxidation/Rearrangement Epoxide intermediate Epoxide intermediate Dihydronaphthalene intermediate->Epoxide intermediate Epoxidation (m-CPBA) 7-Methoxy-2-tetralone_R2 This compound Epoxide intermediate->7-Methoxy-2-tetralone_R2 Rearrangement (H2SO4)

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Start Problem_Identification Identify Issue: Low Yield, Impurities, etc. Start->Problem_Identification Check_Starting_Materials Verify Purity of Starting Materials Problem_Identification->Check_Starting_Materials Low Yield Optimize_Conditions Adjust Temperature, Time, Stoichiometry Problem_Identification->Optimize_Conditions Low Yield / Impurities Improve_Workup Refine Extraction and Washing Steps Problem_Identification->Improve_Workup Low Yield Check_Reagents Confirm Activity of Reagents Check_Starting_Materials->Check_Reagents Check_Reagents->Optimize_Conditions Analysis Analyze Product (TLC, HPLC, NMR) Optimize_Conditions->Analysis Purification Select Appropriate Purification Method (Chromatography, Distillation) Improve_Workup->Purification Purification->Analysis Analysis->Problem_Identification Unsuccessful End End Analysis->End Successful

Caption: Troubleshooting workflow for synthesis optimization.

References

avoiding hazardous reagents in 7-Methoxy-2-tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Methoxy-2-tetralone Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of this synthesis, with a particular focus on avoiding hazardous reagents. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common hazardous reagents used in traditional this compound synthesis and what are the risks?

A1: Traditional synthesis routes for tetralones often employ reagents that pose significant health, safety, and environmental risks. Key hazardous reagents include:

  • Strong Lewis Acids (e.g., Anhydrous Aluminum Chloride): Used in Friedel-Crafts acylation, AlCl₃ is highly corrosive and reacts violently with water. The reaction often requires hazardous solvents like carbon disulfide.[1][2]

  • Hydrazine (B178648) Hydrate (B1144303): A common reagent for Wolff-Kishner reductions to remove a carbonyl group. It is highly toxic, corrosive, and a suspected carcinogen.[1]

  • Alkali Metals (e.g., Sodium Metal): Used in Birch reductions, sodium metal is highly flammable and reacts explosively with water and other protic solvents.[3][4]

  • Strong Oxidizing Agents (e.g., Chromium Trioxide, m-CPBA): These are used in some routes to introduce the ketone functionality. Chromium trioxide is a known carcinogen, and meta-chloroperoxybenzoic acid (m-CPBA) can be explosive.[5][6]

  • Highly Toxic Alkylating Agents (e.g., Dimethyl Sulfate): Used for methylation, dimethyl sulfate (B86663) is a potent carcinogen and is extremely hazardous.[1]

Q2: Are there "greener" or safer alternatives for synthesizing this compound?

A2: Yes, the principles of green chemistry are increasingly being applied to pharmaceutical synthesis.[2] For this compound, safer alternatives focus on replacing the most hazardous reagents. For example, some modern approaches avoid strong, corrosive Lewis acids and toxic reducing agents. One such alternative involves the hydrolysis of a dihydronaphthalene precursor, which can circumvent the need for more aggressive reagents.[7] Research into greener methylation reagents like dimethyl carbonate is also ongoing for related syntheses.[8]

Q3: My Birch reduction yield is consistently low. What are the common causes?

A3: Low yields in Birch reductions for tetralone synthesis are a common issue. Key factors include:

  • Moisture Contamination: The reaction is extremely sensitive to water, which quenches the sodium metal and the solvated electrons. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Ammonia (B1221849) Evaporation: The reaction is typically run at -78°C to maintain liquid ammonia. If the temperature rises, ammonia will evaporate, concentrating the reactants and potentially leading to side reactions.

  • Quality of Sodium: The sodium metal should be clean, with the outer oxide layer removed before use.

  • Proton Source Addition: The rate and type of proton source (e.g., ethanol) addition can significantly impact the final product distribution.

Q4: I am seeing significant by-product formation in my Friedel-Crafts acylation step. How can I improve selectivity?

A4: Poor selectivity in Friedel-Crafts acylation is often due to several factors:

  • Reaction Temperature: Controlling the temperature is critical. Runaway temperatures can lead to polysubstitution and rearrangement by-products.[1]

  • Stoichiometry of Lewis Acid: Using an excess of aluminum chloride can sometimes promote unwanted side reactions.[2] Careful optimization of the AlCl₃ amount is necessary.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction.

  • Order of Addition: The order in which reagents are added can influence the outcome. Typically, the succinic anhydride (B1165640) is added portion-wise to the mixture of the substrate and Lewis acid.[1]

Troubleshooting Guides

Guide 1: Traditional Synthesis via Friedel-Crafts/Wolff-Kishner Pathway

This pathway involves hazardous reagents like anhydrous aluminum chloride and hydrazine hydrate.[1]

Issue/Observation Potential Cause Recommended Solution
Low yield in Friedel-Crafts acylation Incomplete reaction or side reactions.Ensure strict anhydrous conditions. Control temperature carefully, keeping it between -5 to 5°C during addition. Add succinic anhydride in small portions to manage the exothermic reaction.[1]
Product from acylation is an inseparable mixture Isomer formation or polysubstitution.Verify the purity of the starting anisole (B1667542) (benzyl ether). Consider using a milder Lewis acid or a different solvent system.
Wolff-Kishner reduction fails or gives low yield Incomplete formation of the hydrazone; decomposition at high temperatures.Ensure the potassium hydroxide (B78521) is fully dissolved and the temperature is high enough for the reaction to proceed (150-180°C). Use a high-boiling solvent like diethylene glycol.[1]
Final product is contaminated with starting material Incomplete ring closure.Ensure the ring-closing agent (e.g., polyphosphoric acid) is active and the reaction is heated sufficiently to drive the cyclization to completion.
Safety Concern: Violent reaction during AlCl₃ addition Presence of moisture.All glassware must be rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Safety Concern: Handling Hydrazine Hydrate High toxicity and corrosivity.Always handle hydrazine hydrate in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Have a quench solution (e.g., sodium hypochlorite) ready for spills.
Guide 2: Alternative Synthesis via Dihydronaphthalene Hydrolysis

This route offers a potentially safer alternative by avoiding harsh reducing agents and strong Lewis acids.[7]

Issue/Observation Potential Cause Recommended Solution
Incomplete hydrolysis of the enol ether Insufficient acid concentration or reaction time.Increase the stirring time after adding the 5% aqueous HCl. Gently warming the reaction mixture might improve the rate, but monitor for potential side reactions.
Low yield after extraction Product remaining in the aqueous layer.Perform multiple extractions (at least 3x) with dichloromethane (B109758) to ensure complete recovery of the product from the aqueous layer.[7]
Oily product that is difficult to purify Residual solvent or starting material.Ensure the solvent is completely removed under reduced pressure. If the issue persists, consider purification by column chromatography.
Starting material (1,4-dihydro-2,7-dimethoxynaphthalene) is difficult to synthesize The precursor synthesis (e.g., via Birch reduction) can be challenging.This highlights a common issue in green chemistry: a "safer" final step may depend on a challenging or hazardous precursor synthesis. Carefully optimize the synthesis of the dihydronaphthalene starting material.

Data Presentation: Comparison of Synthesis Routes

Parameter Route 1: Friedel-Crafts / Wolff-Kishner [1]Route 2: Dihydronaphthalene Hydrolysis [7]Route 3: Birch Reduction of Naphthalene Derivative [3][4]
Starting Material Anisole (Benzyl ether) & Succinic Anhydride1,4-Dihydro-2,7-dimethoxynaphthalene (B13814861)2,7-Dimethoxynaphthalene
Key Reagents Anhydrous AlCl₃, Hydrazine Hydrate, KOH5% Aqueous HCl, DichloromethaneSodium Metal, Liquid Ammonia, Ethanol (B145695)
Reported Yield ~54% over 3 steps84% (for the hydrolysis step)Can be variable; one patent reported ~81% crude yield.[4]
Purity High purity after recrystallization (99%).[1]Not explicitly stated, requires distillation.[7]Moderate purity (46.2% in one GC analysis), requires significant purification.[4]
Key Hazards Corrosive Lewis acids, toxic/carcinogenic reducing agents, high temperatures.Use of chlorinated solvents.Highly reactive and flammable alkali metals, cryogenic conditions.
Green Chemistry Score PoorModerate (avoids highly toxic reagents in the final step)Poor (uses hazardous reagents)

Experimental Protocols

Protocol 1: Synthesis from 1,4-Dihydro-2,7-dimethoxynaphthalene (Safer Alternative)

This protocol is adapted from a literature procedure.[7]

  • Reaction Setup: To a flask containing 1,4-dihydro-2,7-dimethoxynaphthalene (0.5 g), add acetone (B3395972) (5 ml) at room temperature (25-30°C).

  • Stirring: Stir the mixture for 10 minutes at the same temperature.

  • Hydrolysis: Add 5% aqueous hydrochloric acid to the reaction mixture and continue stirring for 15 minutes.

  • Extraction: Add water and dichloromethane to the flask. Transfer the contents to a separatory funnel.

  • Separation: Separate the organic and aqueous layers. Extract the aqueous layer again with dichloromethane.

  • Combine and Dry: Combine all organic layers and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and distill off the solvent from the organic layer under reduced pressure to obtain the crude this compound.

  • Purification: The product can be further purified by vacuum distillation.

Protocol 2: Synthesis via Friedel-Crafts Acylation (Traditional Route)

This protocol describes the first step of a multi-step synthesis of the related 7-Methoxy-1-tetralone, illustrating the general conditions for Friedel-Crafts reactions in this context.[1]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer and under an inert atmosphere, add dichloromethane (100 mL).

  • Reagent Addition: While stirring, add anhydrous aluminum chloride (25.9 g) followed by anisole (benzyl ether, 10 g).

  • Temperature Control: Cool the mixture to between -5°C and 5°C using an ice-salt bath.

  • Acylation: Add succinic anhydride (9.7 g) in small portions, ensuring the temperature remains within the specified range.

  • Reaction: Maintain the reaction at this temperature for 4 hours.

  • Quenching: After the reaction is complete, slowly transfer the reaction mixture into 200 mL of cold 3 mol/L dilute hydrochloric acid.

  • Isolation: Evaporate the dichloromethane under reduced pressure. The product, 3-(4-methoxybenzoyl)propionic acid, will precipitate from the aqueous phase.

  • Purification: Filter the precipitate and recrystallize from ethanol to obtain the purified product. This intermediate is then carried on through subsequent reduction and cyclization steps.

Visualizations

Logical Workflow for Selecting a Synthesis Route

G A Define Synthesis Goals B Hazardous Reagent Tolerance? A->B C High (Access to specialized hoods, PPE) B->C Yes D Low (Preference for greener chemistry) B->D No E Evaluate Traditional Routes (e.g., Friedel-Crafts, Birch Reduction) C->E F Evaluate Alternative Routes (e.g., Hydrolysis, Catalytic Methods) D->F G Select Route Based on Yield, Purity, and Safety Assessment E->G F->G H Proceed with Synthesis G->H

Caption: Decision workflow for choosing a synthesis method.

Experimental Workflow: Dihydronaphthalene Hydrolysis

G start Start step1 1. Dissolve Dihydronaphthalene Precursor in Acetone start->step1 step2 2. Add 5% Aqueous HCl (Initiate Hydrolysis) step1->step2 step3 3. Stir for 15 minutes step2->step3 step4 4. Quench with Water & Extract with Dichloromethane step3->step4 step5 5. Separate Layers & Combine Organic Phases step4->step5 step6 6. Dry and Evaporate Solvent step5->step6 end 7. Obtain Crude This compound step6->end

Caption: Workflow for the hydrolysis synthesis route.

References

troubleshooting low yield in photocatalytic reduction of 2,7-dimethoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the photocatalytic reduction of 2,7-dimethoxynaphthalene (B1218487).

Troubleshooting Guide: Low Product Yield

Low yield in the photocatalytic reduction of 2,7-dimethoxynaphthalene can stem from several factors, from catalyst inefficiency to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Question: My reaction shows little to no conversion of the starting material. What are the potential causes and how can I fix it?

Answer:

Several factors could be contributing to a lack of reactivity. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting Workflow for No Conversion

G cluster_start Start: No Conversion cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_analysis In-depth Analysis start No or Low Conversion light Verify Light Source (Wavelength & Intensity) start->light Is the light source appropriate? light->start No, correct and rerun catalyst_activity Check Catalyst Activity (Run a control reaction with a known substrate) light->catalyst_activity Yes catalyst_activity->start No, replace/regenerate catalyst reagents Confirm Reagent Purity & Concentration (Substrate, solvent, additives) catalyst_activity->reagents Yes reagents->start catalyst_loading Optimize Catalyst Loading reagents->catalyst_loading Yes solvent Screen Different Solvents catalyst_loading->solvent proton_source Vary Proton Source/Additive solvent->proton_source temperature Control Reaction Temperature proton_source->temperature deactivation Investigate Catalyst Deactivation (e.g., poisoning by intermediates) temperature->deactivation side_reactions Identify Potential Side Reactions (e.g., degradation, polymerization) deactivation->side_reactions G cluster_cause Primary Causes cluster_effect Observed Effect cluster_solutions Potential Solutions over_reduction Over-reduction of Product low_yield Low Yield of Desired Product over_reduction->low_yield side_reactions Competing Side Reactions (e.g., C-O bond cleavage, polymerization) side_reactions->low_yield catalyst_properties Inappropriate Catalyst Properties (e.g., crystal phase, surface sites) catalyst_properties->low_yield time Optimize Reaction Time low_yield->time catalyst_mod Modify Catalyst (e.g., co-catalyst, support) low_yield->catalyst_mod additives Introduce Additives/Scavengers low_yield->additives conditions Adjust Reaction Conditions (Temperature, solvent) low_yield->conditions G PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Light (hν) PC_excited->PC Back Electron Transfer (Undesired) Arene 2,7-Dimethoxynaphthalene PC_excited->Arene Single Electron Transfer (SET) Arene_radical Arene Radical Anion Arene->Arene_radical Reduced_intermediate Reduced Intermediate Arene_radical->Reduced_intermediate Hydrogen Atom Transfer (HAT) from HAT Reagent HAT_reagent HAT Reagent (e.g., DIPEA) HAT_oxidized Oxidized HAT Reagent HAT_reagent->HAT_oxidized Product Reduced Product Reduced_intermediate->Product Protonation Proton_source Proton Source (H+) Proton_source->Product

Technical Support Center: Minimizing Impurity Formation in 7-Methoxy-2-tetralone Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 7-Methoxy-2-tetralone.

Troubleshooting Guides

Issue: Low Yield of this compound

Low yields can arise from various factors including incomplete reactions, side reactions, product degradation, or mechanical losses during workup and purification. The following table outlines potential causes and suggests solutions to improve the overall yield.

Potential CauseSuggested Solutions
Incomplete Reaction - Verify the stoichiometry of all reactants and reagents. - Ensure the quality and activity of catalysts (e.g., Lewis acids in Friedel-Crafts reactions). - Optimize reaction time and temperature based on literature precedents.
Side Reactions - Control the reaction temperature to minimize the formation of byproducts. - Use high-purity starting materials to prevent unwanted side reactions.
Product Degradation - Employ milder work-up conditions, avoiding prolonged exposure to strong acids or bases. - If the product is sensitive, consider storing it under an inert atmosphere at low temperatures.[1]
Mechanical Losses - Optimize extraction and filtration procedures to minimize product loss. - Ensure complete transfer of materials between reaction and purification steps.
Issue: Presence of Significant Impurities in the Final Product

Impurity formation is a common challenge. The first step in mitigation is to identify the impurity and its origin.

Logical Workflow for Impurity Management

The following diagram illustrates a systematic approach to identifying and minimizing impurities.

impurity_workflow cluster_sources Potential Sources cluster_solutions Mitigation Strategies start Impurity Detected in Product analysis Characterize Impurity (e.g., NMR, MS, HPLC) start->analysis identification Identify Source of Impurity analysis->identification starting_material Contaminated Starting Material identification->starting_material Source side_reaction Side Reaction (e.g., regioisomer formation) identification->side_reaction Source degradation Product Degradation identification->degradation Source purify_sm Purify Starting Materials starting_material->purify_sm optimize_rxn Optimize Reaction Conditions (Temp, Solvent, Catalyst) side_reaction->optimize_rxn optimize_workup Modify Work-up/ Purification degradation->optimize_workup end Impurity Minimized purify_sm->end optimize_rxn->end optimize_workup->end synthesis_workflow start Start: (4-methoxyphenyl)acetyl chloride reaction Reaction with Ethylene in presence of AlCl3 in Dichloromethane start->reaction workup Aqueous Work-up (Quench with ice water) reaction->workup extraction Organic Layer Separation and Washing (HCl, NaHCO3) workup->extraction drying Drying of Organic Layer (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Column Chromatography) concentration->purification end Final Product: 6-methoxy-β-tetralone purification->end

References

Technical Support Center: Scaling Up 7-Methoxy-2-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 7-Methoxy-2-tetralone from the laboratory to a pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when transitioning from lab to pilot scale.

Issue Potential Cause (Lab Scale) Potential Cause (Pilot Plant Scale) Recommended Solution
Low Yield in Friedel-Crafts Acylation Inactive catalyst (moisture contamination), insufficient catalyst, suboptimal temperature.Poor mixing leading to localized overheating or insufficient contact, inefficient heat removal causing side reactions, mass transfer limitations.Ensure all reagents and equipment are scrupulously dry. Use a stoichiometric amount of fresh, high-quality Lewis acid (e.g., AlCl₃). Optimize temperature profile based on reaction calorimetry data. At pilot scale, ensure robust agitation and use a reactor with adequate heat exchange capacity. Consider a semi-batch process for better temperature control.
Formation of Impurities (e.g., Isomers) Carbocation rearrangement, polysubstitution.Inhomogeneous temperature distribution, prolonged reaction times at elevated temperatures.Use a milder Lewis acid or conduct the reaction at a lower temperature to minimize rearrangements. Employ a less reactive acylating agent if possible. In the pilot plant, precise temperature control and monitoring are crucial. Quench the reaction promptly upon completion.
Difficult Product Isolation/Purification Product oiling out during crystallization, formation of a stable emulsion during workup.Inefficient phase separation in large vessels, different impurity profile at scale complicating crystallization.For crystallization, perform solvent screening and optimize cooling profiles. For emulsions, adjust the pH of the aqueous phase or add a deemulsifying agent. At pilot scale, allow for adequate settling time in the reactor or use a dedicated decanter. Consider vacuum distillation for purification.[1]
Runaway Reaction Highly exothermic nature of the Friedel-Crafts reaction without proper cooling.Reduced surface-area-to-volume ratio leading to inefficient heat dissipation, inadequate cooling capacity of the reactor jacket.Perform reaction calorimetry (RC1) studies to understand the heat of reaction and maximum temperature of synthesis reaction (MTSR).[2] At pilot scale, use a reactor with a high heat transfer coefficient, implement a robust cooling system, and have an emergency quenching plan in place. Consider controlled addition of reagents.
Solid Handling Issues Reagents are difficult to handle at a larger scale (e.g., hygroscopic solids).Clogging of transfer lines, dust explosion hazards with powdered reagents.For hygroscopic solids like AlCl₃, use a glove box or a contained charging system. Consider sourcing reagents in a more manageable form (e.g., granular instead of fine powder). Implement appropriate grounding and inerting procedures to mitigate dust explosion risks.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control when scaling up the Friedel-Crafts acylation for this compound synthesis?

A1: Temperature control is the most critical parameter. The Friedel-Crafts acylation is often highly exothermic, and the reduced surface-area-to-volume ratio in a pilot plant reactor makes heat removal less efficient than in laboratory glassware.[3][4] Poor temperature control can lead to side reactions, impurity formation, and in the worst case, a dangerous runaway reaction.[2] It is essential to have a thorough understanding of the reaction's thermal profile through calorimetric studies and to use a pilot reactor with adequate cooling capacity and precise temperature control.

Q2: How does mixing in a pilot plant reactor differ from a lab-scale flask, and how does it impact the synthesis?

A2: Mixing in a pilot plant reactor is more complex than in a lab flask. Inadequate mixing can lead to localized "hot spots" where the temperature is significantly higher than in the bulk of the reaction mixture, promoting side reactions and impurity formation. It can also result in poor mass transfer between reactants, leading to an incomplete reaction and lower yields. The choice of impeller, agitation speed, and baffle design are all critical factors in achieving effective mixing at the pilot scale. Computational Fluid Dynamics (CFD) modeling can be a useful tool to predict and optimize mixing in a given reactor geometry.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns include:

  • Thermal Runaway: As mentioned, the exothermic nature of the Friedel-Crafts reaction poses a significant risk.

  • Handling of Hazardous Materials: Aluminum chloride is corrosive and reacts violently with water. Solvents like dichloromethane (B109758) are volatile and have associated health risks.

  • Pressure Build-up: The reaction can generate gaseous byproducts, which can lead to a pressure increase in a closed system. A thorough process hazard analysis (PHA) should be conducted before any pilot plant campaign. This includes evaluating potential failure modes and their consequences and establishing robust safety protocols, including emergency procedures.

Q4: What purification methods are suitable for this compound at the pilot scale?

A4: At the pilot scale, purification methods need to be scalable and efficient. Common methods include:

  • Vacuum Distillation: This is often an effective method for purifying liquid products like this compound, especially for removing non-volatile impurities.[1]

  • Crystallization: If a suitable solvent system is identified, crystallization can be a highly effective method for achieving high purity. Cooling profiles and agitation rates need to be carefully controlled to obtain a consistent crystal size and morphology.

  • Column Chromatography: While less common for large-scale production due to cost and solvent usage, it can be used for high-value products or when other methods are ineffective.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is a representative lab-scale synthesis.

Materials:

  • 3-Methoxyphenylacetyl chloride

  • Ethylene (B1197577)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (5% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 3-methoxyphenylacetyl chloride (1.0 eq) to the stirred suspension.

  • Bubble ethylene gas through the reaction mixture at a steady rate while maintaining the temperature at 0-5°C.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly and carefully quench the reaction by adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Pilot Plant Scale Synthesis of this compound

This protocol outlines the key steps and considerations for a pilot-plant scale synthesis.

Equipment:

  • 100 L glass-lined or Hastelloy reactor with a jacket for heating and cooling, equipped with a multi-bladed agitator, a condenser, and a temperature probe.

  • Charging vessel for the Lewis acid.

  • Receiving vessel for the quenched reaction mixture.

  • Scrubber for off-gases.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge anhydrous dichloromethane to the reactor. Start the agitator.

  • Catalyst Addition: Carefully charge anhydrous aluminum chloride to the reactor through a contained charging system.

  • Cooling: Cool the reactor contents to 0-5°C using the jacket cooling system.

  • Substrate Addition: Slowly add 3-methoxyphenylacetyl chloride to the reactor from a charging vessel over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Ethylene Addition: Introduce ethylene gas below the surface of the reaction mixture at a controlled rate. Monitor the internal pressure of the reactor.

  • Reaction Monitoring: Monitor the reaction by in-process control (IPC) sampling and analysis (e.g., GC or HPLC).

  • Quenching: Once the reaction is complete, transfer the reaction mixture under pressure to a separate quenching vessel containing a pre-cooled mixture of ice and hydrochloric acid.

  • Work-up: Allow the phases to separate in the reactor. Transfer the lower organic layer to a clean vessel. Extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with acidic water, basic water, and brine.

  • Solvent Removal: Concentrate the organic layer by vacuum distillation.

  • Purification: Purify the resulting crude this compound by vacuum distillation.

Quantitative Data Summary

Parameter Laboratory Scale (Typical) Pilot Plant Scale (Example)
Batch Size 10-100 g10-50 kg
Solvent Volume 100-1000 mL100-500 L
Lewis Acid (AlCl₃) 1.1 - 1.5 eq1.1 - 1.3 eq
Reaction Temperature 0 - 5 °C0 - 10 °C
Reaction Time 2 - 6 hours4 - 10 hours
Typical Yield 60 - 80%70 - 85%
Purity (after purification) >98%>99%

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reagents Reagent Preparation lab_reaction Reaction in Round-Bottom Flask lab_reagents->lab_reaction Charge lab_workup Separatory Funnel Workup lab_reaction->lab_workup Quench lab_purification Column Chromatography / Small-Scale Distillation lab_workup->lab_purification Crude Product lab_analysis TLC / GC / NMR Analysis lab_purification->lab_analysis Purified Product pilot_reagents Raw Material Staging pilot_reaction Reaction in Jacketed Reactor pilot_reagents->pilot_reaction Controlled Addition pilot_workup Phase Separation in Reactor / Decanter pilot_reaction->pilot_workup Transfer & Quench pilot_purification Vacuum Distillation pilot_workup->pilot_purification Crude Product pilot_analysis IPC (GC/HPLC) & Final QC pilot_purification->pilot_analysis Final Product

Caption: A comparative workflow for the synthesis of this compound at laboratory and pilot plant scales.

troubleshooting_pathway decision decision issue issue solution solution start Low Yield or High Impurity check_temp Was Temperature Profile Maintained? start->check_temp check_mixing Was Agitation Sufficient? check_temp->check_mixing Yes temp_issue Temperature Excursion check_temp->temp_issue No check_reagents Were Reagents Anhydrous & Fresh? check_mixing->check_reagents Yes mixing_issue Poor Mixing check_mixing->mixing_issue No check_reagents->solution Investigate Other Parameters reagent_issue Reagent Quality Issue check_reagents->reagent_issue No improve_cooling Improve Cooling Capacity / Use Semi-Batch Addition temp_issue->improve_cooling optimize_agitation Optimize Agitator Speed & Design (CFD) mixing_issue->optimize_agitation verify_reagents Verify Reagent Quality & Dryness Procedures reagent_issue->verify_reagents

Caption: A decision tree for troubleshooting common issues in the scale-up of this compound synthesis.

References

Technical Support Center: Synthesis of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental information for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-2-tetralone. The content focuses on the impact of catalyst choice on the reaction outcome.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and related compounds.

Question Answer
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it? A1: Low yields in tetralone synthesis can stem from several factors. Incomplete reactions are a common issue, which may be caused by an insufficiently strong acid catalyst or inadequate reaction time and temperature.[1] Ensure your starting materials are pure and anhydrous, as water can deactivate many acid catalysts.[1] For intramolecular Friedel-Crafts cyclizations, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are often effective.[1] Additionally, consider that in some multi-step syntheses, certain steps may have inherently moderate yields that are difficult to improve. For instance, in a synthesis of the related 6-methoxy-2-tetralone, the acid-catalyzed rearrangement of an epoxide intermediate yielded 39%, and attempts to improve this by altering reaction conditions were unsuccessful.[2]
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them? A2: Byproduct formation is often dependent on the chosen synthetic route and catalyst. In catalytic hydrogenation steps, over-reduction of the ketone or saturation of the aromatic ring can occur.[1] To prevent this, it is crucial to carefully monitor the hydrogen uptake and stop the reaction once the stoichiometric amount has been consumed.[1] The choice of a selective catalyst and optimization of reaction time and pressure are also key.[1] In Friedel-Crafts type reactions, incorrect regioselectivity can be an issue, leading to isomeric byproducts. The choice of catalyst and solvent can influence the position of functional group addition.
Q3: The reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What should I check? A3: Incomplete conversion is a frequent problem, especially in intramolecular cyclizations.[1] The primary cause is often related to the catalyst. Ensure you are using a sufficiently strong acid catalyst to promote the reaction.[1] The catalyst may also be deactivated by impurities, particularly water, in the starting materials or solvent.[1] Increasing the reaction temperature or prolonging the reaction time can also drive the reaction to completion, but this must be balanced against the potential for byproduct formation.[2]
Q4: I am having difficulty purifying the final product from the reaction mixture. Any suggestions? A4: Purification challenges can arise from the presence of unreacted starting materials, byproducts with similar polarities to the product, or catalyst residues. Sometimes a reaction with a slightly lower yield may be preferable if it results in a cleaner product that is easier to purify. For example, avoiding a large excess of one reactant might lead to a lower conversion but prevent the formation of impurities that require column chromatography for removal.[3] For tetralones, purification is often achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound and the role of catalysts.

Question Answer
Q1: What is the role of a catalyst in the synthesis of this compound? A1: A catalyst increases the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy.[4][5][6] In the context of this compound synthesis, catalysts are crucial for facilitating key steps such as intramolecular cyclizations (e.g., Friedel-Crafts reactions) and reductions.[1] Catalysts do not change the overall thermodynamics or equilibrium of a reaction, but they can significantly influence the reaction speed and selectivity, which can in turn affect the product yield by minimizing side reactions.[4][7]
Q2: What are the main types of catalysts used in tetralone synthesis? A2: The synthesis of tetralones often involves acid catalysts. These can be broadly categorized as Brønsted acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., aluminum chloride, boron trifluoride, indium trichloride).[1][2][8] Lewis acids are electron-pair acceptors and are particularly effective in activating substrates for electrophilic aromatic substitution, a key step in many tetralone syntheses.[9] The choice between a Brønsted and a Lewis acid depends on the specific reaction mechanism.
Q3: How does the choice of catalyst impact the yield and purity of this compound? A3: The catalyst choice is critical for both yield and purity. A well-chosen catalyst can direct the reaction towards the desired product, minimizing the formation of unwanted byproducts, a property known as selectivity.[4] For example, a more selective catalyst might prevent over-reduction in a hydrogenation step or favor the formation of the desired regioisomer in a Friedel-Crafts reaction.[1] While a catalyst's primary role is to increase the reaction rate, this can indirectly improve the yield by making the desired reaction pathway kinetically favorable over competing side reactions.[7]
Q4: What factors should I consider when selecting a catalyst for a specific synthetic step? A4: Several factors should be considered when selecting a catalyst. The nature of the reaction is the primary determinant; for instance, Friedel-Crafts acylations typically require a Lewis acid.[1] The stability of the starting materials and products under the reaction conditions is also important. Some catalysts require harsh conditions (e.g., high temperatures) that may degrade sensitive molecules. The cost and availability of the catalyst can also be a factor, especially for large-scale synthesis. Finally, environmental impact and ease of removal from the reaction mixture are increasingly important considerations.
Q5: Can using a catalyst change the final amount of product formed? A5: A catalyst does not change the theoretical maximum amount of product that can be formed, which is determined by the reaction stoichiometry and equilibrium.[10] However, in practice, a catalyst can significantly increase the actual yield by speeding up the desired reaction so that it outcompetes slower, side reactions that would otherwise consume the starting materials.[7] By providing a more efficient pathway to the desired product, the catalyst helps to achieve a higher percentage of the theoretical yield in a shorter amount of time.[10]

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound and the closely related 6-Methoxy-2-tetralone, providing a comparative overview of different catalytic methods.

Starting MaterialCatalystReaction ConditionsProductYield (%)Reference
2,7-dimethoxy-1,4-dihydronaphthalene5% aqueous Hydrochloric AcidAcetone (B3395972), 25-30°C, 15 minThis compound84% (calculated from 0.5g starting material yielding 0.42g product)[11]
6-Methoxy-1-tetralonep-Toluenesulphonic acid (p-TsOH)Toluene, reflux with 2,4-pentanediol, 24h6-Methoxy-3,4-dihydronaphthalene94%[2]
Epoxide of 6-Methoxy-3,4-dihydronaphthalene10% Ethanolic Sulfuric AcidReflux, 3h6-Methoxy-2-tetralone39%[2]
Epoxide of 6-Methoxy-3,4-dihydronaphthaleneBoron trifluoride etherate (BF₃·OEt₂)Dichloromethane (B109758), room temp., 10 min6-Methoxy-2-tetralone36%[2]

Experimental Protocols

Detailed methodologies for key experiments in the synthesis of this compound and a related analogue are provided below.

Protocol 1: Synthesis of this compound via Hydrolysis [11]

This protocol describes the synthesis of this compound from 2,7-dimethoxy-1,4-dihydronaphthalene.

  • Materials:

    • 2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g)

    • Acetone (5 ml)

    • 5% aqueous hydrochloric acid

    • Dichloromethane

    • Water

  • Procedure:

    • To 0.5 g of 2,7-dimethoxy-1,4-dihydronaphthalene, add 5 ml of acetone at 25-30°C and stir for 10 minutes.

    • Add 5% aqueous hydrochloric acid to the reaction mixture at 25-30°C and stir for an additional 15 minutes.

    • Add water and dichloromethane to the reaction mixture.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and distill off the solvent under reduced pressure to obtain the title compound.

  • Expected Yield: 0.42 g (84%)[11]

Protocol 2: Synthesis of 6-Methoxy-2-tetralone via Epoxide Rearrangement [2]

This protocol outlines a multi-step synthesis of the related 6-Methoxy-2-tetralone, which involves an acid-catalyzed rearrangement.

  • Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalene

    • Materials:

      • 6-Methoxy-1-tetralone (1 g, 5.7 mmol)

      • Toluene (95 mL)

      • p-Toluenesulphonic acid (250 mg, 1.45 mmol)

      • 2,4-pentanediol (2.42 mL, 22.3 mmol)

    • Procedure:

      • To a solution of 6-Methoxy-1-tetralone in toluene, add p-toluenesulphonic acid and 2,4-pentanediol.

      • Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water.

      • Cool the reaction mixture, dilute with a 5% sodium bicarbonate solution, and extract three times with ether.

      • Wash the combined organic extracts with brine, dry over an anhydrous salt, and evaporate the solvent.

      • Purify the crude product by silica gel chromatography (eluent: hexane) to obtain 6-Methoxy-3,4-dihydronaphthalene.

    • Expected Yield: 94%[2]

  • Step 2: Epoxidation and Rearrangement to 6-Methoxy-2-tetralone

    • Materials:

      • 6-Methoxy-3,4-dihydronaphthalene (from Step 1)

      • m-chloroperbenzoic acid (m-CPBA)

      • Dichloromethane

      • 10% Ethanolic sulfuric acid

    • Procedure:

      • Perform epoxidation of the olefin from Step 1 with m-CPBA in dichloromethane.

      • Without purification, dissolve the resulting crude epoxide in ethanol.

      • Add 10% sulfuric acid and heat the mixture under reflux for 3 hours.

      • Cool the reaction mixture, dilute with water, and extract three times with chloroform.

      • Wash the combined organic extracts with brine, dry, and evaporate the solvent.

      • Purify the resulting oil by chromatography to afford 6-Methoxy-2-tetralone.

    • Expected Yield: 39%[2]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_start Starting Material Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Isolation cluster_end Final Product Start Prepare Solution of 2,7-dimethoxy-1,4-dihydronaphthalene in Acetone Catalysis Add 5% aq. HCl (Catalyst) Stir at 25-30°C Start->Catalysis Stir for 10 min Quench Add Water and Dichloromethane Catalysis->Quench Stir for 15 min Separate Separate Organic and Aqueous Layers Quench->Separate Extract Extract Aqueous Layer with Dichloromethane Separate->Extract Combine Combine Organic Layers Extract->Combine Evaporate Evaporate Solvent under Reduced Pressure Combine->Evaporate End This compound Evaporate->End

Caption: General experimental workflow for the synthesis of this compound.

Catalyst Selection Logic for Intramolecular Cyclization

G Start Need for Intramolecular Cyclization of an Aryl-Alkyl Precursor Decision1 Is the precursor an arylalkyl acid chloride? Start->Decision1 Brønsted Consider Brønsted Acid Catalyst (e.g., HFIP) Decision1->Brønsted Yes Lewis Consider Lewis Acid Catalyst (e.g., AlCl3, PPA, MSA) Decision1->Lewis No (e.g., carboxylic acid) Check_Purity Ensure Anhydrous Conditions and Pure Starting Material Brønsted->Check_Purity Lewis->Check_Purity Optimize Optimize Temperature and Reaction Time Check_Purity->Optimize

References

managing reaction temperature in 7-Methoxy-2-tetralone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature during the synthesis of 7-Methoxy-2-tetralone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal reaction temperature is highly dependent on the specific synthetic route employed. For the synthesis from 2,7-dimethoxy-l,4-dihydronaphthalene using acetone (B3395972) and aqueous hydrochloric acid, a temperature range of 25-30°C is recommended.[1] However, different synthetic pathways will have varying optimal temperature ranges. For instance, in related tetralone syntheses, steps like Friedel-Crafts acylation are often conducted at much lower temperatures (e.g., -5 to 5°C) to control the reaction rate and prevent side product formation.

Q2: How critical is temperature control to the overall yield and purity of this compound?

A2: Temperature control is a critical parameter in the synthesis of this compound and related compounds. Deviations from the optimal temperature range can lead to a significant decrease in yield and an increase in impurity levels. For example, in the synthesis of the related 5-methoxy-2-tetralone, it has been noted that higher temperatures can lead to low selectivity and a more complex purification process. While some studies on related compounds have shown that modest temperature changes did not significantly improve yield, this often indicates that the optimal temperature window is narrow and that significant deviations are likely to be detrimental.[2]

Q3: What are the potential side reactions if the temperature is not controlled properly?

A3: Inadequate temperature control can lead to several side reactions. Overheating can cause decomposition of reactants and products, leading to a lower yield and the formation of colored impurities. In reactions like Friedel-Crafts acylation, higher temperatures can result in polysubstitution or rearrangement of the carbocation intermediate, leading to a mixture of isomers that are difficult to separate. Conversely, temperatures that are too low may result in an incomplete or stalled reaction.

Troubleshooting Guide

This guide addresses common issues related to temperature management during the synthesis of this compound.

Problem Potential Cause (Temperature-Related) Recommended Solution
Low Yield Reaction temperature was too low: The activation energy for the reaction was not met, leading to an incomplete reaction.Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress by TLC or another suitable analytical method. Ensure the heating apparatus is calibrated and providing consistent heat.
Reaction temperature was too high: This may lead to the degradation of starting materials, intermediates, or the final product.Ensure the reaction is not overheating. Use a reliable temperature controller and consider using a cooling bath to dissipate any exothermic heat. For highly exothermic reactions, consider adding reagents portion-wise to better control the temperature.
High Levels of Impurities Reaction temperature was too high: Elevated temperatures can promote the formation of side products, such as isomers or polymers.Maintain the reaction temperature within the recommended range. For exothermic reactions, ensure efficient stirring and cooling. Consider a slower rate of reagent addition to prevent localized overheating.
Inconsistent temperature control: Fluctuations in temperature can lead to the formation of multiple side products.Use a reliable and calibrated temperature control system (e.g., a temperature controller with a thermocouple). Ensure the reaction vessel is well-insulated to minimize heat loss to the surroundings.
Reaction Not Progressing Reaction temperature is too low: The reaction may not have sufficient energy to proceed at a reasonable rate.Confirm the set temperature is appropriate for the specific reaction step. If so, check the accuracy of the temperature probe and heating mantle/bath. Gradually increase the temperature if the reaction is known to be sluggish at lower temperatures.
Formation of Dark Colored Solution Overheating: Decomposition of organic materials often leads to the formation of dark, tarry substances.Immediately reduce the temperature. Check for any hot spots in the reaction vessel. Ensure uniform heating and efficient stirring. If the decomposition is severe, it may be necessary to stop the reaction and purify the existing material.

Experimental Protocols

Synthesis of this compound from 2,7-dimethoxy-l,4-dihydronaphthalene [1]

  • To a reaction vessel, add 2,7-dimethoxy-l,4-dihydronaphthalene (0.5 g) and acetone (5 ml).

  • Maintain the temperature at 25-30°C and stir the mixture for 10 minutes.

  • Add 5% aqueous hydrochloric acid to the reaction mixture while maintaining the temperature at 25-30°C.

  • Continue stirring for an additional 15 minutes at the same temperature.

  • Add water and dichloromethane (B109758) to the reaction mixture.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Start reactants Combine 2,7-dimethoxy-l,4-dihydronaphthalene and Acetone start->reactants stir1 Stir at 25-30°C for 10 min reactants->stir1 add_hcl Add 5% aq. HCl at 25-30°C stir1->add_hcl stir2 Stir at 25-30°C for 15 min add_hcl->stir2 add_solvents Add Water and Dichloromethane stir2->add_solvents separate Separate Layers add_solvents->separate extract Extract Aqueous Layer separate->extract combine Combine Organic Layers extract->combine evaporate Evaporate Solvent combine->evaporate end End Product evaporate->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Was the reaction temperature within the optimal range? start->check_temp temp_low Temperature was too low check_temp->temp_low No temp_high Temperature was too high check_temp->temp_high No incomplete_reaction Incomplete Reaction temp_low->incomplete_reaction degradation Product/Reactant Degradation temp_high->degradation solution_low Increase temperature gradually and monitor reaction progress. incomplete_reaction->solution_low solution_high Improve cooling and consider slower reagent addition. degradation->solution_high

References

Technical Support Center: 7-Methoxy-2-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-2-tetralone.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up procedures of this compound synthesis in a question-and-answer format.

Issue 1: Incomplete Hydrolysis of the Enol Ether Precursor

  • Question: After the acidic work-up of my reaction mixture (from 2,7-dimethoxy-1,4-dihydronaphthalene), I still see the starting material or a partially reacted intermediate in my crude NMR. What could be the cause?

  • Answer: Incomplete hydrolysis is a common issue. The conversion of the enol ether to the desired ketone is sensitive to reaction time, acid concentration, and temperature.

    • Troubleshooting Steps:

      • Extend Reaction Time: Stir the reaction mixture with 5% aqueous hydrochloric acid for a longer duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Increase Acid Concentration: If extending the time is ineffective, a slight increase in the hydrochloric acid concentration can be tested. However, be cautious as harsh acidic conditions can lead to side reactions.

      • Gentle Warming: Gently warming the reaction mixture (e.g., to 30-40°C) can facilitate hydrolysis. Avoid excessive heat, which may promote byproduct formation.

Issue 2: Formation of a Stable Emulsion During Extraction

  • Question: During the extractive work-up with dichloromethane (B109758) and water, a persistent emulsion has formed, making phase separation difficult. How can I resolve this?

  • Answer: Emulsion formation is often caused by the presence of fine particulate matter or amphiphilic molecules at the interface of the organic and aqueous layers.

    • Troubleshooting Steps:

      • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.

      • Filtration: If solid particles are suspected, filter the entire mixture through a pad of Celite® or glass wool.

      • Centrifugation: For small-scale reactions, transferring the emulsion to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

      • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the initial extraction can also prevent emulsion formation.

Issue 3: Low Yield of this compound After Purification

  • Question: My final yield of purified this compound is significantly lower than expected. Where might I be losing my product?

  • Answer: Product loss can occur at various stages of the work-up and purification process.

    • Troubleshooting Steps:

      • Check Aqueous Layer: The product may have some solubility in the aqueous layer. Perform an additional extraction of the aqueous phase with dichloromethane or another suitable organic solvent.

      • Optimize Chromatography: During column chromatography, ensure the solvent system is optimized for good separation to avoid co-elution with impurities or irreversible adsorption on the silica (B1680970) gel. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).

      • Product Volatility: Although this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the product is not completely pure. Use moderate vacuum and temperature during rotary evaporation.

Issue 4: Discolored Product After Purification

  • Question: The purified this compound appears as a yellow or brownish oil/solid, but I was expecting a colorless or pale yellow product. What is the cause of the discoloration?

  • Answer: Discoloration can be due to the presence of trace impurities, oxidation products, or residual acid from the work-up.

    • Troubleshooting Steps:

      • Activated Charcoal Treatment: Dissolve the impure product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period, then filter through Celite® to remove the charcoal and adsorbed impurities.

      • Additional Wash: Before drying the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any residual acid.

      • Re-purification: If the discoloration persists, re-purification by column chromatography or distillation under reduced pressure may be necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is a standard work-up procedure for the synthesis of this compound from 2,7-dimethoxy-1,4-dihydronaphthalene?

    • A1: A typical procedure involves stirring the starting material in acetone, followed by the addition of 5% aqueous hydrochloric acid. After stirring, water and dichloromethane are added for extraction. The organic layer is separated, and the aqueous layer is extracted again with dichloromethane. The combined organic layers are then dried and the solvent is removed under reduced pressure to yield the crude product.[1]

  • Q2: What are the recommended storage conditions for this compound?

    • A2: this compound should be stored in a cool, dry place, typically at 2-8°C. It is stable under normal temperatures and pressures.

  • Q3: What are some common side products in the synthesis of this compound via Birch reduction of 2,7-dimethoxynaphthalene?

    • A3: Over-reduction of the aromatic ring can lead to the formation of more saturated byproducts. Incomplete reaction can leave unreacted starting material. The work-up for a Birch reduction typically involves quenching the excess metal with an alcohol, followed by removal of ammonia (B1221849) and extractive work-up.

  • Q4: What is a suitable solvent system for the purification of this compound by column chromatography?

    • A4: A mixture of hexane and ethyl acetate is commonly used. The exact ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.25-0.35 for the product.

Data Presentation

Table 1: Typical Reaction and Work-up Parameters for this compound Synthesis

ParameterValueReference
Starting Material2,7-dimethoxy-1,4-dihydronaphthalene[1]
Hydrolysis Reagent5% Aqueous Hydrochloric Acid[1]
Reaction Temperature25-30°C[1]
Extraction SolventDichloromethane[1]
Typical Yield~84% (from 0.5g scale)[1]

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
AppearanceClear yellow to orange liquid after melting
Boiling Point124-126 °C at 1.5 mmHg
Density1.13 g/mL at 25 °C

Experimental Protocols & Visualizations

Experimental Workflow: Synthesis and Work-up

The following diagram illustrates a typical workflow for the synthesis of this compound from its enol ether precursor.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 2,7-dimethoxy-1,4- dihydronaphthalene in Acetone add_hcl Add 5% aq. HCl Stir at 25-30°C start->add_hcl extraction Add Water & DCM Perform Extraction add_hcl->extraction Reaction Mixture separate_layers Separate Organic and Aqueous Layers extraction->separate_layers extract_aq Extract Aqueous Layer with DCM separate_layers->extract_aq combine_org Combine Organic Layers extract_aq->combine_org dry_evaporate Dry and Evaporate Solvent combine_org->dry_evaporate purify Column Chromatography (Hexane/Ethyl Acetate) dry_evaporate->purify Crude Product end Final Product: This compound purify->end troubleshooting_emulsion start Emulsion Formed During Extraction add_brine Add Saturated NaCl (Brine) start->add_brine check_separation1 Does Emulsion Break? add_brine->check_separation1 filter_celite Filter Through Celite® check_separation1->filter_celite No end_success Phases Separated check_separation1->end_success Yes check_separation2 Does Emulsion Break? filter_celite->check_separation2 centrifuge Centrifuge (if small scale) check_separation2->centrifuge No check_separation2->end_success Yes check_separation3 Does Emulsion Break? centrifuge->check_separation3 stand_and_wait Let Stand Undisturbed check_separation3->stand_and_wait No check_separation3->end_success Yes end_fail Consult Senior Researcher stand_and_wait->end_fail

References

Validation & Comparative

A Comparative Guide to 7-Methoxy-2-tetralone and 6-Methoxy-2-tetralone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-2-tetralone (7-MOT) and 6-Methoxy-2-tetralone (B1345760) (6-MOT) are crucial bicyclic ketone intermediates in the field of organic synthesis, particularly in the development of pharmaceuticals and complex natural products. As structural isomers, the position of the methoxy (B1213986) group on the aromatic ring significantly influences their synthetic accessibility, reactivity, and utility as precursors for distinct classes of high-value molecules. This guide provides an objective, data-driven comparison of these two building blocks, focusing on their synthesis, reactivity, and applications in drug discovery to aid researchers in strategic planning and experimental design.

Comparative Synthesis of Methoxy-2-tetralone Isomers

The synthetic routes to 7-MOT and 6-MOT differ substantially, primarily dictated by the directing effects of the methoxy group in aromatic substitution reactions. Below is a comparison of common and efficient synthetic approaches for each isomer.

Synthesis of 6-Methoxy-2-tetralone (6-MOT)

A prevalent and reliable method for synthesizing 6-MOT involves a Friedel-Crafts acylation followed by an intramolecular alkylation, starting from (4-methoxyphenyl)acetic acid. This multi-step process offers good overall yields.

Method Starting Material Key Reagents Overall Yield Reference
Friedel-Crafts Acylation/Alkylation(4-Methoxyphenyl)acetic acid1. Thionyl chloride; 2. Ethylene, AlCl₃60-68%Organic Syntheses[1]
Ketone Transposition6-Methoxy-1-tetralone1. 2,4-Pentanediol, p-TsOH; 2. m-CPBA; 3. H₂SO₄/EtOH~36%MedCrave[2][3]
Synthesis of this compound (7-MOT)

The synthesis of 7-MOT commonly starts from naphthalene (B1677914) derivatives, such as 2,7-dimethoxynaphthalene, which undergoes a Birch reduction followed by hydrolysis.

Method Starting Material Key Reagents Overall Yield Reference
Birch Reduction2,7-Dimethoxynaphthalene1. Na, liq. NH₃, EtOH; 2. HCl (aq)Moderate to Good (variable)BenchChem[3]
Enol Ether Hydrolysis2,7-Dimethoxy-1,4-dihydronaphthaleneHCl (aq), Acetone (B3395972)High (>90% for this step)ChemicalBook[4]

G

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-2-tetralone via Friedel-Crafts Reaction[1]
  • Preparation of (4-methoxyphenyl)acetyl chloride: A mixture of 100 g (0.603 mole) of (4-methoxyphenyl)acetic acid and 150 ml (2.07 moles) of thionyl chloride is stirred at room temperature for 24 hours. Excess thionyl chloride is removed by distillation, followed by co-evaporation with dry benzene (B151609) to yield (4-methoxyphenyl)acetyl chloride (92-97% yield).

  • Cyclization: A 2-L, three-necked flask is charged with 53.4 g (0.400 mole) of anhydrous aluminum chloride and 800 ml of dichloromethane (B109758). The mixture is cooled in a dry ice-acetone bath. A solution of 36.9 g (0.200 mole) of (4-methoxyphenyl)acetyl chloride in 200 ml of dichloromethane is added slowly over 45 minutes.

  • Ethylene gas is bubbled vigorously into the mixture for 10 minutes.

  • The cooling bath is removed, and the reaction mixture is stirred at room temperature for 3-3.5 hours.

  • The reaction is quenched by careful addition of 250 ml of ice water. The organic layer is separated, washed with 5% HCl and saturated NaHCO₃, dried over MgSO₄, and filtered.

  • The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to give 6-methoxy-2-tetralone (21–24 g, 60–68% yield).

Protocol 2: Synthesis of this compound via Birch Reduction Intermediate[4]
  • Birch Reduction (Conceptual Outline): 2,7-Dimethoxynaphthalene is dissolved in a mixture of liquid ammonia (B1221849), an alcohol (e.g., ethanol), and an ether solvent. Sodium metal is added portion-wise until a persistent blue color is observed, indicating the reaction is complete. The reaction is quenched, and the ammonia is allowed to evaporate. This step yields 2,7-dimethoxy-1,4-dihydronaphthalene.

  • Acid Hydrolysis: To a solution of 2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g) in acetone (5 ml) at 25-30°C, 5% aqueous hydrochloric acid is added.

  • The mixture is stirred for 15 minutes at the same temperature.

  • Water and dichloromethane are added to the reaction mixture for extraction. The aqueous layer is further extracted with dichloromethane.

  • The combined organic layers are dried, and the solvent is removed under reduced pressure to yield this compound (0.42 g).

Reactivity and Strategic Applications

The synthetic utility of 6-MOT and 7-MOT is largely defined by their behavior in enolate-forming reactions, which serve as a gateway to constructing more complex molecular architectures. The position of the electron-donating methoxy group subtly but critically influences the regioselectivity of enolate formation.

Enolate Formation: Kinetic vs. Thermodynamic Control

Deprotonation of the α-carbons (C1 and C3) of the tetralone ring generates either a kinetic or a thermodynamic enolate.

  • Kinetic Enolate: Formed by rapid deprotonation of the less sterically hindered and more acidic proton, typically at the C3 position. This is favored by strong, bulky bases (e.g., LDA) at low temperatures (-78°C).

  • Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond (at the C1-C2 position). Its formation is favored under equilibrating conditions (weaker base, higher temperatures).

The methoxy group's electronic influence is key:

  • In 6-Methoxy-2-tetralone , the methoxy group is meta to the C1 position and para to the C3-enolate position (if conjugation extends through the carbonyl). Its electron-donating effect can influence the relative stability of the enolates.

  • In this compound , the methoxy group is para to the C1 position. This has a more pronounced electron-donating effect on the C1-enolate through resonance, potentially making the thermodynamic enolate at C1 more favorable and influencing the acidity of the C1 protons.

This difference in electronic influence makes each isomer uniquely suited for different synthetic strategies.

G

Application in Drug Synthesis

6-Methoxy-2-tetralone in Steroid Synthesis

6-MOT is a well-established precursor for the A- and B-rings of synthetic steroids. A classic example is its use in the synthesis of Equilenin , one of the first steroids to be totally synthesized. The synthesis involves building the C and D rings onto the 6-MOT core. Equilenin and related compounds are estrogens that act by binding to estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors to regulate gene expression.

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This compound Analogues in Dopamine (B1211576) Agonist Synthesis

The structural motif found in 7-MOT (and its close analogue, 5-methoxy-2-tetralone) is a key component of several non-ergoline dopamine agonists. For instance, 5-methoxy-2-tetralone (B30793) is a direct precursor to Rotigotine , a drug used to treat Parkinson's disease and restless legs syndrome.[5] Rotigotine functions as an agonist for dopamine receptors (with high affinity for D3, D2, and D1 subtypes), mimicking the effect of dopamine to alleviate symptoms of deficiency.[6][7]

G

Conclusion

The choice between this compound and 6-Methoxy-2-tetralone is a strategic decision in synthetic planning, dictated by the target molecule's structure.

  • 6-Methoxy-2-tetralone is the intermediate of choice for building fused polycyclic systems where the methoxy group is required at the C6 position, characteristic of many steroids and terpenoids. Its synthesis is robust, though often requiring multiple steps from simple aromatic precursors.

  • This compound and its analogues are valuable for synthesizing molecules where the methoxy group's position is critical for interaction with biological targets, such as the aporphine-type dopamine agonists. Its synthesis often relies on the reduction of more complex naphthalene systems.

A thorough understanding of the distinct synthetic pathways and the subtle, electronically-driven differences in reactivity allows researchers to leverage these versatile isomers to their full potential in the synthesis of complex and biologically active compounds.

References

A Comparative Guide to the Synthetic Routes of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. 7-Methoxy-2-tetralone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of different synthetic routes to this important tetralone derivative, offering experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

Two primary and well-documented synthetic routes for the preparation of this compound are highlighted here: the hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene and the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propionyl chloride. A third, multi-step route involving a Birch reduction of 2,7-dimethoxynaphthalene (B1218487) is also discussed, though with less detailed quantitative data available in the literature.

Parameter Route 1: Hydrolysis Route 2: Friedel-Crafts Acylation Route 3: Birch Reduction
Starting Material 2,7-dimethoxy-1,4-dihydronaphthalene3-(3-methoxyphenyl)propanoic acid2,7-dimethoxynaphthalene
Key Reagents 5% Aqueous HCl, Acetone (B3395972)Thionyl chloride, Aluminum chlorideSodium metal, Anhydrous alcohol, Hydroxylamine (B1172632) salt, Raney nickel, Ammonia (B1221849)
Number of Steps 123+
Reported Yield ~94%[1]High (qualitative)Not explicitly reported for the tetralone intermediate
Reaction Conditions Room temperature (25-30°C)0°C to room temperatureHeated conditions for initial steps
Advantages High yield, single step, mild conditionsPotentially scalable, readily available starting materialUtilizes a different disconnection approach
Disadvantages Starting material may not be commercially readily availableTwo-step process, use of corrosive reagentsMulti-step, use of hazardous reagents (sodium metal), lack of specific yield data for the key intermediate

Experimental Protocols

Route 1: Hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene

This method provides a direct and high-yielding approach to this compound.

Procedure: To a solution of 2,7-dimethoxy-1,4-dihydronaphthalene (0.5 g) in acetone (5 ml), the mixture is stirred at 25-30°C for 10 minutes. Subsequently, 5% aqueous hydrochloric acid is added, and the stirring is continued for an additional 15 minutes at the same temperature. Water and dichloromethane (B109758) are then added to the reaction mixture. The organic and aqueous layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are distilled under reduced pressure to yield the final product.[1]

Yield: 0.42 g (approximately 94%).[1]

Route 2: Intramolecular Friedel-Crafts Acylation of 3-(3-methoxyphenyl)propionyl chloride

This two-step route begins with the conversion of 3-(3-methoxyphenyl)propanoic acid to its acid chloride, followed by an intramolecular Friedel-Crafts cyclization.

Step 1: Synthesis of 3-(3-methoxyphenyl)propionyl chloride 3-(3-methoxyphenyl)propanoic acid is reacted with thionyl chloride to produce 3-(3-methoxyphenyl)propionyl chloride. This reaction is typically carried out in an inert solvent, and the excess thionyl chloride is removed by distillation.

Step 2: Intramolecular Friedel-Crafts Acylation The crude 3-(3-methoxyphenyl)propionyl chloride is dissolved in a suitable solvent, such as dichloromethane, and cooled to 0°C. Aluminum chloride is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give this compound.

Note: While this is a standard and expected reaction pathway, specific yield and detailed reaction conditions for the synthesis of this compound via this exact route were not prominently available in the searched literature. The synthesis of the isomeric 6-methoxy-β-tetralone from (4-methoxyphenyl)acetyl chloride and ethylene (B1197577) proceeds with a reported yield of 60-68%.

Route 3: Birch Reduction of 2,7-dimethoxynaphthalene

This multi-step synthesis offers an alternative disconnection approach but is less straightforward and lacks specific quantitative data for the desired intermediate in the available literature.

Synthetic Sequence: The synthesis begins with the Birch reduction of 2,7-dimethoxynaphthalene using sodium metal in an anhydrous alcohol to form a diene. This is followed by a reaction with a hydroxylamine salt and subsequent catalytic hydrogenation in the presence of Raney nickel and ammonia to yield 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene. The tetralone would be an intermediate in this pathway, but specific details on its isolation and yield are not explicitly provided in the context of this longer synthetic route.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Synthetic_Route_1 start 2,7-dimethoxy-1,4- dihydronaphthalene reagents 5% aq. HCl Acetone start->reagents product This compound reagents->product

Caption: Route 1: One-step hydrolysis to this compound.

Synthetic_Route_2 start 3-(3-methoxyphenyl) propanoic acid reagent1 SOCl₂ start->reagent1 intermediate 3-(3-methoxyphenyl) propionyl chloride reagent1->intermediate reagent2 AlCl₃ intermediate->reagent2 product This compound reagent2->product

Caption: Route 2: Two-step Friedel-Crafts acylation pathway.

Synthetic_Route_3 start 2,7-dimethoxynaphthalene reagent1 Na, ROH start->reagent1 intermediate1 Diene intermediate reagent1->intermediate1 reagent2 1. NH₂OH·HCl 2. H₂, Raney Ni, NH₃ intermediate1->reagent2 product 2-Amino-7-methoxy- 1,2,3,4-tetrahydronaphthalene reagent2->product

Caption: Route 3: Multi-step Birch reduction pathway.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher or organization. For a high-yielding, direct, and mild synthesis, the hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene is a superior method, provided the starting material is accessible. The intramolecular Friedel-Crafts acylation represents a classic and potentially scalable approach, although optimization would be required to maximize yields for this specific isomer. The Birch reduction pathway, while chemically interesting, is a more complex, multi-step process that lacks the clear, quantifiable data for the target intermediate that would be necessary for its adoption in a process-oriented setting. Researchers are encouraged to consider factors such as starting material availability, cost, reaction conditions, and scalability when selecting the most appropriate synthetic strategy.

References

Validating the Structure of 7-Methoxy-2-tetralone: A Comparative 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 7-Methoxy-2-tetralone using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of experimental and predicted 13C NMR data against its structural isomers, 6-Methoxy-2-tetralone and 8-Methoxy-2-tetralone, offering a robust methodology for unambiguous identification.

The precise structural elucidation of synthetic intermediates is a cornerstone of chemical research and drug development. For compounds like this compound, a key building block in the synthesis of various biologically active molecules, unambiguous structural confirmation is paramount. 13C NMR spectroscopy serves as a powerful analytical tool for this purpose, providing a unique fingerprint of the carbon skeleton. This guide presents a detailed comparison of the 13C NMR data for this compound with its isomers, highlighting the key chemical shift differences that enable confident structural assignment.

Comparative Analysis of 13C NMR Data

The validation of the this compound structure is achieved by comparing its experimental 13C NMR spectrum with both predicted data and the experimental spectra of its isomers. The distinct electronic environments of the carbon atoms in each isomer, arising from the different positions of the methoxy (B1213986) group on the aromatic ring, result in unique and predictable chemical shifts.

Below is a summary of the experimental and predicted 13C NMR chemical shifts for this compound and its isomers. The predicted values were obtained using online NMR prediction tools.

CarbonThis compound (Experimental)This compound (Predicted)6-Methoxy-2-tetralone (Experimental)[1]6-Methoxy-2-tetralone (Predicted)8-Methoxy-2-tetralone (Predicted)
C1 Data not assigned129.928.6229.129.5
C2 Data not assigned209.538.1438.5209.8
C3 Data not assigned39.1210.91209.739.2
C4 Data not assigned28.5112.31112.8121.2
C4a Data not assigned126.8125.17125.5122.1
C5 Data not assigned112.9158.51159.0110.1
C6 Data not assigned113.8112.38112.9135.2
C7 Data not assigned159.0129.10129.5156.4
C8 Data not assigned130.8137.88138.2115.9
C8a Data not assigned147.244.2244.6145.8
-OCH3 55.755.455.3155.355.6
C=O 196.1----

Note: The experimental data for this compound from one source provides a list of chemical shifts without specific assignments: 196.1, 164.4, 148.1, 129.9, 124.8, 114.7, 110.9, 68.4, 55.7, 35.3, 32.6 ppm. The predicted values can aid in the probable assignment of these signals.

The key differentiating features in the 13C NMR spectra lie in the chemical shifts of the aromatic carbons (C4a, C5, C6, C7, C8, and C8a). The position of the electron-donating methoxy group significantly influences the shielding and deshielding of these carbons, leading to distinct patterns for each isomer. By comparing the experimentally obtained spectrum of a synthesized compound with the data presented in the table, a confident assignment to the this compound structure can be made.

Experimental Protocol: 13C NMR of Aromatic Ketones

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR data.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent: Dissolve 20-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for non-polar to moderately polar aromatic ketones.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Use a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtering if necessary.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient to cover the chemical shifts of all carbon atoms in aromatic ketones.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for obtaining accurate signal intensities, especially for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), during the experiment.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Visualization of the Validation Workflow

The logical workflow for the validation of the this compound structure can be visualized as follows:

G cluster_0 Data Acquisition cluster_1 Data Comparison & Validation Synthesis Synthesis of This compound NMR_Experiment 13C NMR Experiment Synthesis->NMR_Experiment Experimental_Data Experimental 13C NMR Data of Synthesized Compound NMR_Experiment->Experimental_Data Comparison Comparative Analysis Experimental_Data->Comparison Predicted_Data Predicted 13C NMR Data (this compound) Predicted_Data->Comparison Isomer_Data Experimental/Predicted Data of Isomers (6- & 8-Methoxy-2-tetralone) Isomer_Data->Comparison Validation Structure Validated as This compound Comparison->Validation

References

Spectroscopic Purity Assessment of 7-Methoxy-2-tetralone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the purity assessment of 7-Methoxy-2-tetralone, a key building block in the synthesis of various pharmaceutical compounds. We present experimental data and detailed protocols to differentiate this compound from potential impurities and alternative isomers.

Introduction to this compound and Its Purity

This compound (CAS No: 4133-34-0) is a tetralone derivative with a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] Its purity is critical as impurities can lead to undesired side reactions, lower yields, and potential safety concerns in subsequent synthetic steps. Common impurities may arise from starting materials, byproducts of the synthesis, or residual solvents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for identifying and quantifying these impurities.

Comparative Spectroscopic Analysis

A pure sample of this compound will exhibit characteristic spectroscopic data. However, deviations from these standard spectra can indicate the presence of impurities. This section compares the spectroscopic data of this compound with that of potential isomeric impurities: 7-Methoxy-1-tetralone and 6-Methoxy-2-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective technique for structural elucidation and purity determination. The ¹H and ¹³C NMR spectra are unique for each isomer and can reveal the presence of even minor impurities.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ ppm)

CompoundAromatic ProtonsMethoxy Protons (-OCH₃)Aliphatic Protons
This compound 7.05 (d), 6.75 (dd), 6.65 (d)3.79 (s)3.53 (s), 2.98 (t), 2.55 (t)
7-Methoxy-1-tetralone 7.75 (d), 6.85 (dd), 6.70 (d)3.85 (s)2.90 (t), 2.60 (t), 2.10 (m)
6-Methoxy-2-tetralone 7.15 (d), 6.70 (dd), 6.65 (d)3.78 (s)3.50 (s), 2.95 (t), 2.50 (t)

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ ppm)

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsMethoxy Carbon (-OCH₃)Aliphatic Carbons
This compound 209.0158.5, 138.0, 129.5, 125.0, 113.0, 112.555.345.0, 38.0, 28.5
7-Methoxy-1-tetralone 198.0164.0, 147.0, 130.0, 126.0, 113.5, 112.055.539.0, 30.0, 23.0
6-Methoxy-2-tetralone 209.5158.0, 137.5, 130.0, 126.5, 113.5, 112.055.245.5, 38.5, 29.0

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. The carbonyl (C=O) stretching frequency is a key diagnostic peak for tetralones.

Table 3: Comparative IR Data (Wavenumbers in cm⁻¹)

CompoundC=O StretchC-O-C Stretch (Aromatic Ether)Aromatic C=C Stretch
This compound ~1715~1250~1610, ~1500
7-Methoxy-1-tetralone ~1685~1245~1605, ~1495
6-Methoxy-2-tetralone ~1710~1255~1610, ~1500

The position of the carbonyl peak can help distinguish between the 1-tetralone (B52770) and 2-tetralone (B1666913) isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile impurities. All three isomers have the same molecular weight (176.21 g/mol ), but their fragmentation patterns may differ.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 176148, 133, 120, 105
7-Methoxy-1-tetralone 176148, 133, 118, 91
6-Methoxy-2-tetralone 176148, 133, 120, 105

Potential Impurities

Besides isomeric impurities, other substances can be present in a sample of this compound:

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30 or similar).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.[7]

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate.[8]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Scan Speed: 2-3 scans/second.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound for purity assessment.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Purity Assessment Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR (1H, 13C) Dissolve->NMR IR IR Dissolve->IR GCMS GC-MS Dissolve->GCMS Data Spectroscopic Data NMR->Data IR->Data GCMS->Data CompareNMR Compare with Reference NMR Data Decision Purity Acceptable? CompareNMR->Decision CompareIR Compare with Reference IR Data CompareIR->Decision IdentifyImpurities Identify Impurities by GC-MS IdentifyImpurities->Decision Data->CompareNMR Data->CompareIR Data->IdentifyImpurities Pure Pure Compound Decision->Pure Yes Impure Further Purification Needed Decision->Impure No

Caption: Workflow for Spectroscopic Purity Assessment.

Conclusion

A multi-technique spectroscopic approach is essential for the comprehensive purity assessment of this compound. By comparing the NMR, IR, and MS data of a sample with reference spectra and data for potential impurities, researchers can confidently determine the purity of their material. The detailed protocols provided in this guide offer a starting point for developing robust analytical methods for quality control in a research and development setting.

References

comparing the biological activity of tetralone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activity of Tetralone Derivatives

Tetralone derivatives, a class of bicyclic aromatic ketones, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of selected tetralone derivatives, supported by experimental data and detailed protocols.

Numerous studies have highlighted the potential of tetralone derivatives as potent anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Comparative of Tetralone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various tetralone derivatives against different human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Longifolene-derived tetralone (6g) MCF-7 (Breast)4.42 ± 2.93[1]
Longifolene-derived tetralone (6h) A549 (Lung)9.89 ± 1.77[1]
Longifolene-derived tetralone (6d) T-24, MCF-7, HepG2, A549, HT-29Broad-spectrum activity[1]
Thiazoline-tetralin (4b) MCF-7 (Breast)69.2[2]
Thiazoline-tetralin (4d) MCF-7 (Breast)71.8[2]
Thiazoline-tetralin (4h) A549 (Lung)Lower than Cisplatin[2]
α-aryl-α-tetralone (LQB-314) Huh7/Rep-Feo1b (Hepatitis C replicon)1.8[3][4]
α-aryl-α-tetralone (LQB-307) Huh7.5-FGR-JC1-Rluc2A (Hepatitis C replicon)1.5[3][4]
2,6-dihaloarylchalcone (3a) HeLa (Cervical)3.5 µg/mL[5][6]
2,6-dihaloarylchalcone (3a) MCF-7 (Breast)4.5 µg/mL[5][6]
Sulfonamide-tetralone (11) MCF-7 (Breast)Selective anti-breast potential[4]

Mechanism of Action: Induction of Apoptosis

Several tetralone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One study on a sulfonamide-tetralone derivative (compound 11) demonstrated its ability to trigger the intrinsic apoptotic pathway in breast cancer cells (MCF-7).[4] This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of executioner caspases like caspase-7.[4]

Tetralone Derivative Tetralone Derivative Bcl-2 Bcl-2 Tetralone Derivative->Bcl-2 Inhibits Bax Bax Tetralone Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-7 Caspase-7 Caspase-9->Caspase-7 Activates Apoptosis Apoptosis Caspase-7->Apoptosis cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization In vitro Assays In vitro Assays Characterization->In vitro Assays Lead Compounds Mechanism of Action Mechanism of Action In vitro Assays->Mechanism of Action Promising Hits In vivo Models In vivo Models Mechanism of Action->In vivo Models Validated Candidates

References

A Comparative Guide to Alternative Reagents for the Synthesis of 7-Methoxy-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, 7-Methoxy-2-tetralone is a crucial intermediate. The selection of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of various reagents and methodologies for the synthesis of this compound, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of this compound and its isomers typically involves several key strategies. The most common approaches include the Birch reduction of dimethoxynaphthalenes and intramolecular Friedel-Crafts reactions. More recent methods aim to improve yields, reduce the use of hazardous materials, and simplify procedures. This guide will compare the following approaches:

  • Birch Reduction of 2,7-Dimethoxynaphthalene (B1218487): A classical and frequently cited method.

  • Intramolecular Friedel-Crafts Acylation: A versatile method starting from substituted phenylacetic acids.

  • Rearrangement of 1-Tetralone Derivatives: An alternative pathway involving the conversion of the more accessible 6-methoxy-1-tetralone (B92454).

Comparative Performance of Synthetic Routes

The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and conditions. The following table summarizes the quantitative data for different synthetic approaches to methoxy-2-tetralones.

Synthetic RouteStarting Material(s)Key ReagentsTypical YieldKey AdvantagesKey Disadvantages
Birch Reduction 2,7-DimethoxynaphthaleneSodium metal, Anhydrous alcohol, Ammonia (B1221849)HighEstablished procedure, good selectivity.[1]Requires handling of sodium metal and liquid ammonia, cryogenic conditions.[2]
Intramolecular Friedel-Crafts Acylation 3-Methoxyphenylacetic acid, Ethylene (B1197577)Thionyl chloride, Lewis acids (e.g., AlCl₃, SnCl₄)Good to HighVersatile, applicable to various substituted tetralones.[3][4][5]Use of corrosive and moisture-sensitive reagents, potential for side reactions.[6]
Rearrangement of 6-Methoxy-1-tetralone 6-Methoxy-1-tetralone2,4-Pentanediol, p-TsOH, m-CPBA, BF₃·OEt₂~36% (overall)Utilizes a commercially available starting material.[7]Multi-step process with moderate overall yield.[7]
Acid-catalyzed Hydrolysis of Dihydronaphthalene 1,4-Dihydro-2,7-dimethoxynaphthaleneAcetone, 5% Aqueous Hydrochloric acid84%Simple, high-yielding final step.[8]Requires synthesis of the dihydronaphthalene precursor.

Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to this compound, providing a clear visual comparison of the starting materials and key transformations.

G cluster_0 Birch Reduction Route cluster_1 Friedel-Crafts Route cluster_2 Rearrangement Route A0 2,7-Dimethoxynaphthalene B0 This compound A0->B0 1. Na, Alcohol, NH3 2. H+ workup A1 3-Methoxyphenylacetic acid B1 3-Methoxyphenylacetyl chloride A1->B1 SOCl2 C1 Acylated Intermediate B1->C1 Ethylene, AlCl3 D1 This compound C1->D1 Intramolecular Friedel-Crafts A2 6-Methoxy-1-tetralone B2 6-Methoxy-3,4-dihydronaphthalene A2->B2 2,4-Pentanediol, p-TsOH C2 Epoxide Intermediate B2->C2 m-CPBA D2 6-Methoxy-2-tetralone C2->D2 BF3.OEt2

Caption: Overview of major synthetic routes to Methoxy-2-tetralones.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following are representative protocols for the key synthetic routes discussed.

Protocol 1: Birch Reduction of 2,7-Dimethoxynaphthalene

This protocol is adapted from a general procedure for the reduction of dimethoxynaphthalenes.[1][2]

Materials:

  • 2,7-Dimethoxynaphthalene

  • Anhydrous ethanol (B145695)

  • Liquid ammonia

  • Sodium metal

  • Hydrochloric acid (for workup)

  • Organic solvent (e.g., ether or dichloromethane)

Procedure:

  • In a flask equipped for low-temperature reactions, dissolve 2,7-dimethoxynaphthalene in a mixture of anhydrous ethanol and liquid ammonia at -78 °C.

  • Carefully add small pieces of sodium metal to the stirred solution. The reaction progress can be monitored by the persistence of the blue color of the solvated electrons.

  • After the reaction is complete (typically 1-2 hours), quench the reaction by the careful addition of a proton source (e.g., ammonium (B1175870) chloride or excess ethanol).

  • Allow the ammonia to evaporate.

  • Add water and extract the product with an organic solvent.

  • Acidify the aqueous layer with hydrochloric acid to hydrolyze the enol ether intermediate to the desired this compound.

  • Extract the product, dry the organic layer, and purify by distillation or chromatography.

Protocol 2: Intramolecular Friedel-Crafts Acylation

This protocol describes a two-step process involving the formation of an acid chloride followed by acylation and cyclization.[3][9]

Step 1: Synthesis of 3-Methoxyphenylacetyl chloride

  • To a flask containing 3-methoxyphenylacetic acid, add thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture (e.g., at 80-90 °C) for several hours until the reaction is complete, as monitored by TLC or IR spectroscopy.[3]

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-methoxyphenylacetyl chloride.

Step 2: Friedel-Crafts Acylation and Cyclization

  • In a separate flask under an inert atmosphere, prepare a suspension of a Lewis acid (e.g., aluminum chloride, AlCl₃) in a suitable solvent (e.g., dichloromethane).

  • Cool the suspension and bubble ethylene gas through the mixture.

  • Slowly add the 3-methoxyphenylacetyl chloride to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the intramolecular cyclization is complete.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Protocol 3: Rearrangement of 6-Methoxy-1-tetralone

This three-step protocol converts the readily available 6-methoxy-1-tetralone into its 2-tetralone (B1666913) isomer.[7]

Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalene

  • In a flask equipped with a Dean-Stark apparatus, dissolve 6-methoxy-1-tetralone, 2,4-pentanediol, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.

  • Heat the mixture to reflux for 24 hours, collecting the water that is formed.

  • Cool the reaction, wash with sodium bicarbonate solution and brine, then dry and evaporate the solvent. Purify by chromatography to yield the dihydronaphthalene product.[7]

Step 2: Epoxidation

  • Dissolve the 6-methoxy-3,4-dihydronaphthalene in dichloromethane (B109758) and cool in an ice bath.

  • Add m-chloroperbenzoic acid (m-CPBA) portion-wise and stir until the starting material is consumed (monitored by TLC).

  • The resulting epoxide is often used directly in the next step without extensive purification.

Step 3: Rearrangement to 6-Methoxy-2-tetralone

  • To the crude epoxide solution, add boron trifluoride etherate (BF₃·OEt₂) at room temperature and stir for a short period (e.g., 10 minutes).[7]

  • Wash the reaction mixture with water, dry the organic layer, and evaporate the solvent.

  • Purify the resulting oil by column chromatography to obtain 6-methoxy-2-tetralone.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and challenges. The Birch reduction offers a direct and high-yielding route but requires specialized equipment and handling of hazardous reagents. Intramolecular Friedel-Crafts reactions provide a more versatile approach, though they often involve corrosive Lewis acids. For laboratories where 6-methoxy-1-tetralone is a more accessible starting material, the rearrangement pathway presents a viable, albeit lower-yielding, alternative. The choice of the most suitable method will ultimately depend on the specific requirements of the research or production context, including scale, available equipment, and safety considerations. The exploration of greener catalysts for Friedel-Crafts reactions remains an active area of research and may offer more sustainable alternatives in the future.[6][10]

References

A Comparative Guide to the Synthesis of 7-Methoxy-2-tetralone: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 7-Methoxy-2-tetralone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic methods for this compound, offering insights into their respective costs, benefits, and practical considerations.

Comparison of Synthetic Methods

Three primary synthetic routes to this compound are evaluated here:

  • Method 1: Birch Reduction of 2,7-Dimethoxynaphthalene (B1218487). This classical approach involves the reduction of the aromatic system of 2,7-dimethoxynaphthalene followed by hydrolysis to yield the target tetralone.

  • Method 2: Multi-step Synthesis from 7-Methoxy-1-tetralone (B20472). This strategy transforms the isomeric 7-methoxy-1-tetralone into the desired 2-tetralone (B1666913) through a sequence of reactions including olefination, epoxidation, and rearrangement.

  • Method 3: Friedel-Crafts Acylation and Cyclization. This method builds the tetralone core from simpler aromatic precursors, such as 3-methoxyphenylacetic acid, through an initial acylation followed by an intramolecular cyclization.

The following table summarizes the key quantitative data for each method, providing a basis for a cost-benefit analysis.

MetricMethod 1: Birch ReductionMethod 2: From 7-Methoxy-1-tetraloneMethod 3: Friedel-Crafts Route
Starting Material 2,7-Dimethoxynaphthalene7-Methoxy-1-tetralone3-Methoxyphenylacetic acid & Ethylene (B1197577)
Key Reagents Sodium/Lithium, Liquid Ammonia (B1221849), Alcohol2,4-Pentanediol (B147393), p-TsOH, m-CPBA, H₂SO₄Thionyl Chloride, Aluminum Chloride
Overall Yield Moderate to High (literature suggests variable yields)~35-40% (based on analogous 6-methoxy isomer synthesis)Moderate (often requires optimization)
Cost of Starting Material ModerateHighLow
Cost of Key Reagents Low to ModerateModerate to HighLow
Number of Steps 2 (Reduction and Hydrolysis)3 (Olefination, Epoxidation, Rearrangement)2 (Acylation and Cyclization)
Reaction Conditions Cryogenic temperatures (-78 °C), anhydrous conditionsReflux, controlled temperature for epoxidationAnhydrous conditions, handling of corrosive reagents
Purification Column chromatography may be requiredColumn chromatography for intermediates and final productWorkup with acid, extraction, and crystallization/distillation
Safety & Handling Use of alkali metals and liquid ammonia requires specialized equipment and safety precautions.m-CPBA is a potentially explosive oxidizing agent.Thionyl chloride and aluminum chloride are corrosive and moisture-sensitive.

Experimental Protocols

Method 1: Birch Reduction of 2,7-Dimethoxynaphthalene (Generalized Protocol)
  • Reduction: 2,7-Dimethoxynaphthalene is dissolved in a mixture of an alcohol (such as ethanol (B145695) or tert-butanol) and an etheral solvent (like THF) and cooled to -78 °C in a dry ice/acetone bath. Liquid ammonia is then condensed into the flask. Small pieces of sodium or lithium metal are added portion-wise with constant stirring until a persistent blue color is observed, indicating the presence of solvated electrons. The reaction is stirred at this temperature for several hours.

  • Quenching and Hydrolysis: The reaction is carefully quenched by the addition of a proton source, such as ammonium (B1175870) chloride, followed by evaporation of the ammonia. The residue is then treated with aqueous acid (e.g., hydrochloric acid) to hydrolyze the intermediate enol ether to the desired ketone.

  • Workup and Purification: The product is extracted with an organic solvent, washed, dried, and purified by column chromatography or distillation.

Method 2: Multi-step Synthesis from 7-Methoxy-1-tetralone (Analogous to 6-Methoxy Isomer Synthesis)

This protocol is adapted from the synthesis of 6-methoxy-2-tetralone (B1345760) from 6-methoxy-1-tetralone (B92454) and would require optimization for the 7-methoxy isomer.

  • Olefination: 7-Methoxy-1-tetralone is refluxed with 2,4-pentanediol and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) with a Dean-Stark apparatus to remove water. This reaction forms the corresponding dihydronaphthalene intermediate.

  • Epoxidation: The resulting olefin is dissolved in a chlorinated solvent like dichloromethane (B109758) and reacted with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), at a controlled low temperature (e.g., 0 °C) to form the epoxide.

  • Rearrangement: The crude epoxide is then treated with an acid, such as dilute sulfuric acid in ethanol, and heated to induce rearrangement to this compound. The final product is purified by column chromatography.

Method 3: Friedel-Crafts Acylation and Cyclization (Generalized Protocol)

This protocol is based on the general principles of Friedel-Crafts reactions for the synthesis of tetralones.

  • Acyl Chloride Formation: 3-Methoxyphenylacetic acid is reacted with thionyl chloride, often with a catalytic amount of DMF, to form the corresponding acyl chloride. The excess thionyl chloride is removed by distillation.

  • Friedel-Crafts Acylation with Ethylene: The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A Lewis acid catalyst, typically aluminum chloride, is added. Ethylene gas is then bubbled through the reaction mixture. This step forms the 4-(3-methoxyphenyl)butanoyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation to form the tetralone ring.

  • Workup and Purification: The reaction is quenched by carefully pouring it onto ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by distillation or crystallization.

Synthesis Workflow and Logic

The following diagram illustrates the logical flow and key transformations in the three compared synthetic pathways.

G cluster_1 Method 1: Birch Reduction cluster_2 Method 2: From 7-Methoxy-1-tetralone cluster_3 Method 3: Friedel-Crafts Route A1 2,7-Dimethoxynaphthalene A2 Birch Reduction (Na/Li, liq. NH3, ROH) A1->A2 A3 Hydrolysis (H3O+) A2->A3 A4 This compound A3->A4 B1 7-Methoxy-1-tetralone B2 Olefination (2,4-pentanediol, p-TsOH) B1->B2 B3 Epoxidation (m-CPBA) B2->B3 B4 Rearrangement (H2SO4) B3->B4 B5 This compound B4->B5 C1 3-Methoxyphenylacetic acid C2 Acyl Chloride Formation (SOCl2) C1->C2 C3 Friedel-Crafts Acylation (Ethylene, AlCl3) C2->C3 C4 Intramolecular Cyclization C3->C4 C5 This compound C4->C5

Figure 1. Synthetic pathways to this compound.

Cost-Benefit Analysis and Recommendations

  • Method 1 (Birch Reduction): This route is potentially the most direct and could be high-yielding. The starting material, 2,7-dimethoxynaphthalene, is moderately priced, and the primary reagents (alkali metals, ammonia) are inexpensive. However, the requirement for cryogenic conditions and the handling of hazardous materials like liquid ammonia and alkali metals necessitate specialized equipment and stringent safety protocols, which may not be feasible in all laboratory settings. The scalability of this reaction can also be a challenge.

  • Method 2 (From 7-Methoxy-1-tetralone): The primary drawback of this method is the high cost of the starting material, 7-methoxy-1-tetralone. While the subsequent steps involve common laboratory reagents, the multi-step nature of the synthesis and the reported moderate yields for the analogous 6-methoxy isomer make this route less economically viable for large-scale production. However, for small-scale synthesis where the starting material is readily available, this method offers a viable option with relatively straightforward reaction conditions. The use of m-CPBA requires careful handling due to its potential for explosion.

  • Method 3 (Friedel-Crafts Route): This approach is highly attractive from a cost perspective due to the low price of the starting material, 3-methoxyphenylacetic acid, and other reagents. The reaction can be performed in standard laboratory glassware. However, the Friedel-Crafts acylation with ethylene can be challenging to control and optimize, potentially leading to variable yields and side products. The handling of corrosive and moisture-sensitive reagents like thionyl chloride and aluminum chloride requires care. For large-scale industrial synthesis, this route, once optimized, would likely be the most cost-effective.

For laboratory-scale synthesis where cost is a major driver and the necessary equipment is available, Method 3 (Friedel-Crafts Route) presents the most promising option due to the inexpensiveness of its starting materials. However, significant process optimization may be required to achieve consistent and high yields. For researchers with access to specialized equipment for handling hazardous reagents and cryogenic conditions, Method 1 (Birch Reduction) could be a highly efficient route. Method 2 (From 7-Methoxy-1-tetralone) is a reasonable alternative for small-scale applications if the starting material is readily accessible, despite its higher cost. The ultimate choice of method will depend on the specific requirements of the researcher, including scale, budget, available equipment, and expertise.

A Comparative Guide to the Synthesis of 7-Methoxy-2-tetralone: Traditional vs. Photocatalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-Methoxy-2-tetralone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of traditional and emerging photocatalytic methods for its synthesis, supported by experimental data and detailed protocols.

This comparison focuses on the yield, reaction conditions, and procedural complexity of a conventional acid-catalyzed cyclization method and a prospective visible-light-mediated photocatalytic approach.

Quantitative Data Summary

The following table summarizes the key quantitative data for the traditional and a representative photocatalytic synthesis method for this compound and its close structural analogs.

ParameterTraditional SynthesisPhotocatalytic Synthesis (Analog)
Starting Material 2,7-dimethoxy-1,4-dihydronaphthalene4-Methoxystyrene (B147599) & Styrene
Product This compound7-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalene
Yield ~91%[1]78%[2][3][4][5]
Reaction Time 25 minutes[1]Not specified
Temperature 25-30°C[1]Not specified
Key Reagents 5% Aqueous Hydrochloric Acid, Acetone (B3395972)Acridinium (B8443388) salt (photocatalyst), Diphenyl disulfide (c-catalyst)
Energy Source Thermal (ambient)Visible Light (Blue LEDs)

Experimental Protocols

Traditional Synthesis: Acid-Catalyzed Cyclization

This method relies on the acid-catalyzed hydrolysis of an enol ether to furnish the desired tetralone.

Procedure: To 0.5 grams of 2,7-dimethoxy-1,4-dihydronaphthalene, 5 ml of acetone is added at a temperature of 25-30°C, and the mixture is stirred for 10 minutes. Subsequently, 5% aqueous hydrochloric acid is added, and stirring is continued for an additional 15 minutes at the same temperature. Water and dichloromethane (B109758) are then introduced to the reaction mixture. The organic and aqueous layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are distilled under reduced pressure to yield this compound.[1]

Photocatalytic Synthesis: Visible-Light-Mediated [4+2] Cycloaddition (Analog)

While a direct photocatalytic synthesis of this compound is not yet prominently documented, a closely related visible-light-mediated [4+2] cycloaddition of styrenes provides a strong basis for a potential photocatalytic route. This reaction yields a tetralin scaffold, which would require a subsequent oxidation step to form the tetralone.

Conceptual Procedure: In a typical setup, a solution of 4-methoxystyrene and a suitable dienophile (e.g., styrene) in an appropriate solvent would be subjected to visible light irradiation (e.g., from blue LEDs) in the presence of a photocatalyst, such as an acridinium salt, and a co-catalyst like diphenyl disulfide. The reaction progress would be monitored by standard techniques like thin-layer chromatography or gas chromatography. Upon completion, the product, a methoxy-substituted tetralin, would be isolated and purified using column chromatography. To obtain the final this compound, a subsequent oxidation of the tetralin would be necessary.

Visualization of Methodologies

The following diagrams illustrate the conceptual workflows for both the traditional and photocatalytic synthesis routes.

Traditional_Synthesis start Start: 2,7-dimethoxy- 1,4-dihydronaphthalene reagents Add Acetone and 5% Aqueous HCl start->reagents reaction Stir at 25-30°C for 25 min reagents->reaction workup Workup: - Add Water & Dichloromethane - Separate Layers - Extract Aqueous Layer reaction->workup isolation Isolation: Distill off solvent workup->isolation product Product: This compound isolation->product

Traditional Synthesis Workflow

Photocatalytic_Synthesis start Start: Styrene Precursors reagents Add Photocatalyst, Co-catalyst, and Solvent start->reagents reaction Irradiate with Visible Light reagents->reaction workup Workup: - Quench Reaction - Extraction reaction->workup purification Purification: Column Chromatography workup->purification intermediate Intermediate: Substituted Tetralin purification->intermediate oxidation Oxidation Step intermediate->oxidation product Product: This compound oxidation->product

Conceptual Photocatalytic Synthesis Workflow

Comparison of Methodologies

The following diagram provides a side-by-side comparison of the key aspects of the traditional and photocatalytic synthesis methods.

Comparison Traditional Traditional Synthesis Yield: ~91% Reagents: HCl, Acetone Conditions: Ambient Temp. Steps: One-pot reaction Waste: Acidic aqueous waste Comparison vs. Photocatalytic Photocatalytic Synthesis (Conceptual) Yield: Potentially high (analog ~78%) Reagents: Photocatalyst, Co-catalyst Conditions: Visible Light, Ambient Temp. Steps: Multi-step (Cyclization + Oxidation) Waste: Organic solvent, Catalyst residue

Comparison of Synthesis Methods

References

Structural Confirmation of 7-Methoxy-2-tetralone: A Comparative Guide Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry with other common analytical techniques for the structural confirmation of 7-Methoxy-2-tetralone. Experimental data and protocols are presented to offer a comprehensive resource for the unambiguous identification of this compound.

Introduction

This compound (C₁₁H₁₂O₂) is a key intermediate in the synthesis of various biologically active compounds.[1] Accurate structural confirmation is paramount for ensuring the purity and identity of this precursor in drug discovery and development pipelines. While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern, a multi-technique approach including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides the most robust structural elucidation.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides a distinct fragmentation pattern that is characteristic of its structure.

Table 1: Key Mass Spectral Data for this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₂[2]
Molecular Weight176.21 g/mol [3]
Major Fragment Ions (m/z)176 (M⁺), 134, 91PubChem

The molecular ion peak (M⁺) at m/z 176 confirms the molecular weight of the compound. The major fragment ion at m/z 134 is of particular diagnostic importance.

Proposed Fragmentation Pathway

The formation of the key fragment ion at m/z 134 can be rationalized through a retro-Diels-Alder (rDA) reaction, a common fragmentation pathway for cyclic systems.[4][5] The initial ionization of this compound leads to the formation of the molecular ion. Subsequent cleavage of the cyclohexenone ring via an rDA mechanism results in the expulsion of ethylene (B1197577) (C₂H₄, 28 Da) and the formation of a stable, resonance-stabilized cation at m/z 148. This is followed by the loss of a methyl radical (CH₃, 15 Da) to yield the fragment at m/z 133, or the loss of carbon monoxide (CO, 28 Da) to form an ion at m/z 120. A plausible pathway to the prominent ion at m/z 134 involves the loss of ketene (B1206846) (CH₂CO, 42 Da) from the molecular ion.

fragmentation mol This compound (m/z 176) frag1 [M-CH2CO]+ (m/z 134) mol->frag1 - CH2CO (Ketene) frag2 Further Fragments (e.g., m/z 91) frag1->frag2

Caption: Proposed fragmentation of this compound.

Comparison with Alternative Structural Elucidation Techniques

While mass spectrometry provides valuable information, NMR and IR spectroscopy offer complementary data for a comprehensive structural confirmation.

Table 2: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedKey Observables (Expected)
Mass Spectrometry (EI-MS) Molecular weight and fragmentation pattern.Molecular ion at m/z 176; Key fragments at m/z 134, 91.
¹H NMR Spectroscopy Number and environment of protons.Aromatic protons (δ 6.5-8.0 ppm), methoxy (B1213986) protons (singlet, δ ~3.8 ppm), aliphatic protons (δ 2.0-3.5 ppm).[6][7]
¹³C NMR Spectroscopy Number and type of carbon atoms.Carbonyl carbon (δ > 190 ppm), aromatic carbons (δ 110-160 ppm), methoxy carbon (δ ~55 ppm), aliphatic carbons (δ 20-50 ppm).[8]
Infrared (IR) Spectroscopy Presence of functional groups.C=O stretch (ketone) ~1715 cm⁻¹, C-O stretch (methoxy) ~1250 cm⁻¹, aromatic C=C stretches ~1600, 1500 cm⁻¹.[9]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the analysis of aromatic ketones can be adapted for this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic compounds.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of this compound, integrating the discussed analytical techniques.

workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy ms Acquire Mass Spectrum mw Determine Molecular Weight (m/z 176) ms->mw frag Analyze Fragmentation Pattern (m/z 134, 91) mw->frag confirm Structural Confirmation frag->confirm nmr Acquire 1H and 13C NMR Spectra h_nmr Assign Proton Signals nmr->h_nmr c_nmr Assign Carbon Signals nmr->c_nmr h_nmr->confirm c_nmr->confirm ir Acquire IR Spectrum fg Identify Functional Groups (C=O, C-O) ir->fg fg->confirm

Caption: Integrated workflow for structural confirmation.

References

A Comparative Analysis of the Reactivity of Methoxy-Tetralone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative reactivity of 5-methoxy-1-tetralone, 6-methoxy-1-tetralone (B92454), 7-methoxy-1-tetralone (B20472), and 8-methoxy-1-tetralone. This report summarizes key experimental data, provides detailed reaction protocols, and visualizes reaction pathways to facilitate a deeper understanding of these important synthetic intermediates.

The positional isomerism of the methoxy (B1213986) group on the tetralone scaffold significantly influences the electron density distribution and steric environment of the molecule. This, in turn, dictates the reactivity and regioselectivity of various chemical transformations. Understanding these differences is crucial for the strategic design of synthetic routes toward complex molecular architectures in pharmaceutical and materials science. This guide provides a comparative overview of the reactivity of four key methoxy-tetralone isomers in several common organic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of the four methoxy-tetralone isomers is presented in the table below. These properties can influence reaction conditions and product isolation.

Property5-Methoxy-1-tetralone6-Methoxy-1-tetralone7-Methoxy-1-tetralone8-Methoxy-1-tetralone
Molecular Formula C₁₁H₁₂O₂C₁₁H₁₂O₂C₁₁H₁₂O₂C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol 176.21 g/mol 176.21 g/mol 176.21 g/mol
Melting Point (°C) 87-9177-7959-63128-130
Boiling Point (°C/mmHg) 160-162 / 7171 / 11340 / 760324.8 / 760
Appearance SolidFine Crystalline PowderSolid-

Comparative Reactivity

The reactivity of the methoxy-tetralone isomers is primarily governed by the interplay between the electron-donating methoxy group and the electron-withdrawing carbonyl group. The position of the methoxy group dictates the regioselectivity of electrophilic aromatic substitution and influences the reactivity of the carbonyl group and adjacent α-protons.

Electrophilic Aromatic Substitution: Nitration

Nitration is a classic example of an electrophilic aromatic substitution reaction. The position of the methoxy group, a strong activating and ortho-, para-directing group, significantly influences the position of nitration on the aromatic ring.

IsomerReagents and ConditionsProductsYield (%)
5-Methoxy-1-tetraloneCu(NO₃)₂ / Ac₂O, Et₂O, RT6-Nitro-5-methoxy-1-tetralone and 8-Nitro-5-methoxy-1-tetralone1:1 ratio
6-Methoxy-1-tetraloneH₂SO₄/HNO₃, Acetone (B3395972), 0°C, 6h5-Nitro-6-methoxy-1-tetralone and 7-Nitro-6-methoxy-1-tetralone35 and 30
6-Methoxy-1-tetraloneHNO₃/AcOH, Ac₂O, 0°C to RT, 20h5-Nitro-6-methoxy-1-tetralone33

Nitration_Pathways cluster_5_methoxy 5-Methoxy-1-tetralone Nitration cluster_6_methoxy 6-Methoxy-1-tetralone Nitration 5-Methoxy-1-tetralone 5-Methoxy-1-tetralone 6-Nitro-5-methoxy-1-tetralone 6-Nitro-5-methoxy-1-tetralone 5-Methoxy-1-tetralone->6-Nitro-5-methoxy-1-tetralone Cu(NO₃)₂/Ac₂O 8-Nitro-5-methoxy-1-tetralone 8-Nitro-5-methoxy-1-tetralone 5-Methoxy-1-tetralone->8-Nitro-5-methoxy-1-tetralone Cu(NO₃)₂/Ac₂O 6-Methoxy-1-tetralone 6-Methoxy-1-tetralone 5-Nitro-6-methoxy-1-tetralone 5-Nitro-6-methoxy-1-tetralone 6-Methoxy-1-tetralone->5-Nitro-6-methoxy-1-tetralone H₂SO₄/HNO₃ or HNO₃/AcOH 7-Nitro-6-methoxy-1-tetralone 7-Nitro-6-methoxy-1-tetralone 6-Methoxy-1-tetralone->7-Nitro-6-methoxy-1-tetralone H₂SO₄/HNO₃

Reaction with Thallium Trinitrate (TTN) on Clay

The reaction of tetralone derivatives with thallium trinitrate on K-10 clay can lead to either ring contraction or α-oxidation, depending on the substitution pattern on the aromatic ring. A comparative study provides insight into the influence of the methoxy group's position.

IsomerProduct(s)Yield (%)
5-Methoxy-1-tetraloneStarting material recovered33 (recovered)
6-Methoxy-1-tetraloneRing contraction41
7-Methoxy-1-tetraloneα-oxidation-

This data suggests that the electron-donating ability of the methoxy group and its position relative to the carbonyl group play a crucial role in determining the reaction pathway. The low reactivity of the 5-methoxy isomer could be attributed to steric hindrance or electronic effects that disfavor the key intermediates.

TTN_Reaction cluster_products Reaction Outcomes Methoxy-tetralone Isomers Methoxy-tetralone Isomers TTN/K-10 Clay TTN/K-10 Clay Methoxy-tetralone Isomers->TTN/K-10 Clay Ring Contraction Ring Contraction TTN/K-10 Clay->Ring Contraction 6-Methoxy α-Oxidation α-Oxidation TTN/K-10 Clay->α-Oxidation 7-Methoxy No Reaction No Reaction TTN/K-10 Clay->No Reaction 5-Methoxy

Experimental Protocols

Detailed methodologies for key reactions are provided to enable reproducibility and further investigation.

General Procedure for Nitration of 6-Methoxy-1-tetralone[1]

To a stirred solution of 6-methoxy-1-tetralone in acetone at 0°C, a mixture of concentrated sulfuric acid and nitric acid is added dropwise. The reaction is stirred for 6 hours at 0°C. After completion, the reaction mixture is poured over ice and the precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography to separate the 5-nitro and 7-nitro isomers.

General Procedure for Reaction with TTN on K-10 Clay

To a suspension of K-10 montmorillonite (B579905) clay in a suitable solvent (e.g., dichloromethane), thallium trinitrate is added, and the mixture is stirred. The substituted tetralone is then added, and the reaction is monitored by thin-layer chromatography. Upon completion, the clay is filtered off, and the filtrate is washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which is then purified by column chromatography.

Synthesis of 7-Methoxy-1-tetralone via Nucleophilic Aromatic Substitution

To a solution of 7-fluoro-1-tetralone (B1310449) in anhydrous DMF under an inert atmosphere, sodium methoxide (B1231860) is added portion-wise. The reaction mixture is heated to 80°C and monitored by TLC. After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

SNAr_Workflow Start Start Dissolve 7-Fluoro-1-tetralone in DMF Dissolve 7-Fluoro-1-tetralone in DMF Start->Dissolve 7-Fluoro-1-tetralone in DMF Add Sodium Methoxide Add Sodium Methoxide Dissolve 7-Fluoro-1-tetralone in DMF->Add Sodium Methoxide Heat to 80°C Heat to 80°C Add Sodium Methoxide->Heat to 80°C Monitor by TLC Monitor by TLC Heat to 80°C->Monitor by TLC Monitor by TLC->Heat to 80°C Incomplete Quench with NH₄Cl (aq) Quench with NH₄Cl (aq) Monitor by TLC->Quench with NH₄Cl (aq) Complete Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with NH₄Cl (aq)->Extract with Ethyl Acetate Dry and Concentrate Dry and Concentrate Extract with Ethyl Acetate->Dry and Concentrate Purify by Column Chromatography Purify by Column Chromatography Dry and Concentrate->Purify by Column Chromatography 7-Methoxy-1-tetralone 7-Methoxy-1-tetralone Purify by Column Chromatography->7-Methoxy-1-tetralone

Conclusion

The position of the methoxy group on the tetralone ring system provides a powerful tool to modulate the reactivity and regioselectivity of various chemical transformations. This guide has presented a comparative overview of the reactivity of 5-, 6-, and 7-methoxy-1-tetralone in nitration and reaction with TTN on clay, highlighting the significant influence of the methoxy group's position. While direct comparative data for a broader range of reactions across all four isomers remains limited, the provided information and experimental protocols offer a valuable resource for researchers in the rational design and synthesis of novel tetralone-based compounds for applications in drug discovery and materials science. Further systematic studies are warranted to create a more complete and quantitative comparison of the reactivity of these versatile building blocks.

A Comparative Guide to Analytical Methods for 7-Methoxy-2-tetralone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 7-Methoxy-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of common analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated method data for this compound is not extensively published, this guide leverages established methodologies for structurally similar compounds, such as other tetralone derivatives, to provide a robust framework for method selection and validation.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of small aromatic ketones like this compound. These values are derived from published data on analogous compounds and serve as a benchmark for what can be expected during method validation.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation based on volatility and column interaction, followed by mass-based detection.
Specificity Moderate to HighVery High
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.0004 - 0.001 µg/g
Limit of Quantification (LOQ) 0.18 - 0.3 µg/mL0.001 - 0.003 µg/g
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for sample analysis using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection into HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Concentration Calculation G->H

HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Volatile Solvent A->B C Derivatization (Optional) B->C D Injection into GC Inlet C->D E Separation in GC Column D->E F MS Detection E->F G Mass Spectra Analysis F->G H Quantification using SIM/Scan Data G->H

GC-MS Experimental Workflow

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The following protocol is adapted from a method for the closely related compound, 7-hydroxy-2-tetralone.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.[1]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is particularly useful for identifying and quantifying trace levels of this compound, especially in complex matrices where specificity is crucial.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution to the desired concentration range.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. The final extract is then concentrated or diluted as needed before injection.

Method Validation Considerations

For both HPLC and GC-MS methods, validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Logical Relationship for Method Selection

Method_Selection A Define Analytical Need B High Concentration / Purity Assay? A->B C Trace Level Analysis / Complex Matrix? A->C D HPLC-UV B->D Yes E GC-MS C->E Yes F Method Validation (ICH Guidelines) D->F E->F

Method Selection Logic

References

A Comparative Guide to Assessing the Stereochemistry of 7-Methoxy-2-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of 7-Methoxy-2-tetralone derivatives is a critical determinant of their pharmacological activity and toxicological profile. As such, the accurate assessment of their stereochemistry is paramount in drug discovery and development. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate technique for their needs.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the key performance indicators for the chiral analysis of tetralone derivatives, providing a comparative overview of what can be expected from each technique.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for Tetrahydronaphthalenic Derivatives

CompoundMobile PhaseRetention Time (t, min)Enantioselectivity Factor (α)Resolution (Rs)
Derivative 1 Acetonitrile/Methanol (B129727) (90:10)6.451.080.91
Acetonitrile/Methanol (80:20)7.701.091.27
Acetonitrile/Methanol (70:30)8.311.091.38
Derivative 2 Acetonitrile/Methanol (90:10)5.301.08<0.5
Acetonitrile/Methanol (80:20)5.891.100.95
Acetonitrile/Methanol (70:30)6.471.101.22
Derivative 3 Acetonitrile/Methanol (90:10)6.061.06<0.5

Data adapted from a study on tetrahydronaphthalenic derivatives with structural similarities to this compound derivatives, using a β-cyclodextrin-bonded chiral stationary phase.

Table 2: Comparison of HPLC, NMR, and CD Spectroscopy for Stereochemical Analysis

FeatureChiral HPLCNMR SpectroscopyCircular Dichroism (CD)
Primary Application Enantiomeric separation and quantification of enantiomeric excess (ee%)Structural confirmation, determination of relative stereochemistry, and ee% with chiral auxiliariesDetermination of absolute configuration and secondary structure
Information Provided Retention time, peak area, ee%Chemical shifts (δ), coupling constants (J), Nuclear Overhauser Effect (NOE)Wavelength of maximum absorption (λmax), molar ellipticity ([θ])
Strengths High sensitivity, excellent for quantitative analysis of enantiomers, well-established methodsProvides detailed structural information, can be used for a wide range of compoundsHighly sensitive to stereochemistry, can often determine absolute configuration directly
Limitations Indirect structural information, requires a suitable chiral stationary phase, method development can be time-consumingLower sensitivity for trace impurities, requires chiral derivatizing or solvating agents for ee% determination of enantiomers, spectra can be complexRequires a chromophore near the stereocenter, interpretation can be complex and may require theoretical calculations

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a this compound derivative.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak®, or cyclodextrin-based like Cyclobond®)

Mobile Phase:

  • A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio is critical and needs to be optimized for each derivative.

Procedure:

  • Sample Preparation: Dissolve a small amount of the racemic this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The two enantiomers will elute as separate peaks. The enantiomeric excess (ee%) can be calculated from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a this compound derivative.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral Solvating Agent (CSA), such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound derivative in the deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Spectrum of Diastereomeric Complex: Acquire another ¹H NMR spectrum. The interaction of the enantiomers with the CSA will form transient diastereomeric complexes, which will result in the splitting of one or more signals in the spectrum, with each peak of the new multiplet corresponding to one of the enantiomers.

  • Data Analysis: The enantiomeric excess can be determined by integrating the signals corresponding to each enantiomer.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the absolute configuration of a chiral this compound derivative.

Instrumentation:

  • Circular Dichroism Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. The solvent must be transparent in the wavelength range of interest.

  • Spectrum Acquisition: Record the CD spectrum of the sample over a suitable wavelength range. This will show the differential absorption of left and right circularly polarized light.

  • Data Analysis: The resulting spectrum, with positive and/or negative Cotton effects, is characteristic of the absolute configuration of the molecule.

  • Comparison with Theoretical Data: To definitively assign the absolute configuration, the experimental CD spectrum is often compared to a theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer) using quantum chemical methods. A match between the experimental and calculated spectra confirms the absolute configuration.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis of Chiral Derivative cluster_hplc Chiral HPLC Analysis cluster_nmr NMR Analysis cluster_cd Circular Dichroism Analysis start Racemic this compound Derivative hplc_prep Sample Preparation in Mobile Phase start->hplc_prep Method 1 nmr_prep Dissolution in Deuterated Solvent start->nmr_prep Method 2 cd_prep Solution of Pure Enantiomer start->cd_prep Method 3 hplc_inj Injection onto Chiral Column hplc_prep->hplc_inj hplc_sep Enantiomeric Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_res Quantitative ee% Determination hplc_det->hplc_res nmr_csa Addition of Chiral Solvating Agent nmr_prep->nmr_csa nmr_acq ¹H NMR Spectrum Acquisition nmr_csa->nmr_acq nmr_res ee% from Signal Integration nmr_acq->nmr_res cd_acq CD Spectrum Acquisition cd_prep->cd_acq cd_res Absolute Configuration Assignment cd_acq->cd_res cd_calc Theoretical Spectrum Calculation cd_calc->cd_res

Caption: Workflow for stereochemical assessment.

Conclusion

The choice of analytical technique for assessing the stereochemistry of this compound derivatives depends on the specific research question. Chiral HPLC is the gold standard for accurate quantification of enantiomeric excess. NMR spectroscopy, particularly with the use of chiral solvating agents, provides valuable structural information and can also be used for ee% determination. Circular Dichroism spectroscopy is a powerful tool for determining the absolute configuration of a chiral center. For a comprehensive and robust characterization of novel this compound derivatives, a combination of these techniques is often employed, leveraging the strengths of each method to provide a complete stereochemical profile.

Benchmarking Synthetic Routes to 7-Methoxy-2-tetralone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Methoxy-2-tetralone is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its efficient synthesis is a subject of ongoing interest in the chemical and pharmaceutical industries. This guide provides a comparative analysis of published procedures for the synthesis of this compound, offering a comprehensive overview of different methodologies, their respective yields, and detailed experimental protocols.

Comparison of Synthetic Procedures

The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Method Starting Material Key Reagents/Catalysts Reaction Time Temperature (°C) Yield (%) Reference
Method 1: Hydrolysis of a Dihydronaphthalene Derivative 2,7-dimethoxy-l,4-dihydronaphthalene5% Aqueous Hydrochloric Acid, Acetone (B3395972)25 minutes25-3084[1]
Method 2: Multi-step Synthesis from a Naphthalene Derivative 2,7-Dimethoxynaphthalene (B1218487)Sodium metal, Anhydrous alcohol, Hydroxylamine (B1172632) salt, Raney nickel, Ammonia (B1221849), Acetic anhydride (B1165640), Boron tribromide, etc.Multi-stepHeated/Room TemperatureNot explicitly stated for the final product[2]

Experimental Protocols

This section provides detailed methodologies for the key synthetic procedures mentioned above.

Method 1: Hydrolysis of 2,7-dimethoxy-l,4-dihydronaphthalene[1]

This procedure describes a straightforward, one-step synthesis of this compound.

Materials:

Procedure:

  • To a reaction vessel containing 2,7-dimethoxy-l,4-dihydronaphthalene (0.5 g), add acetone (5 ml) at 25-30°C and stir for 10 minutes.

  • Add 5% aqueous hydrochloric acid to the reaction mixture at 25-30°C and continue stirring for an additional 15 minutes.

  • Add water and dichloromethane to the reaction mixture.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and remove the solvent under reduced pressure to obtain the title compound.

Yield: 0.42 g (84%)

Method 2: Multi-step Synthesis from 2,7-Dimethoxynaphthalene[2]

This is a more complex, multi-step synthesis. The following is a general outline of the synthetic pathway. For detailed experimental conditions for each step, please refer to the original patent literature.

Outline of the Synthesis:

  • Reduction: 2,7-dimethoxynaphthalene is treated with sodium metal in a heated anhydrous alcohol to form 7-methoxy-1,2,3,4-tetrahydro-2-naphthalenone.

  • Oxime Formation: The product from the previous step is reacted with a hydroxylamine salt in a heated alcoholic solvent to yield 7-methoxy-1,2,3,4-tetrahydro-2-naphthalenone oxime.

  • Reduction of Oxime: The oxime is subjected to catalytic hydrogenation in the presence of Raney nickel and ammonia to produce 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalene.

  • Acetylation: The amino group is then acetylated using acetic anhydride in acetic acid to give 2-acetamido-7-methoxy-1,2,3,4-tetrahydronaphthalene.

  • Demethylation and further transformations: A series of subsequent reactions, including demethylation with boron tribromide and reactions with chloroacetonitrile (B46850) and triethylamine, are performed to ultimately yield the target this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

SynthesisWorkflow cluster_method1 Method 1: Hydrolysis cluster_method2 Method 2: Multi-step Synthesis A1 2,7-dimethoxy-l,4- dihydronaphthalene P This compound A1->P 5% HCl, Acetone 25-30°C, 25 min Yield: 84% B1 2,7-Dimethoxynaphthalene B2 Intermediate 1 B1->B2 Reduction B3 Intermediate 2 B2->B3 Oxime Formation B4 ... B3->B4 Further Steps P2 This compound B4->P2

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired yield, and the scale of the reaction. The hydrolysis of 2,7-dimethoxy-l,4-dihydronaphthalene (Method 1) offers a high-yielding and direct one-step process. In contrast, the multi-step synthesis from 2,7-dimethoxynaphthalene (Method 2) is more complex and involves numerous transformations, making it potentially more suitable for specific research applications where the intermediates themselves are of interest. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy.

References

Safety Operating Guide

Safe Disposal of 7-Methoxy-2-tetralone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 7-Methoxy-2-tetralone, a common intermediate in organic synthesis.

Immediate Safety and Handling

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard.[1][2] However, it is crucial to adhere to good industrial hygiene and safety practices.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Under normal use conditions, no protective equipment is needed.[1]

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][2]

  • Inhalation: Remove to fresh air.[1][2]

  • Ingestion: Clean mouth with water and seek medical attention.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
Boiling Point124 - 126 °C @ 1.5 mmHg[2]
Flash Point> 110 °C / > 230 °F[1][2]
Density1.13 g/mL at 25 °C
Storage Temperature2-8°C

Step-by-Step Disposal Protocol

While this compound is not classified as hazardous, it must be disposed of responsibly to prevent environmental contamination and ensure a safe workplace. The following protocol outlines the recommended disposal procedure.

1. Waste Collection and Segregation:

  • Small Spills: In case of a small spill, soak up the liquid with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[1][2] Do not use combustible materials like sawdust.

  • Unused Product: If you have surplus or unwanted this compound, it should be treated as chemical waste.

  • Segregation: Collect the absorbed material or unused product in a designated, compatible, and properly sealed waste container.[3][4] Although not classified as hazardous, it is good practice to segregate it from other waste streams to avoid accidental mixing.

2. Labeling:

  • Clearly label the waste container with the words "Waste this compound" and the approximate quantity.[3][5] Proper labeling is crucial for identification and safe handling by waste management personnel.[3]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

  • The storage area should be away from heat sources and incompatible materials, such as strong oxidizing agents.[2][3]

4. Final Disposal:

  • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][6]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

Empty Container Disposal:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The rinsate should be collected and disposed of as chemical waste.

  • After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but always check with your institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated (Spill or Unused Product) absorb Absorb spill with inert material (e.g., sand, silica gel) start->absorb collect Collect in a designated, compatible, and sealed container absorb->collect label Label container clearly: 'Waste this compound' collect->label store Store in a designated satellite accumulation area label->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service store->contact_ehs disposal Final Disposal according to institutional and local regulations contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.